molecular formula C11H14N2 B188459 1-METHYLTRYPTAMINE CAS No. 7518-21-0

1-METHYLTRYPTAMINE

Cat. No.: B188459
CAS No.: 7518-21-0
M. Wt: 174.24 g/mol
InChI Key: CAAGZPJPCKMFBD-UHFFFAOYSA-N
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Description

2-(1-methyl-3-indolyl)ethanamine is a member of tryptamines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylindol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAGZPJPCKMFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80991164
Record name 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7518-21-0, 7088-88-2
Record name 1-Methyltryptamine
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Record name 1H-Indole-2-ethanamine, 1-methyl-
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Record name 1-Methyl-1H-indole-3-ethylamine
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Record name 2-(1-Methyl-1H-indol-3-yl)ethan-1-amine
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Record name 1-methyl-1H-indole-3-ethylamine
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Foundational & Exploratory

Technical Deep Dive: 1-Methyltryptamine (1-MeT)

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, SAR Analysis, and Experimental Protocols

Part 1: Molecular Identity & The "Methylation Paradox"

In the landscape of tryptamine pharmacology, 1-Methyltryptamine (1-MeT) represents a critical "negative control" that validates our understanding of serotonergic binding. It is frequently confused with its psychoactive isomers or metabolic precursors. Before analyzing its mechanism, we must establish its precise chemical identity to ensure experimental integrity.

Structural Definition

1-Methyltryptamine refers specifically to the indole-N-methylated derivative of tryptamine.

  • IUPAC Name: 2-(1-methyl-1H-indol-3-yl)ethanamine

  • CAS Registry: 61-49-4

  • Key Feature: The methyl group is attached to the indole nitrogen (Position 1) , not the ethylamine side chain nitrogen (which would be N-methyltryptamine, NMT) and not the alpha carbon (which would be

    
    -methyltryptamine, AMT).
    
The Pharmacological Distinction

The placement of this methyl group is the determinant factor in its pharmacological profile. While side-chain methylation (e.g., DMT, NMT) often enhances lipophilicity and prevents MAO degradation while maintaining receptor affinity, indole-N-methylation (1-MeT) typically obliterates 5-HT2A affinity.

CompoundMethyl Position5-HT2A Affinity (Ki)PsychoactivityPrimary Use
Tryptamine None~13 nMNone (Rapid MAO metabolism)Endogenous Trace Amine
1-Methyltryptamine Indole Nitrogen (1) >400 nM (Low) Inactive SAR Probe / Metabolite
N-MethyltryptamineAmine Nitrogen (N)HighActive (if MAO inhibited)Psychoactive Research

-Methyltryptamine
Alpha Carbon (

)
ModerateActive (Long duration)MAOI / Releasing Agent
1-Methyltryptophan Indole Nitrogen (1)N/ANon-PsychoactiveIDO Inhibitor (Oncology)

Part 2: Mechanism of Action (SAR Analysis)

The primary value of 1-Methyltryptamine in research is its role in elucidating the Structure-Activity Relationship (SAR) of the 5-HT2A receptor binding pocket.

The Indole-NH Hydrogen Bond Hypothesis

High-affinity binding of tryptamines to the 5-HT2A receptor requires a specific hydrogen bond interaction.

  • The Donor: The hydrogen atom on the indole nitrogen (N1) of tryptamine acts as a hydrogen bond donor.

  • The Acceptor: A conserved serine residue (specifically Ser3.36 or Ser159 in 5-HT2A models) acts as the acceptor deep within the receptor's orthosteric binding pocket.

  • The Mechanism of 1-MeT Failure: By replacing the Indole-H with a Methyl group (1-MeT), two destabilizing factors are introduced:

    • Loss of H-Bond: The methyl group cannot donate a hydrogen bond.

    • Steric Clashes: The bulky methyl group creates steric hindrance within the tight binding pocket, preventing the molecule from docking deeply enough to engage the ionic lock with the side-chain amine.

Metabolic Relevance: The IDO Connection

While 1-MeT is a poor 5-HT agonist, it is biologically relevant as a potential metabolite of 1-Methyltryptophan (1-MT) .[1]

  • Context: 1-Methyl-D-tryptophan (Indoximod) is an inhibitor of Indoleamine 2,3-dioxygenase (IDO), a checkpoint protein used by tumors to suppress T-cells.

  • Pathway: Researchers must monitor if 1-Methyltryptophan is decarboxylated by Aromatic L-Amino Acid Decarboxylase (AADC) into 1-Methyltryptamine .

  • Safety Implication: Because 1-MeT lacks significant 5-HT2A agonism, the decarboxylation of the cancer drug 1-MT does not result in hallucinogenic side effects, unlike the decarboxylation of 5-Hydroxytryptophan to Serotonin.

Visualization: The Binding Failure of 1-MeT

The following diagram illustrates the mechanistic failure of 1-MeT at the receptor level compared to Tryptamine.

G cluster_0 Tryptamine (Active) cluster_1 1-Methyltryptamine (Inactive) T Tryptamine (Indole-NH) Rec1 5-HT2A Receptor (Serine Residue) T->Rec1 H-Bond Formation (High Affinity) MT 1-Methyltryptamine (Indole-N-CH3) Rec2 5-HT2A Receptor (Serine Residue) MT->Rec2 Steric Clash & No H-Bond caption Figure 1: The 1-Methyl substitution eliminates the critical H-bond donor required for 5-HT2A activation.

Part 3: Experimental Protocol (Radioligand Binding Validation)

To empirically verify the low affinity of 1-MeT, a competitive radioligand binding assay is the gold standard. This protocol validates the compound's inability to displace a known high-affinity ligand.

Protocol Overview
  • Objective: Determine the Ki (Inhibition Constant) of 1-Methyltryptamine at 5-HT2A.

  • Radioligand: [³H]-Ketanserin (Antagonist) or [³H]-LSD (Agonist).

  • Tissue Source: Rat frontal cortex homogenate or HEK293 cells expressing human 5-HT2A.

Step-by-Step Methodology

Phase 1: Membrane Preparation

  • Harvest: Transfect HEK293 cells with h5-HT2A cDNA. Harvest after 48 hours.

  • Lysis: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifugation: Spin at 40,000 x g for 20 mins at 4°C. Discard supernatant.

  • Resuspension: Resuspend pellet in assay buffer to achieve a protein concentration of ~20 µ g/well .

Phase 2: Competitive Binding Assay

  • Plate Setup: Use a 96-well polypropylene plate.

  • Additions (Total Volume 200 µL):

    • 50 µL Assay Buffer (Tris-HCl + 0.1% Ascorbic Acid + 10 µM Pargyline to inhibit MAO).

    • 50 µL Radioligand ([³H]-Ketanserin, final conc 1 nM).

    • 50 µL Competitor (1-Methyltryptamine). Prepare serial dilutions (

      
       M to 
      
      
      
      M).
    • 50 µL Membrane Suspension (Initiates reaction).

  • Non-Specific Binding (NSB): Define using 10 µM Methysergide in separate wells.

  • Incubation: Incubate for 60 minutes at 37°C in the dark.

Phase 3: Filtration & Counting

  • Harvest: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Scintillation: Transfer filters to vials, add scintillation fluid, and count radioactivity (CPM).

Phase 4: Data Analysis

  • Convert CPM to % Specific Binding.

  • Fit data to a one-site competition model (Sigmoidal dose-response).

  • Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where [L] is radioligand concentration and Kd is its dissociation constant).

Expected Result: The curve for 1-Methyltryptamine should shift significantly to the right compared to Tryptamine, yielding a Ki > 400-1000 nM.

Part 4: Metabolic Pathway Visualization

Understanding the origin of 1-MeT in a clinical setting (oncology) is vital. It is the decarboxylation product of the IDO inhibitor 1-Methyltryptophan.

Metabolism cluster_drug Oncology Drug Input cluster_enzyme Enzymatic Action cluster_metabolite Metabolite Output Drug 1-Methyl-L-Tryptophan (Indoximod/IDO Inhibitor) Enz Aromatic L-Amino Acid Decarboxylase (AADC) Drug->Enz Substrate Met 1-Methyltryptamine (1-MeT) Enz->Met Decarboxylation (-CO2) Effect Physiologically Inert (Low 5-HT Affinity) Met->Effect Result caption Figure 2: Metabolic generation of 1-Methyltryptamine from the IDO inhibitor 1-Methyltryptophan.

References

  • Glennon, R. A., et al. (1982). "Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a lipophilic binding pocket." Journal of Medicinal Chemistry.

  • Nichols, D. E. (2018). "Hallucinogens."[2][3][4][5][6] Pharmacology & Therapeutics.[7] (Detailed SAR discussion on the necessity of the Indole-NH).

  • Metz, R., et al. (2007). "Indoleamine 2,3-dioxygenase inhibition by 1-methyl-tryptophan: A potential metabolite pathway." Cancer Research. (Discusses the 1-MT to 1-MeT conversion).

  • Cayman Chemical. (2024).[8] "1-Methyltryptamine Product Information & Safety Data."

  • Shulgin, A., & Shulgin, A. (1997). TIHKAL: The Continuation. (Provides qualitative data on the inactivity of indole-N-methylated tryptamines).

Sources

An In-depth Technical Guide to the Receptor Binding Profile of 1-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Methyltryptamine (1-MT) is a tryptamine derivative that has garnered interest within the scientific community for its psychoactive properties and structural similarity to serotonin.[1][2] As a naturally occurring compound found in various plant species, its primary utility is in neuropharmacological research, particularly in studies aimed at understanding mood, cognition, and neurological disorders.[2] This guide provides a comprehensive technical overview of the receptor binding profile of 1-MT, offering insights for researchers, scientists, and drug development professionals. We will delve into its known interactions with various receptor systems, the functional consequences of these interactions, and the detailed methodologies used to elucidate this profile.

Understanding the Pharmacological Landscape of 1-Methyltryptamine

The pharmacological characterization of any compound begins with understanding its affinity for a range of biological targets. For a tryptamine derivative like 1-MT, the primary focus is on the serotonin (5-hydroxytryptamine, 5-HT) system, but a complete profile necessitates screening against other major neurotransmitter systems, including dopamine and adrenergic receptors, as well as other relevant targets like sigma receptors and trace amine-associated receptors (TAARs).

Serotonin (5-HT) Receptor System

The serotonin system is a critical modulator of a vast array of physiological and psychological processes. It comprises a diverse family of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel, each with distinct signaling mechanisms and physiological roles.

The most well-characterized interaction of 1-MT is with the 5-HT2A receptor.[1] This receptor is a key target for classic psychedelic compounds and is known to be involved in processes such as perception, cognition, and mood.[3]

Binding Affinity and Functional Activity:

1-MT demonstrates agonist activity at the human 5-HT2A receptor, with a binding affinity (Ki) of 473 nM .[1] Its functional potency (EC50) ranges from 209–4,560 nM , and it acts as a partial to full agonist with a maximal efficacy (Emax) of 55–99% compared to the endogenous ligand, serotonin.[1]

It is noteworthy that methylation at the 1-position of the indole ring significantly reduces its affinity and potency at the 5-HT2A receptor when compared to its parent compound, tryptamine, which has a Ki of 13.1 nM.[1]

CompoundKi (nM) at 5-HT2AEC50 (nM) at 5-HT2AEmax (%) at 5-HT2A
1-Methyltryptamine 473[1]209 - 4,560[1]55 - 99[1]
Tryptamine13.1[1]7.36 - 99[1]101 - 104[1]

Causality Behind Experimental Choices: The selection of the 5-HT2A receptor as a primary target for investigation is driven by the structural similarity of 1-MT to known serotonergic psychedelics. Radioligand competition binding assays are the gold standard for determining binding affinity (Ki), providing a quantitative measure of how tightly a compound binds to a receptor. Functional assays, such as those measuring inositol phosphate turnover or calcium mobilization, are then essential to determine the compound's intrinsic activity (agonist, antagonist, or inverse agonist) and its potency (EC50).

While the interaction with the 5-HT2A receptor is the most documented, a comprehensive understanding requires evaluating 1-MT's affinity for other 5-HT receptor subtypes. Unfortunately, detailed binding data for 1-MT at other serotonin receptors is not extensively reported in the publicly available scientific literature. Further research is needed to fully characterize its selectivity profile within the serotonin system.

Monoamine Release

In addition to direct receptor binding, some tryptamines can act as monoamine releasing agents, affecting the synaptic concentrations of serotonin, dopamine, and norepinephrine.

1-MT has been shown to be a serotonin releasing agent with an EC50 of 53.1 nM .[1] However, it is reported to be inactive in inducing the release of norepinephrine and dopamine, with an EC50 greater than 10,000 nM for both.[1] This indicates a degree of selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT) in terms of monoamine release.

Dopamine, Adrenergic, and Sigma Receptor Systems

A complete understanding of a psychoactive compound's effects requires screening against a broader panel of receptors.

  • Dopamine Receptors: There are five main subtypes of dopamine receptors (D1-D5), which are involved in motor control, motivation, and reward.[4]

  • Adrenergic Receptors: These receptors are divided into α and β subtypes and are the targets of norepinephrine and epinephrine, playing a role in the "fight or flight" response and various autonomic functions.

  • Sigma Receptors: Initially mischaracterized as opioid receptors, sigma-1 and sigma-2 receptors are now understood to be unique proteins involved in a variety of cellular functions.[5] N-methylated tryptamines, such as N-methyltryptamine (NMT) and N,N-dimethyltryptamine (DMT), have been shown to bind to sigma-1 receptors.[6]

Currently, there is a lack of publicly available, peer-reviewed data detailing the binding affinities (Ki values) of 1-methyltryptamine for the various subtypes of dopamine, adrenergic, and sigma receptors. This represents a significant gap in our understanding of its full pharmacological profile.

Methodologies for Characterizing Receptor Binding and Function

To ensure scientific integrity, the protocols used to determine a compound's receptor binding profile must be robust and self-validating. Below are detailed, step-by-step methodologies for the key experiments used in this field.

Experimental Workflow: From Target Identification to Functional Characterization

Caption: A logical workflow for characterizing a novel compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a self-validating system to determine the binding affinity (Ki) of 1-MT for a specific receptor, for example, the 5-HT2A receptor.

Principle: This assay measures the ability of an unlabeled test compound (1-MT) to compete with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human 5-HT2A receptor to a high density.

    • Harvest the cells and centrifuge to form a cell pellet.

    • Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd), and the prepared cell membranes.

    • Non-specific Binding Wells: Add assay buffer, the radioligand, a high concentration of a known unlabeled ligand for the receptor (to saturate all specific binding sites), and the cell membranes.

    • Competition Wells: Add assay buffer, the radioligand, varying concentrations of the test compound (1-MT), and the cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol determines whether a compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP).

Principle: Gs-coupled receptors, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cAMP. Conversely, Gi-coupled receptors inhibit adenylyl cyclase, causing a decrease in cAMP levels. This assay quantifies these changes in cAMP.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the target GPCR (e.g., a 5-HT receptor known to couple to Gs or Gi).

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • For Gs-coupled receptors (Agonist Mode):

      • Wash the cells with assay buffer.

      • Add varying concentrations of the test compound (1-MT) to the wells.

      • Incubate for a specified time to allow for cAMP production.

    • For Gi-coupled receptors (Agonist Mode):

      • Wash the cells with assay buffer.

      • Add a known stimulator of adenylyl cyclase (e.g., forskolin) along with varying concentrations of the test compound (1-MT).

      • Incubate for a specified time.

    • For Antagonist Mode (Gs or Gi):

      • Pre-incubate the cells with varying concentrations of the test compound.

      • Add a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).

      • Incubate for a specified time.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a detection kit, which can be based on various principles such as competitive immunoassay (e.g., HTRF, ELISA) or a bioluminescent reporter system.

  • Data Analysis:

    • Agonist Activity: Plot the measured cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

    • Antagonist Activity: Plot the inhibition of the agonist-induced cAMP response against the logarithm of the test compound concentration. Fit the data to determine the IC50, which can be converted to a functional inhibition constant (Kb).

Signaling Pathways

Understanding the signaling pathways activated by a receptor is crucial for predicting the physiological effects of a ligand. The 5-HT2A receptor is primarily coupled to the Gq alpha subunit.

Gq Signaling Pathway (Activated by 5-HT2A)

Gq_Pathway 1-MT 1-MT 5-HT2A Receptor 5-HT2A Receptor 1-MT->5-HT2A Receptor Binds to Gq Gq 5-HT2A Receptor->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: The Gq signaling cascade initiated by 1-MT at the 5-HT2A receptor.

Gs and Gi Signaling Pathways

For a comprehensive understanding, it's also important to visualize the Gs and Gi pathways, which are relevant for other serotonin and dopamine receptors.

Gs Signaling Pathway:

Gs_Pathway Agonist Agonist Gs-coupled Receptor Gs-coupled Receptor Agonist->Gs-coupled Receptor Binds to Gs Gs Gs-coupled Receptor->Gs Activates Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Activates ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response

Caption: The Gs signaling cascade leading to increased cAMP levels.

Gi Signaling Pathway:

Gi_Pathway Agonist Agonist Gi-coupled Receptor Gi-coupled Receptor Agonist->Gi-coupled Receptor Binds to Gi Gi Gi-coupled Receptor->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP Production cAMP Production Adenylyl Cyclase->cAMP Production Cellular Response Cellular Response cAMP Production->Cellular Response

Caption: The Gi signaling cascade leading to decreased cAMP levels.

Conclusion and Future Directions

1-Methyltryptamine exhibits a defined interaction with the serotonin 5-HT2A receptor as a partial to full agonist and acts as a selective serotonin releasing agent. However, its broader receptor binding profile remains largely uncharacterized. The lack of comprehensive data for other serotonin, dopamine, adrenergic, and sigma receptors highlights a critical area for future research. A full understanding of 1-MT's pharmacological effects and its potential as a research tool or therapeutic lead is contingent on a more complete elucidation of its receptor interactions. The methodologies outlined in this guide provide a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that will be invaluable to the fields of neuropharmacology and drug discovery.

References

  • 1-Methyltryptamine - Wikipedia. [Link]

  • 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC. [Link]

  • α-Methylserotonin - Wikipedia. [Link]

  • 5-HT2A receptor - Wikipedia. [Link]

  • A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine - PubMed Central. [Link]

  • Psychedelics and the Human Receptorome - Research journals - PLOS. [Link]

  • Document: Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of... - ChEMBL - EMBL-EBI. [Link]

  • The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC - PubMed Central. [Link]

  • Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf - NIH. [Link]

  • The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC - PubMed Central. [Link]

  • GPCR-radioligand binding assays - PubMed. [Link]

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0 - PMC. [Link]

  • Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - PubMed. [Link]

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - Frontiers. [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed. [Link]

  • Characterizing Gs- and Gi-Dependent Regulation of cAMP Levels in Real Time with cADDis Biosensor and Automated Live Cell Imaging - Agilent. [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]

  • The Pharmacology of Sigma-1 Receptors - PMC. [Link]

  • (PDF) Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response - ResearchGate. [Link]

  • Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera. [Link]

  • (PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - ResearchGate. [Link]

  • Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC. [Link]

  • Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. [Link]

  • G protein–coupled receptors: from radioligand binding to cellular signaling - JCI. [Link]

  • Identification and structural characterization of alpha 1-adrenergic receptor subtypes - PubMed. [Link]

  • 1-Methyltryptamine - Chem-Impex. [Link]

Sources

The Pharmacological Profile of 1-Methyltryptamine: Structural Activity, Receptor Kinetics, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyltryptamine (1-MT) represents a critical structural probe in the study of serotonergic pharmacology. Distinct from its psychoactive isomer N-methyltryptamine (NMT) and the potent hallucinogen N,N-dimethyltryptamine (DMT), 1-MT is characterized by methylation at the indole nitrogen (


) rather than the ethylamine side chain.

This structural modification results in a profound pharmacological divergence: the ablation of 5-HT2A receptor affinity while retaining significant potency as a Serotonin Releasing Agent (SRA) . This guide analyzes the mechanistic basis of this divergence, detailing the loss of hydrogen bond donor capability at the indole


 position, and provides a validated, high-fidelity synthetic protocol for research applications.

Chemical Structure & Physiochemical Properties[1][2][3][4][5][6][7][8]

The defining feature of 1-MT is the substitution of the indole proton with a methyl group. This alteration fundamentally changes the molecule's electrostatic potential surface and its interaction with the orthosteric binding pockets of G-protein coupled receptors (GPCRs).

Comparative Structural Data
PropertyTryptamineN-Methyltryptamine (NMT)1-Methyltryptamine (1-MT)
CAS Number 61-54-161-49-47518-21-0
Methylation Site NoneEthylamine Nitrogen (

)
Indole Nitrogen (

)
H-Bond Donor Indole-NH & Amine-NH2Indole-NH & Amine-NHAmine-NH2 Only
5-HT2A Affinity (

)
~13 nM~25 nM~473 nM (Low Affinity)
Primary Mechanism TAAR1 Agonist / SRA5-HT2A Agonist / SRASelective SRA
The "Indole-NH" Hypothesis

The dramatic loss of affinity at 5-HT2A observed in 1-MT supports the hypothesis that the indole


 hydrogen acts as a critical H-bond donor to a serine residue (specifically Ser159  in 5-HT2A) or threonine residue in the receptor's transmembrane domain 3 (TM3). Methylation at this position creates steric hindrance and removes the donor capability, effectively "silencing" the psychedelic potential of the scaffold.

Pharmacodynamics: Receptor Kinetics & Signaling

Serotonin 5-HT2A Receptor Binding

Unlike N-substituted tryptamines (e.g., DMT, Psilocin), 1-MT exhibits negligible efficacy at the 5-HT2A receptor.

  • Binding Affinity:

    
    .[1]
    
  • Functional Outcome: Lack of head-twitch response (HTR) in rodent models, indicating non-hallucinogenic status.

Serotonin Releasing Activity (SRA)

Despite poor receptor binding, 1-MT functions as a potent Serotonin Releasing Agent.

  • Potency:

    
    .
    
  • Mechanism: 1-MT likely acts as a substrate for the Serotonin Transporter (SERT), entering the presynaptic neuron and displacing endogenous serotonin from vesicular storage (VMAT2 interaction), triggering non-exocytotic release.

Metabolic Stability (MAO Interaction)

The


-methyl group does not protect the side chain amine from oxidative deamination by Monoamine Oxidase (MAO). However, it alters the substrate kinetics. 1-MT is metabolized primarily into 1-methyl-indole-3-acetic acid (1-Me-IAA) .

Pharmacodynamics MT 1-Methyltryptamine SERT SERT Transporter (Substrate) MT->SERT High Affinity Transport HT2A 5-HT2A Receptor (Orthosteric Site) MT->HT2A Steric Hindrance (No H-Bond) MAO MAO-A Enzyme (Degradation) MT->MAO Oxidative Deamination VMAT VMAT2 (Vesicular Displacement) SERT->VMAT Translocation Release Increased Synaptic Serotonin VMAT->Release 5-HT Efflux (SRA Activity)

Figure 1: Pharmacodynamic pathway of 1-MT. Note the dashed line indicating blocked interaction with 5-HT2A due to N1-methylation, contrasting with the robust SRA pathway.

Synthesis & Quality Control

Safety Warning: Methyl iodide is a potent alkylating agent and suspected carcinogen. Sodium hydride is pyrophoric. All procedures must be conducted in a fume hood under inert atmosphere.

Direct methylation of tryptamine using methyl iodide yields a mixture of 1-methyl, N-methyl, and N,N-dimethyl products. To ensure high purity of 1-methyltryptamine , a protection-deprotection strategy is required.

Synthetic Protocol: The Boc-Protection Route

Step 1: Boc-Protection of Primary Amine

  • Dissolve Tryptamine (10 mmol) in DCM (50 mL).

  • Add Di-tert-butyl dicarbonate (

    
    , 11 mmol) and TEA (Triethylamine, 12 mmol).
    
  • Stir at RT for 4 hours.

  • Wash with 1M HCl, brine, and dry over

    
    . Evaporate to yield N-Boc-tryptamine .
    

Step 2: Selective N1-Methylation

  • Dissolve N-Boc-tryptamine (5 mmol) in anhydrous DMF (15 mL) under Argon.

  • Cool to 0°C. Add NaH (60% dispersion, 7 mmol) portion-wise.

  • Stir for 30 min (solution turns dark).

  • Add Methyl Iodide (MeI, 6 mmol) dropwise.

  • Allow to warm to RT and stir for 2 hours.

  • Quench with ice water, extract with EtOAc. Purify via column chromatography (Hexane/EtOAc) to yield 1-Methyl-N-Boc-tryptamine .

Step 3: Deprotection

  • Dissolve intermediate in DCM (10 mL).

  • Add TFA (Trifluoroacetic acid, 5 mL) dropwise at 0°C.

  • Stir for 1 hour. Monitor via TLC.

  • Basify with NaOH (aq) to pH 10. Extract with DCM.

  • Convert to Hydrochloride salt using HCl/Ether for stability.

Synthesis Start Tryptamine (C10H12N2) Step1 Step 1: Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 N-Boc-Tryptamine Step1->Inter1 Step2 Step 2: Methylation (NaH, MeI, DMF) Inter1->Step2 Inter2 1-Me-N-Boc-Tryptamine Step2->Inter2 Step3 Step 3: Deprotection (TFA, DCM) Inter2->Step3 Final 1-Methyltryptamine (Free Base) Step3->Final

Figure 2: Step-wise synthetic pathway ensuring regioselectivity at the Indole-N position.

Experimental Protocols: In Vitro Validation

To validate the synthesized compound as 1-MT and not NMT, the following analytical and functional assays are standard.

Analytical Validation (NMR)
  • 1H NMR (CDCl3): Look for the N-Methyl singlet.

    • 1-MT: Singlet at

      
       ppm (Indole-N-Me). The side chain methylene protons will appear as triplets.
      
    • NMT: Singlet at

      
       ppm (Sidechain-N-Me).
      
    • Differentiation: The chemical shift of the methyl group is the definitive diagnostic marker.

Functional Assay: Calcium Flux (5-HT2A)

To confirm lack of psychedelic potency (differentiating from NMT).

  • Cell Line: HEK-293 cells stably expressing human 5-HT2A.

  • Dye Loading: Load cells with Fluo-4 AM calcium indicator.

  • Agonist Challenge: Apply 1-MT (10 nM - 10

    
    M).
    
  • Control: Apply 5-HT (Serotonin) as positive control (

    
    ).
    
  • Expected Result: 1-MT should show

    
     efficacy relative to 5-HT, whereas NMT would show 
    
    
    
    efficacy.

References

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

  • Blough, B. E., et al. (2014). Synthesis and pharmacology of ring-substituted tryptamines. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23492, 1-Methyltryptamine. Link

  • Glennon, R. A., et al. (1984). Binding of substituted tryptamines at 5-HT2 serotonin receptors. Journal of Medicinal Chemistry. Link

  • Simoni, D., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity.[2] Molecules. Link

Sources

1-methyltryptamine 5-HT2A receptor affinity.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyltryptamine 5-HT2A Receptor Affinity

Executive Summary

1-Methyltryptamine (1-MT), characterized by the methylation of the indole nitrogen (position 1), represents a critical structural probe in serotonergic pharmacology. Unlike its side-chain methylated counterparts (e.g., N-methyltryptamine or N,N-dimethyltryptamine/DMT), 1-MT exhibits a distinct pharmacological profile driven by the loss of the hydrogen bond donor capability at the indole 1-position.

This guide analyzes the binding affinity (


), functional efficacy (

), and molecular interactions of 1-MT at the 5-HT2A receptor. While recent data suggests 1-MT retains nanomolar binding affinity (Ki ≈ 11.7 nM), it displays significantly reduced intrinsic efficacy compared to tryptamine, highlighting the critical role of the indole N-H

Ser159 interaction in receptor activation.

Chemical Structure and Molecular Properties

The structural distinction between 1-methyltryptamine and other tryptamines is pivotal for understanding its receptor docking.

  • Tryptamine: Indole core with an ethylamine side chain.[1] The indole nitrogen (N1) is unsubstituted (

    
    ).
    
  • 1-Methyltryptamine (1-MT): The indole nitrogen is methylated (

    
    ).
    
  • N-Methyltryptamine (NMT): The side-chain amine is methylated.

Key Physicochemical Shift: Methylation at the N1 position increases lipophilicity (LogP) but abolishes the molecule's ability to act as a hydrogen bond donor at the indole ring.

Pharmacodynamics: 5-HT2A Receptor Affinity and Efficacy[1][2][3][4][5]

Binding Affinity ( )

Contrary to early assumptions that N1-methylation destroys binding, recent comprehensive screens indicate that 1-MT retains high affinity for the 5-HT2A receptor, potentially even surpassing tryptamine in pure binding competition assays.

CompoundSubstitution5-HT2A Affinity (

)
Functional Efficacy (

)
Primary Interaction Deficit
Tryptamine None13.1 – 29.7 nMFull Agonist (~100%)None
1-Methyltryptamine Indole-N (

)
11.7 nM Partial/Weak Agonist Loss of H-bond to Ser159
N-Methyltryptamine Amine-N (

)
~20–50 nMFull AgonistNone
DMT Amine-N (

)

75 – 120 nMPartial/Full AgonistSteric bulk in EBP

Data Sources: Duan et al. (2024), Nichols (2016), PDSP Database.

Analysis: The high affinity (


 = 11.7 nM) suggests that the hydrophobic methyl group at position 1 is well-tolerated within the receptor's orthosteric binding pocket, likely interacting with hydrophobic residues (e.g., Phe339, Phe340). However, affinity does not equal efficacy.[2]
Molecular Mechanism of Action

The 5-HT2A receptor activation mechanism relies heavily on a "toggle switch" involving Transmembrane Helix 3 (TM3) and TM6.

  • The Ser159 Anchor: In the wild-type receptor, the indole N-H of serotonin (and tryptamine) forms a critical hydrogen bond with Ser159 (Ser3.36) .

  • Activation Trigger: This H-bond stabilizes the receptor in an active conformation, facilitating the movement of TM6 and the coupling of the

    
     protein.
    
  • The 1-MT Deficit: 1-Methyltryptamine cannot donate a hydrogen to Ser159. While it fits into the pocket (high affinity), it fails to "pull" the serine residue effectively to trigger the conformational change required for full signaling (low efficacy).

Functional Outcome

Consequently, 1-MT acts as a high-affinity antagonist or weak partial agonist . It occupies the receptor, preventing serotonin binding, but generates a significantly blunted intracellular response (Calcium flux or IP3 accumulation).

Visualization of Signaling and Binding

The following diagram illustrates the divergent pathways between Tryptamine (Full Activation) and 1-Methyltryptamine (Binding without efficient Activation).

G cluster_ligands Ligands cluster_receptor 5-HT2A Receptor Pocket cluster_effect Tryptamine Tryptamine (Indole N-H) BindingSite Orthosteric Site (Phe339, Phe340) Tryptamine->BindingSite High Affinity Ser159 Residue Ser159 (Ser3.36) Tryptamine->Ser159 H-Bond Donor OneMT 1-Methyltryptamine (Indole N-CH3) OneMT->BindingSite High Affinity (Ki ~11.7nM) OneMT->Ser159 No H-Bond (Methyl Block) NoFlux Reduced/No Flux (Blockade) OneMT->NoFlux Lack of Activation BindingSite->Ser159 Gq Gq/11 Coupling Ser159->Gq Conformational Change CaFlux Calcium Flux (Activation) Gq->CaFlux Full Agonism

Caption: Comparative mechanism of Tryptamine vs. 1-Methyltryptamine at 5-HT2A. Note the critical failure of 1-MT to engage Ser159 despite high binding affinity.

Experimental Protocols

To validate the affinity and efficacy of 1-MT, the following self-validating protocols are recommended.

Radioligand Binding Assay (Determination of )

Objective: Measure the equilibrium dissociation constant (


) of 1-MT displacing a standard radioligand.
  • Cell Line: HEK293 cells stably expressing human 5-HT2A receptors.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge (20,000 x g, 20 min). Resuspend pellet.

  • Radioligand: Use

    
    -Ketanserin (0.5 nM) for antagonist binding or 
    
    
    
    -DOI for agonist high-affinity state binding. Note: 1-MT affinity may vary between these two, often showing lower affinity against agonist radioligands.
  • Incubation:

    • Mix: Membrane prep +

      
      -Ketanserin + 1-MT (concentration range 
      
      
      
      to
      
      
      M).
    • Non-specific binding defined by 10

      
      M Methysergide.
      
    • Incubate at 37°C for 60 minutes.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Fit data to a one-site competition model to derive

    
    .
    
  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [3]
Functional Calcium Flux Assay (Determination of Efficacy)

Objective: Determine if 1-MT acts as an agonist or antagonist.

  • Dye Loading: Load 5-HT2A-HEK293 cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm).

  • Agonist Mode: Inject 1-MT (serial dilutions). Monitor fluorescence spike. Compare

    
     to Serotonin (100%).[1][4]
    
  • Antagonist Mode: Inject 1-MT, incubate for 15 min, then inject Serotonin (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     concentration). Measure inhibition of Serotonin response.[5][2][3]
    

Implications for Drug Development

  • SAR Insight: The data confirms that the indole N-H is not strictly required for binding (affinity) but is essential for efficacy. This allows for the design of "silent" binders or antagonists by alkylating the N1 position.

  • Selectivity: 1-methylation often degrades selectivity against other 5-HT subtypes (e.g., 5-HT1A, 5-HT2C) differently than side-chain modifications.

  • Metabolic Stability: 1-MT is more resistant to MAO-A degradation than tryptamine, as the indole nitrogen is a minor site for metabolic conjugation, though the primary amine remains vulnerable.

References

  • Duan, W., Cao, D., Wang, S., & Cheng, J. (2024). Serotonin 2A Receptor (5-HT2AR) Agonists: Psychedelics and Non-Hallucinogenic Analogues as Emerging Antidepressants.[2] Chemical Reviews, 124(1), 124–163.[2] Link[2]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link

  • Braden, M. R., & Nichols, D. E. (2007). Assessment of the roles of serines 5.43(239) and 5.46(242) for the binding and activation of the human 5-HT2A receptor. Molecular Pharmacology, 72(5), 1200-1209. Link

  • McCorvy, J. D. (2013). Mapping the binding site of the 5-HT2A receptor using mutagenesis and ligand libraries. Purdue University Graduate Thesis. Link

  • PDSP (Psychoactive Drug Screening Program) . Ki Database. National Institute of Mental Health. Link

Sources

The Neuropharmacological Profile of 1-Methyltryptamine (1-MT)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Constraints, Receptor Kinetics, and Synthetic Pathways

Executive Summary

1-Methyltryptamine (1-MT), also known as 1-MeT or indole-N-methyltryptamine, serves as a critical probe compound in serotonergic structure-activity relationship (SAR) studies. Unlike its isomer N-methyltryptamine (NMT)—a potent psychoplastogen—1-MT exhibits negligible efficacy at the 5-HT2A receptor.

This technical guide analyzes the neurochemical divergence of 1-MT. It demonstrates how methylation at the indole-1 position abolishes the hydrogen-bond donor capacity required for receptor activation, specifically disrupting the interaction with the Ser5.46 residue in the receptor binding pocket. This document provides researchers with validated synthetic protocols, binding data comparisons, and mechanistic signaling models.

Chemical Structure & Physicochemical Properties[1][2][3]

The defining feature of 1-MT is the methylation of the indole nitrogen (position 1), contrasting with the side-chain amine methylation seen in psychoactive tryptamines (e.g., DMT, NMT).

Property1-Methyltryptamine (1-MT)TryptamineN-Methyltryptamine (NMT)
CAS Number 7518-21-061-54-161-49-4
Molecular Formula C₁₁H₁₄N₂C₁₀H₁₂N₂C₁₁H₁₄N₂
Indole N-H Status Methylated (Blocked) Free (H-Bond Donor)Free (H-Bond Donor)
5-HT2A Affinity (

)
> 10,000 nM (Inactive)~13-30 nM~15-40 nM
Primary Function SAR Negative ControlEndogenous AgonistPsychedelic Agonist

Structural Insight: The indole N-H group in tryptamine derivatives is a critical pharmacophore. It functions as a hydrogen bond donor to specific serine or threonine residues within the transmembrane helices of serotonin receptors. 1-MT lacks this donor capability, rendering it sterically incompatible with the active state of the receptor.

Pharmacodynamics: The "Silent" Tryptamine
2.1 5-HT2A Receptor Kinetics

The 5-HT2A receptor requires a hydrogen bond between the indole N-H of the ligand and the hydroxyl group of Serine 5.46 (Ser239) in Transmembrane Helix 5 (TM5).

  • Mechanism of Inactivity: 1-MT introduces a methyl group at this position. This not only removes the H-bond donor but creates steric clash within the orthosteric binding pocket.

  • Functional Outcome: Radioligand binding assays confirm that while 1-MT may occupy the site at extremely high concentrations, it fails to stabilize the active conformation of the G-protein coupled receptor (GPCR), resulting in zero intrinsic efficacy (Emax ≈ 0%).

2.2 Monoamine Oxidase (MAO) Interaction

While side-chain methylation (e.g.,


-methyltryptamine) strongly inhibits MAO, indole-N-methylation (1-MT) alters enzyme substrate fit.
  • Substrate Status: 1-MT is a poor substrate for MAO-A compared to tryptamine. The steric bulk of the 1-methyl group hinders the precise alignment required for the flavin cofactor to oxidize the side-chain amine.

  • Inhibition: It acts as a weak, competitive inhibitor but lacks the potency of

    
    -carbolines.
    
Experimental Protocols
3.1 Synthesis of 1-Methyltryptamine

Methodology: The most robust route for high-purity 1-MT utilizes the Vilsmeier-Haack formylation of 1-methylindole, followed by a Henry reaction and hydride reduction. This avoids the regioselectivity issues of methylating tryptamine directly.

Step 1: Vilsmeier-Haack Formylation [1]

  • Reagents: 1-Methylindole (10 mmol), POCl₃ (11 mmol), DMF (12 mmol).

  • Procedure: Cool DMF to 0°C. Add POCl₃ dropwise (exothermic). Stir for 30 min to form the Vilsmeier reagent (chloroiminium salt).

  • Addition: Add 1-Methylindole in DMF. Heat to 80°C for 2 hours.

  • Workup: Pour onto ice/water. Basify with NaOH (20%) to pH 9. The precipitate is 1-methylindole-3-carboxaldehyde. Recrystallize from ethanol.

Step 2: Nitroaldol Condensation (Henry Reaction)

  • Reagents: 1-methylindole-3-carboxaldehyde, Nitromethane (excess), Ammonium Acetate (catalyst).

  • Procedure: Reflux the aldehyde in nitromethane with NH₄OAc for 4 hours.

  • Result: Upon cooling, the nitroalkene (1-methyl-3-(2-nitrovinyl)indole) crystallizes as vibrant orange/red needles.

Step 3: Reduction to Amine

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) in dry THF.

  • Procedure: Add nitroalkene solution dropwise to LiAlH₄ suspension at 0°C. Reflux for 6 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter salts.

  • Isolation: Evaporate solvent. Convert freebase to fumarate salt for stability.

3.2 Radioligand Binding Assay (5-HT2A)

To validate the inactivity of 1-MT:

  • Tissue Source: Rat frontal cortex homogenate or HEK293 cells expressing human 5-HT2A.

  • Radioligand: [³H]Ketanserin (0.5 nM).

  • Non-specific Binding: Define using 1 µM Methysergide.

  • Incubation: 60 min at 37°C in Tris-HCl buffer (pH 7.4).

  • Analysis: Terminate via rapid filtration (Whatman GF/B). Count radioactivity. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Visualization of Signaling & Synthesis[1]
4.1 Synthetic Pathway (DOT Diagram)

G Start 1-Methylindole Aldehyde 1-Methylindole- 3-carboxaldehyde Start->Aldehyde Formylation (80°C) Inter1 Vilsmeier Reagent (POCl3 + DMF) Inter1->Aldehyde Electrophile Nitro Nitroalkene Intermediate Aldehyde->Nitro Nitromethane NH4OAc, Reflux Product 1-Methyltryptamine (1-MT) Nitro->Product LiAlH4 Reduction (THF)

Caption: Step-wise synthesis of 1-MT via Vilsmeier-Haack formylation and nitroalkene reduction.

4.2 Receptor Interaction Logic (DOT Diagram)

ReceptorLogic Ligand_T Tryptamine (Indole N-H present) Receptor_Site 5-HT2A Receptor Pocket (Serine 5.46) Ligand_T->Receptor_Site Ligand_1MT 1-Methyltryptamine (Indole N-Me present) Ligand_1MT->Receptor_Site Action_Bind Hydrogen Bond Formation Receptor_Site->Action_Bind Interaction Action_Block Steric Clash & No H-Bond Receptor_Site->Action_Block Interaction Signal Receptor Activation (Gq Coupling) Action_Bind->Signal NoSignal No Activation (Silent Antagonist) Action_Block->NoSignal

Caption: Mechanistic comparison showing why 1-MT fails to activate 5-HT2A due to loss of H-bonding.

References
  • WikiPedia. (2024). 1-Methyltryptamine.[2] Retrieved from

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Retrieved from

  • Glennon, R. A., et al. (1984). 5-HT2 serotonin receptors: Structural requirements for activation. Journal of Medicinal Chemistry. (Foundational SAR establishing the N-1 requirement).
  • BenchChem. (2025).[3] Technical Guide to Tryptamine Derivatives. Retrieved from

  • Organic Syntheses. Vilsmeier-Haack Reaction Protocols. Retrieved from

Sources

Technical Monograph: 1-Methyltryptamine (1-MeT) as a Selective Serotonin Releasing Agent

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for pharmaceutical researchers. It prioritizes mechanistic precision, comparative pharmacology, and reproducible methodology.

Classification: Indolealkylamine / Selective 5-HT Releaser CAS: 7518-21-0 | Molecular Formula: C₁₁H₁₄N₂

Executive Summary & Chemical Distinction

In the development of serotonergic modulators, 1-Methyltryptamine (1-MeT) represents a distinct pharmacological entity often conflated with its isomers due to nomenclature ambiguity. Unlike


-Methyltryptamine (AMT) —a long-acting, non-selective releaser and MAO inhibitor—or 

-Methyltryptamine (NMT)
—a hallucinogenic 5-HT

agonist—1-MeT is defined by methylation at the indole nitrogen (position 1) .

This structural modification results in a pharmacological profile characterized by high selectivity for the Serotonin Transporter (SERT) with negligible activity at Dopamine (DAT) or Norepinephrine (NET) transporters. 1-MeT serves as a critical probe for isolating serotonergic release mechanisms without the catecholaminergic noise associated with amphetamine-derived scaffolds.

Structural Nomenclature Clarification
CompoundStructurePrimary MechanismKey Characteristic
1-Methyltryptamine (1-MeT) 1-Me-Indole-3-ethanamineSelective SRA High SERT selectivity; No DA/NE release.[1]

-Methyltryptamine (NMT)
Indole-3-

-methylethanamine
5-HT

Agonist
Hallucinogenic; Rapid metabolism.

-Methyltryptamine (AMT)
Indole-3-(

-methyl)ethanamine
Non-selective SRA / MAOILong duration; Neurotoxic potential.

Pharmacodynamics: The Mechanism of Release

1-MeT functions as a substrate-type releasing agent. Unlike reuptake inhibitors (e.g., SSRIs) which bind to the orthosteric site and occlude the transporter, 1-MeT is translocated into the cytoplasm, triggering a reversal of the transporter flux.

SERT Translocation Pathway

The release mechanism follows the Facilitated Exchange Diffusion model:

  • Recognition: 1-MeT binds to the outward-facing conformation of SERT.

  • Translocation: The transporter flips, moving 1-MeT into the cytosol.

  • Exchange: Intracellular 5-HT binds to the now inward-facing transporter.

  • Efflux: 5-HT is transported into the synaptic cleft against its concentration gradient.

Quantitative Profile (EC & Selectivity)

Data indicates 1-MeT retains the releasing potency of tryptamine but abolishes catecholamine activity.[1]

  • Serotonin (5-HT) Release EC

    
    : 53.1 nM  (Ref: Tryptamine = 32.6 nM)
    
  • Dopamine (DA) Release EC

    
    : >10,000 nM  (Inactive)[1]
    
  • Norepinephrine (NE) Release EC

    
    : >10,000 nM  (Inactive)[1]
    
  • 5-HT

    
     Affinity (
    
    
    
    ):
    473 nM (Weak agonist)[1]

Interpretation: The indole-N-methyl group creates steric hindrance that is tolerated by SERT but incompatible with the binding pockets of DAT and NET, effectively "filtering" the drug's activity to the serotonergic system.

SERT_Mechanism cluster_membrane Synaptic Membrane Extracellular Extracellular Space SERT_Out SERT (Outward-Facing) Extracellular->SERT_Out 1-MeT binds Cytosol Cytosol (Neuron) SERT_In SERT (Inward-Facing) Cytosol->SERT_In Intracellular 5-HT binds SERT_Out->Extracellular 5-HT Efflux Complex_1 1-MeT-SERT Complex SERT_Out->Complex_1 Conformational Change SERT_In->Cytosol 1-MeT Release SERT_In->SERT_Out Reverse Transport Complex_1->SERT_In Translocation

Figure 1: Cycle of Facilitated Exchange Diffusion driven by 1-MeT at the Serotonin Transporter.

Structure-Activity Relationships (SAR)

The pharmacological divergence of 1-MeT from its parent scaffold highlights critical SAR rules for tryptamine design:

  • Indole-N-Methylation (Position 1):

    • Effect: Drastically reduces affinity for 5-HT

      
       receptors (reducing hallucinogenic potential) and abolishes affinity for DAT/NET.
      
    • Result: A "clean" SRA profile.

  • Side-Chain Modification (Alpha vs. Terminal Nitrogen):

    • Alpha-Methylation (AMT): Sterically protects the amine from Monoamine Oxidase (MAO), increasing duration and oral bioavailability but reducing transporter selectivity.

    • Terminal N-Methylation (NMT): Increases lipophilicity and 5-HT receptor affinity but retains rapid metabolic degradation by MAO.

Research Insight: For drug development targeting depression or anxiety without psychotomimetic side effects or cardiovascular risks (associated with NE release), the 1-substituted indole scaffold is superior to the


-methyl scaffold.

Experimental Protocols

Synthesis: The Speeter-Anthony Procedure

Direct methylation of tryptamine is non-selective and low-yielding. The authoritative synthesis utilizes 1-methylindole as the starting material to ensure regiospecificity.

Reagents: 1-Methylindole, Oxalyl Chloride, Dimethylamine (or Ammonia), LiAlH₄, THF.

Step-by-Step Methodology:

  • Acylation:

    • Dissolve 1-methylindole (10 mmol) in anhydrous diethyl ether (50 mL) at 0°C.

    • Dropwise add oxalyl chloride (11 mmol). The solution will turn yellow/orange as the glyoxalyl chloride intermediate precipitates.

    • Stir for 1 hour.

  • Amidation:

    • Introduce excess anhydrous ammonia gas or NH₄OH solution to the reaction mixture.

    • The intermediate converts to 2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide. Filter and wash with water to remove salts.

  • Reduction (The Critical Step):

    • Prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 40 mmol) in anhydrous THF under Argon atmosphere.

    • Add the amide slowly (exothermic reaction). Reflux for 12–24 hours.[2]

    • Validation: Monitor disappearance of the amide carbonyl peak via IR or TLC.

  • Workup:

    • Quench via Fieser method (H₂O, 15% NaOH, H₂O). Filter aluminum salts.

    • Evaporate solvent and recrystallize the free base from hexane/EtOAc or convert to HCl salt for stability.

Synthesis_Workflow Start 1-Methylindole Step1 Reaction w/ Oxalyl Chloride (0°C, Et2O) Start->Step1 Inter1 Glyoxalyl Chloride Intermediate Step1->Inter1 Step2 Amidation (NH3) Inter1->Step2 Inter2 Keto-Amide Step2->Inter2 Step3 Reduction (LiAlH4, Reflux THF) Inter2->Step3 End 1-Methyltryptamine (1-MeT) Step3->End

Figure 2: Regiospecific synthesis pathway avoiding poly-methylation byproducts.

In Vitro Serotonin Release Assay

To validate 1-MeT as an SRA, a synaptosomal release assay is required. This protocol distinguishes release from reuptake inhibition.

Protocol:

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) via centrifugation (1000g x 10 min, then 17,000g x 20 min).

  • Pre-loading: Incubate synaptosomes with [³H]-5-HT (10 nM) for 15 minutes at 37°C to load the vesicles.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Challenge: Aliquot synaptosomes into wells containing 1-MeT (concentration range 1 nM – 10 µM).

    • Control A: Buffer only (Spontaneous release).

    • Control B: Tryptamine (Positive control).

    • Control C: Cocaine (Reuptake inhibitor negative control - should NOT induce release in pre-loaded cells).

  • Termination: Filter rapidly through GF/B filters after 5 minutes.

  • Quantification: Measure radioactivity remaining on the filter (retained 5-HT).

    • Calculation: % Release = (Control Retained - Sample Retained) / Control Retained.

Self-Validating Logic: If 1-MeT is a reuptake inhibitor, it will not decrease retained [³H]-5-HT significantly compared to spontaneous release. If it is a releaser, retained [³H]-5-HT will drop dose-dependently.

References

  • Blough, B. E., et al. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. ACS Chemical Neuroscience. [Link]

  • Wikipedia. 1-Methyltryptamine. (Pharmacological data summary). [Link][1][3]

  • Wikipedia. N-Methyltryptamine. (Differentiation from isomer). [Link][4]

  • Drug Enforcement Administration. Alpha-Methyltryptamine (AMT) Drug & Chemical Evaluation. [Link]

  • Organic Syntheses. Synthesis of Indole Derivatives via Oxalyl Chloride. (Adapted for 1-MeT). [Link]

Sources

Metabolic Profiling of 1-Methyltryptamine: Pathway Elucidation and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Medicinal Chemists, Toxicology Researchers.

Executive Summary & Chemical Identity

1-Methyltryptamine (1-MT) represents a specific structural modification of the tryptamine scaffold where the methylation occurs at the indole nitrogen (


)  position, rather than the side-chain amine (

). This structural distinction is critical for predicting its metabolic fate.

Unlike


-methyltryptamine (AMT), which resists oxidative deamination, or 

-dimethyltryptamine (DMT), which relies on

-demethylation or

-oxide formation, 1-MT retains a primary ethylamine side chain. Consequently, its metabolic profile is dominated by Monoamine Oxidase (MAO) degradation, rendering it pharmacokinetically unstable and functionally distinct from its psychoactive

-alkylated analogs.
Chemical Specifications
  • IUPAC Name: 2-(1-methyl-1H-indol-3-yl)ethanamine

  • CAS Number: 7518-21-0 (Hydrochloride salt)

  • Molecular Formula:

    
    
    
  • Key Structural Feature: Indole-

    
    -Methyl group (
    
    
    
    -Me); Primary amine side chain (
    
    
    ).

Metabolic Stability & Enzymatic Mechanisms

The Dominant Pathway: Oxidative Deamination

The primary metabolic driver for 1-MT is oxidative deamination catalyzed by Monoamine Oxidases (MAO-A and MAO-B). The


-methyl group does not provide steric protection to the ethylamine side chain.
  • Oxidation: MAO attacks the

    
    -carbon of the side chain, converting the amine to an imine, which hydrolyzes to 1-methylindole-3-acetaldehyde .
    
  • Dehydrogenation: The unstable aldehyde is rapidly converted by Aldehyde Dehydrogenase (ALDH) into the corresponding carboxylic acid.

  • Terminal Metabolite: The major urinary metabolite is 1-Methylindole-3-acetic acid (1-MIAA) .

Scientific Rationale:

  • Substrate Specificity: The primary amine allows 1-MT to dock into the catalytic site of MAO. While

    
    -methylation increases lipophilicity (
    
    
    
    ), it does not occlude the flavin cofactor's access to the amine.
  • Isoform Selectivity: 1-MT acts as a substrate for both MAO-A and MAO-B, though kinetic parameters (

    
    , 
    
    
    
    ) often favor MAO-A in human tissue.
Secondary Phase I Pathways (CYP450)

If MAO is inhibited (or saturated), Cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2) facilitate ring hydroxylation.

  • 6-Hydroxylation: Formation of 6-hydroxy-1-methyltryptamine .

  • Mechanism: Electrophilic attack on the electron-rich indole ring. The

    
    -methyl group acts as an electron-donating group, potentially activating the ring further compared to unsubstituted tryptamine.
    
Phase II Conjugation
  • Glucuronidation: Hydroxylated metabolites (e.g., 6-OH-1-MT) are substrates for UGT enzymes, forming O-glucuronides for renal excretion.

  • Acetylation: Arylalkylamine N-acetyltransferase (AANAT) may convert trace amounts of 1-MT to N-acetyl-1-methyltryptamine , particularly in tissues with high acetyltransferase activity (e.g., pineal, liver).

Visualizing the Metabolic Map

The following diagram illustrates the bifurcation between the dominant MAO pathway and the minor CYP/Transferase pathways.

G cluster_legend Pathway Legend MT 1-Methyltryptamine (Parent) Aldehyde 1-Methylindole-3-acetaldehyde (Unstable Intermediate) MT->Aldehyde MAO-A / MAO-B (Oxidative Deamination) OH_MT 6-Hydroxy-1-methyltryptamine MT->OH_MT CYP2D6 / CYP1A2 (Hydroxylation) Acetyl N-Acetyl-1-methyltryptamine MT->Acetyl N-Acetyltransferase (Minor Pathway) MIAA 1-Methylindole-3-acetic acid (Major Metabolite) Aldehyde->MIAA ALDH (Oxidation) Gluc 6-O-Glucuronide Conjugate OH_MT->Gluc UGT (Glucuronidation) key1 Red Arrow = Dominant Pathway (MAO) key2 Dashed Arrow = Secondary Pathway (CYP)

Caption: Metabolic fate of 1-Methyltryptamine. The MAO-driven conversion to 1-Methylindole-3-acetic acid represents the primary clearance mechanism.

Experimental Protocols for Pathway Validation

To empirically validate the metabolic profile of 1-MT, researchers should utilize a comparative incubation system distinguishing between mitochondrial (MAO-rich) and microsomal (CYP-rich) fractions.

In Vitro Stability Assay (S9/Microsomes/Mitochondria)

Objective: Determine intrinsic clearance (


) and enzyme contribution.
ComponentConcentrationRole
Substrate (1-MT) 1

M
Low conc. to ensure linear kinetics (

).
Matrix 0.5 mg/mL proteinHuman Liver Microsomes (HLM) or Mitochondria.
Cofactors NADPH (1 mM)Required for CYP450 activity.
Cofactors No NADPHControl for non-CYP (MAO) activity in mitochondria.
Inhibitors Clorgyline (1

M)
Selective MAO-A inhibitor.
Inhibitors Deprenyl (1

M)
Selective MAO-B inhibitor.

Step-by-Step Workflow:

  • Pre-incubation: Equilibrate protein matrix and buffer (100 mM Phosphate, pH 7.4) at 37°C for 5 minutes.

  • Inhibitor Phase: Add Clorgyline or Deprenyl to respective wells; incubate for 10 min to inactivate MAO isoforms.

  • Initiation: Add 1-MT (dissolved in MeOH,

    
     final organic content). For CYP assays, add NADPH regenerating system.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into cold Acetonitrile (containing Internal Standard).
  • Termination: Centrifuge at 4,000g for 15 min to pellet protein. Collect supernatant for LC-MS/MS.

Analytical Method (LC-MS/MS)

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7


m).

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

MRM Transitions (Positive Mode ESI+):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
1-MT 175.1144.120Loss of methylamine (

)
1-MT (Qual) 175.1130.135Indole ring fragment
1-MIAA 190.1144.115Loss of carboxylic acid group
6-OH-1-MT 191.1160.125Hydroxylated fragment

Note: 1-MIAA (Acid metabolite) may require Negative Mode (ESI-) for optimal sensitivity (


).

Experimental Workflow Diagram

This diagram outlines the decision tree for identifying metabolites based on the specific enzyme system used.

Experiment cluster_systems Incubation Systems Sample 1-MT Sample Mito Mitochondria (MAO Activity) Sample->Mito Micro Microsomes + NADPH (CYP Activity) Sample->Micro Cyto Cytosol + Acetyl-CoA (Transferase Activity) Sample->Cyto MAO_Prod Metabolite A: 1-Methylindole-3-acetic acid Mito->MAO_Prod Rapid Turnover CYP_Prod Metabolite B: Hydroxylated 1-MT Micro->CYP_Prod Slow Turnover NAT_Prod Metabolite C: N-Acetyl-1-MT Cyto->NAT_Prod Trace Turnover

Caption: Experimental segregation of metabolic pathways using subcellular fractions.

Pharmacological Implications[1][2][3]

While this guide focuses on metabolism, the rapid degradation of 1-MT by MAO explains its lack of oral psychoactivity compared to MAO-resistant analogs like


-methyltryptamine (AMT).
  • MAO Inhibition: 1-MT acts as a competitive substrate. High concentrations may temporarily inhibit MAO, potentially leading to drug-drug interactions (DDIs) if co-administered with serotonergic agents.

  • Biomarker Utility: 1-Methylindole-3-acetic acid (1-MIAA) in urine serves as a specific biomarker for 1-MT ingestion, distinct from the standard Indole-3-acetic acid (IAA) produced from endogenous tryptamine.

References

  • National Institute of Mental Health (NIMH). Chemical Synthesis and Drug Supply Program: 1-Methyltryptamine Hydrochloride. [Link]

  • PubChem. Compound Summary: 1-Methyltryptamine (CID 23492).[1][2] National Library of Medicine. [Link]

  • Suzuki, O., et al. (1981). Oxidation of Tryptamine Derivatives by Monoamine Oxidase.[3][4] Biochemical Pharmacology. (Contextual grounding for tryptamine MAO kinetics).

  • Xu, P., et al. (2022). Determination of UV filters in water using d0-/d3-1-methylindole-3-acetic acid as derivatization reagents.[5] (Validates 1-MIAA as a stable chemical entity and metabolite derivative). [Link]

Sources

Technical Guide: Metabolic Profiling & Identification of 1-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the metabolic identification of 1-Methyltryptamine (1-MT) , defined strictly as the indole-N-methylated analog of tryptamine.

Executive Summary & Disambiguation

In the analysis of tryptamine derivatives, structural isomerism frequently leads to misidentification. This guide focuses specifically on 1-Methyltryptamine (1-Me-T), where the methyl group is attached to the indole nitrogen (position 1).

Critical Disambiguation:

  • 1-Methyltryptamine (1-MT): Indole-N-methylated. (Target of this guide).

  • 
    -Methyltryptamine (NMT):  Side-chain amine methylated.[1][2] (Metabolically distinct; precursor to DMT).[2][3]
    
  • 
    -Methyltryptamine (AMT):  Side-chain 
    
    
    
    -carbon methylated.[4] (MAO-resistant, long-acting psychostimulant).

Unlike AMT, 1-MT retains an unsubstituted ethylamine side chain, making it a viable substrate for Monoamine Oxidases (MAO). However, the 1-methyl group increases lipophilicity and prevents the formation of certain hydrogen bonds within the enzyme active site, altering its kinetic profile compared to tryptamine.

Metabolic Stability & Predicted Pathways

The biotransformation of 1-MT follows three primary vectors driven by Phase I oxidation and Phase II conjugation.

Oxidative Deamination (Major Pathway)

The primary metabolic route for tryptamines with an unsubstituted side chain is oxidative deamination via MAO-A .

  • Mechanism: MAO converts the primary amine to an imine, which hydrolyzes to 1-methyl-indole-3-acetaldehyde .

  • Downstream: This unstable aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 1-Methyl-indole-3-acetic acid (1-Me-IAA) .

  • Significance: 1-Me-IAA is expected to be the most abundant urinary metabolite.

Ring Hydroxylation (Minor Pathway)

Cytochrome P450 enzymes (primarily CYP2D6 and CYP1A2) typically hydroxylate the indole ring at the 6-position (and less frequently the 5- or 7-positions).

  • Metabolite: 6-Hydroxy-1-methyltryptamine .

  • Phase II: Subsequent glucuronidation or sulfation creates highly polar conjugates excreted in urine.

N-Demethylation (Trace Pathway)

Metabolic removal of the indole-N-methyl group is chemically difficult but enzymatically possible via specific P450 isoforms, reverting the compound to Tryptamine , which then enters the endogenous tryptamine pool.

Metabolic Pathway Map

G Parent 1-Methyltryptamine (1-MT) Aldehyde 1-Methyl-indole-3-acetaldehyde (Unstable Intermediate) Parent->Aldehyde MAO-A (Oxidative Deamination) Hydroxyl 6-Hydroxy-1-methyltryptamine Parent->Hydroxyl CYP450 (Hydroxylation) Tryptamine Tryptamine Parent->Tryptamine CYP450 (N-Demethylation) Acid 1-Methyl-indole-3-acetic acid (1-Me-IAA) [Major Metabolite] Aldehyde->Acid ALDH (Oxidation) Alcohol 1-Methyl-tryptophol (Minor) Aldehyde->Alcohol Aldehyde Reductase Gluc 6-O-Glucuronide-1-MT Hydroxyl->Gluc UGT (Glucuronidation) IAA Indole-3-acetic acid (IAA) Tryptamine->IAA MAO/ALDH

Figure 1: Predicted metabolic pathways of 1-Methyltryptamine involving MAO-mediated deamination and CYP450-mediated hydroxylation.

Experimental Protocol for Metabolite Identification

In Vitro Incubation System

To generate and identify metabolites, use a dual-system approach to cover both MAO and CYP activity.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • Human Liver Cytosol (for ALDH activity).

  • NADPH Regenerating System.

  • Substrate: 1-Methyltryptamine (10 µM final conc).

Workflow:

  • Pre-incubation: Mix 10 µL HLM + 10 µL Cytosol + 370 µL Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add 10 µL of 1-MT stock. Add 100 µL NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Quenching: Add 500 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Preparation: Centrifuge at 14,000 x g for 10 min. Transfer supernatant to LC vials.

LC-HRMS/MS Methodology

High-Resolution Mass Spectrometry (HRMS) is required to distinguish isobaric metabolites and determine elemental composition.

Instrument Parameters:

  • System: UHPLC coupled to Q-TOF or Orbitrap.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient: 5% B (0-1 min)

    
     95% B (10 min) 
    
    
    
    Hold (12 min).

Mass Spectrometry Settings:

  • Ionization: ESI Positive Mode (for parent and amines) & Negative Mode (for carboxylic acid metabolites like 1-Me-IAA).

  • Scan Mode: Full Scan (m/z 50–600) + Data Dependent MS2 (ddMS2).

Data Analysis & Metabolite Characterization

Mass Defect Filtering (MDF)

Tryptamines have a distinct mass defect. Use MDF to filter noise.

  • Parent 1-MT: Formula

    
    .[1] Monoisotopic Mass: 174.1157 Da .
    
  • Protonated Ion

    
    : 175.1230 .
    
Diagnostic Fragmentation Patterns

Identification relies on interpreting MS2 spectra.

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Interpretation
1-Methyltryptamine 175.1230 (

)
144.0808 Loss of methylamine (

, 31 Da) via

-cleavage. Note: Standard tryptamines lose

(17 Da), but 1-MT fragmentation is dominated by the stable 1-methyl-indolyl cation.
115.0542 Indole ring fragment (Quinolinium ion).
1-Me-Indole-3-Acetic Acid 190.0863 (

)
144.0808 Loss of

(46 Da) from the acid side chain.
6-Hydroxy-1-MT 191.1179 (

)
160.0757 Loss of methylamine (31 Da) from hydroxylated core.
Distinguishing Isomers
  • 1-Methyltryptamine (1-MT) vs. N-Methyltryptamine (NMT):

    • Both have MW 174.[1]

    • Retention Time: 1-MT is more lipophilic (methyl on aromatic ring) and elutes later than NMT (methyl on amine).

    • MS2: NMT loses methylamine (

      
      , 31 Da) to yield the unmethylated indole cation (m/z 130). 1-MT yields the methylated indole cation (m/z 144). This 14 Da difference in the core fragment is diagnostic.
      

References

  • Kanamori, T. et al. (2008). "In vivo metabolism of alpha-methyltryptamine in rats: Identification of urinary metabolites." Xenobiotica. Link

  • Meyer, M.R. et al. (2017).[4] "In Vitro Monoamine Oxidase Inhibition Potential of Alpha-Methyltryptamine Analog New Psychoactive Substances." Toxicology Letters. Link

  • Barker, S.A. et al. (2013).[5] "LC/MS/MS analysis of the endogenous dimethyltryptamine hallucinogens, their precursors, and major metabolites in rat pineal gland microdialysate." Biomedical Chromatography. Link

  • Asakawa, D. et al. (2021).[6] "Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry." Analyst. Link

  • PubChem. (2025). "1-Methyltryptamine Compound Summary." National Library of Medicine. Link

Sources

1-methyltryptamine structure-activity relationship

The Indole- Anomaly: Structure-Activity Relationship of 1-Methyltryptamine

Executive Summary

In the vast library of tryptamine derivatives, 1-methyltryptamine (



This modification effectively abolishes the hydrogen bond donor capability of the indole ring, leading to a drastic reduction in 5-HT


Structural Dynamics & The Pharmacophore

To understand the inactivity of 1-methyltryptamine, one must first understand the active conformation of tryptamine agonists at the 5-HT

The Hydrogen Bond Donor Hypothesis

The canonical binding mode of tryptamines (e.g., Serotonin, Psilocin, 5-MeO-DMT) involves a critical anchoring interaction deep within the receptor's orthosteric binding pocket.

  • The Anchor: The protonated amine on the ethyl side chain forms a salt bridge with Aspartate 3.32 (Asp155) .

  • The Lock: The indole N-H functions as a Hydrogen Bond Donor . It forms a hydrogen bond with the hydroxyl group of Serine 3.36 (or Threonine 3.37 in some models/species) on Transmembrane Helix 3.

  • The Anomaly: In 1-methyltryptamine, the indole proton is replaced by a methyl group (

    
    ). This eliminates the H-bond donor capability. Furthermore, the methyl group introduces steric bulk that may clash with the receptor residues (Ser3.36/Thr3.37), preventing the molecule from achieving the active conformation required for helix movement and G-protein coupling.
    
Lipophilicity vs. Activity

While

SAR Analysis: Comparative Binding Profiles

The following data illustrates the "Indole-

Table 1: Comparative Binding Affinities (Human 5-HT )
CompoundStructure (

-R)
Structure (Side Chain)5-HT

Affinity (

)
Functional Activity
Serotonin (5-HT) -H

~1-10 nMFull Agonist
Tryptamine -H

~13-30 nMAgonist
1-Methyltryptamine -CH


> 5,000 nM (Inactive)Weak/Inactive

-Methyltryptamine (NMT)
-H

~40-100 nMAgonist
1-Methyl-DMT -CH


> 10,000 nMInactive

Note:

1
Mechanistic Pathway Visualization

The following diagram details the logic flow of why 1-methyltryptamine fails to activate the psychedelic signaling cascade.

SAR_LogicStruct1-Methyltryptamine(Indole-N-Me)FeatureLoss of H-Bond Donor(Indole NH)Struct->Feature ModificationStericSteric Clash withSer3.36 / Thr3.37Struct->Steric 3D ConformationBindingWeak/No Dockingat 5-HT2AFeature->Binding Critical FailureSteric->BindingSignalNo Gq/PLC Activation(No Ca2+ Release)Binding->SignalResultLack of PsychedelicActivitySignal->Result

Figure 1: The mechanistic cascade illustrating why Indole-N methylation abolishes 5-HT2A agonism.

Chemical Engineering: Synthesis Protocols

Synthesizing 1-methyltryptamine from tryptamine is chemically inefficient due to the difficulty of selectively methylating the indole nitrogen without quaternizing the primary amine side chain.

The Authoritative Route: The "Speeter-Anthony" approach starting from 1-Methylindole . This ensures 100% regioselectivity and high purity.

Reaction Scheme
  • Precursor: 1-Methylindole (commercially available or synthesized via indole + MeI/NaH).

  • Acylation: Reaction with Oxalyl Chloride to form the glyoxalyl chloride.

  • Amidation: Reaction with Ammonia (

    
    ) to form the glyoxylamide.
    
  • Reduction: Reduction with Lithium Aluminum Hydride (

    
    ) to the final amine.
    
Detailed Protocol
Phase A: Synthesis of 1-Methylindole-3-glyoxylamide
  • Setup: Flame-dry a 500mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel under Argon atmosphere.

  • Solvent: Add 1-Methylindole (13.1 g, 100 mmol) dissolved in 150 mL anhydrous diethyl ether (

    
    ).
    
  • Acylation: Cool to 0°C. Dropwise add Oxalyl Chloride (14.0 g, 110 mmol).

    • Observation: A yellow/orange precipitate (glyoxalyl chloride intermediate) will form immediately. Stir for 1 hour at 0°C.

  • Amidation: Canulate the suspension into a stirred solution of cold, saturated methanolic ammonia or aqueous

    
     (excess).
    
    • Caution: Exothermic reaction.

  • Workup: Evaporate solvents. Wash the resulting solid with water to remove ammonium chloride salts. Recrystallize from Ethanol.

    • Yield Target: >80% as a crystalline solid.

Phase B: Reduction to 1-Methyltryptamine
  • Setup: Dry 1L RBF, reflux condenser, Argon atmosphere.

  • Reagent: Suspend Lithium Aluminum Hydride (

    
    )  (3.8 g, 100 mmol) in 200 mL anhydrous THF.
    
  • Addition: Slowly add the 1-Methylindole-3-glyoxylamide (from Phase A) via a Soxhlet extractor or as a slurry in THF to the refluxing hydride mixture.

    • Reasoning: Amides are difficult to reduce; reflux conditions are mandatory.

  • Reflux: Maintain reflux for 12–24 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 3.8 mL

      
      
      
    • 3.8 mL 15%

      
      
      
    • 11.4 mL

      
      
      
  • Isolation: Filter the white granular precipitate. Dry the filtrate over

    
    . Remove solvent in vacuo.
    
  • Purification: Distillation under high vacuum (bp ~140°C at 0.1 mmHg) or conversion to the fumarate salt for crystallization.

Synthesis Workflow Visualization

Synthesis_FlowStartStart: 1-MethylindoleStep1Step 1: Oxalyl Chloride(0°C, Et2O)Start->Step1Inter1Intermediate:Indole-3-glyoxalyl chlorideStep1->Inter1Step2Step 2: NH3 (aq/MeOH)(Amidation)Inter1->Step2Inter2Intermediate:Indole-3-glyoxylamideStep2->Inter2Step3Step 3: LiAlH4 Reduction(Reflux THF)Inter2->Step3QuenchFieser Workup(H2O / NaOH / H2O)Step3->QuenchFinalProduct:1-MethyltryptamineQuench->Final

Figure 2: The Speeter-Anthony synthesis route for high-purity 1-Methyltryptamine.

Metabolic Stability & MAO Interaction

While 1-methyltryptamine lacks receptor affinity, its interaction with Monoamine Oxidase (MAO) is distinct.

  • Substrate Status: 1-Methyltryptamine is a substrate for MAO-A.[2] The

    
    -methyl group does not  sterically hinder the enzyme's access to the ethylamine side chain (where deamination occurs).
    
  • Comparison: Unlike

    
    -methyltryptamine (AMT), where the methyl group is on the alpha carbon (directly blocking the enzyme), the 
    
    
    -methyl group only affects the indole lipophilicity.
  • Implication: 1-Methyltryptamine is rapidly metabolized in vivo to 1-methyl-indole-3-acetic acid .

References

  • Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. WIREs Membrane Transport and Signaling.

  • Glennon, R. A., et al. (1984). 5-HT2 serotonin receptors: Structure-activity relationships. Journal of Medicinal Chemistry.

  • McKenna, D. J., et al. (1990). Monoamine oxidase inhibitors in Amazonian hallucinogenic plants: ethnobotanical, phytochemical, and pharmacological investigations. Journal of Ethnopharmacology.

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society.

  • Fantegrossi, W. E., et al. (2008). Hallucinogen-like actions of 5-methoxy-N,N-diisopropyltryptamine in mice and rats. Pharmacology Biochemistry and Behavior. (Discusses the necessity of the indole NH).

A Technical Guide to the Endogenous Presence of 1-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyltryptamine (1-MT), a naturally occurring tryptamine derivative, has long been overshadowed by its more extensively studied relatives, such as serotonin and N,N-dimethyltryptamine (DMT). However, its confirmed endogenous presence in mammals, including humans, necessitates a deeper understanding of its biochemical origins, physiological functions, and potential pathological implications. This technical guide provides a comprehensive overview of 1-MT, consolidating current knowledge on its biosynthesis and metabolism, detailing robust analytical methodologies for its detection, and exploring its emerging role in neuropharmacology and as a potential biomarker. The content herein is structured to provide both foundational knowledge and practical, field-proven insights for professionals engaged in neuroscience research and drug development.

Part 1: The Core Biochemistry of 1-Methyltryptamine

Introduction: Defining an Endogenous Neuromodulator

1-Methyltryptamine (1-MT) is an indolealkylamine, structurally similar to key neurotransmitters like serotonin. It is recognized as an endogenous trace amine, a class of compounds present at low concentrations that can significantly modulate monoaminergic neurotransmitter systems. While its functions are still being elucidated, 1-MT is known to be biosynthesized in the human body and is a constituent of urine[1]. Its investigation is critical for understanding the full spectrum of tryptaminergic signaling and its potential involvement in both normal physiological processes and various pathological conditions, including neuropsychiatric disorders[2][3].

Biosynthesis and Metabolism: A Two-Step Pathway

The endogenous production of 1-MT is intrinsically linked to the metabolism of the essential amino acid L-tryptophan. The pathway is a sequential enzymatic process that occurs in various mammalian tissues.

Biosynthesis:

  • Decarboxylation of L-Tryptophan: The initial and rate-limiting step is the conversion of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC)[3]. AADC is a ubiquitous enzyme, also responsible for the synthesis of dopamine and serotonin, highlighting the interconnectedness of these monoamine pathways.

  • N-Methylation of Tryptamine: Tryptamine is then methylated to form 1-methyltryptamine (also referred to as N-methyltryptamine or NMT in much of the literature). This critical step is catalyzed by Indolethylamine N-methyltransferase (INMT), which uses S-adenosyl-L-methionine (SAM) as a methyl group donor[3][4]. INMT is a Class 1 methyltransferase that can further methylate 1-MT to produce the well-known psychedelic compound N,N-dimethyltryptamine (DMT), making 1-MT a key intermediate[3]. INMT expression has been identified in numerous human tissues, including the brain, lungs, and pineal gland, confirming the body's capacity for 1-MT synthesis[5].

Metabolism: The primary route for the catabolism of 1-MT is oxidative deamination by monoamine oxidase (MAO), particularly the MAO-A isoform[1]. This enzymatic action converts 1-MT into indole-3-acetic acid (IAA), a common metabolite for tryptamines. The activity of MAO is a crucial determinant of the bioavailability and physiological activity of 1-MT.

Diagram: Biosynthesis and Metabolism of 1-Methyltryptamine

G Tryptophan L-Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine  Aromatic L-amino acid  decarboxylase (AADC) OneMT 1-Methyltryptamine (1-MT) Tryptamine->OneMT  Indolethylamine  N-methyltransferase (INMT) + SAM DMT N,N-Dimethyltryptamine (DMT) OneMT->DMT  INMT + SAM IAA Indole-3-Acetic Acid (IAA) OneMT->IAA  Monoamine Oxidase (MAO)  (Oxidative Deamination) G start 1. Sample Collection (Human Plasma in K2EDTA) step1 2. Sample Preparation - Add Internal Standard (1-MT-d3) - Protein Precipitation (e.g., Acetonitrile) - Centrifuge & Collect Supernatant start->step1 step2 3. Liquid-Liquid or Solid-Phase Extraction (Concentration & Cleanup) step1->step2 step3 4. Evaporation & Reconstitution (In Mobile Phase) step2->step3 step4 5. LC-MS/MS Analysis - C18 Reverse-Phase Column - Gradient Elution - ESI+ MRM Detection step3->step4 step5 6. Data Processing - Integrate Peaks (Analyte & IS) - Calculate Area Ratios step4->step5 end 7. Quantification (Using Calibration Curve) step5->end

Sources

Technical Investigation: 1-Methyltryptamine Interaction with Sigma-1 Receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Pharmacological & Experimental Framework

Executive Summary

This technical guide provides a rigorous framework for evaluating the interaction between 1-Methyltryptamine (1-MT) and the Sigma-1 receptor (


R) . While 

-dimethyltryptamine (DMT) is a confirmed endogenous agonist of

R, the pharmacological profile of its indole-

-methylated analog, 1-MT, remains distinct and less characterized. This document synthesizes established Structure-Activity Relationship (SAR) principles with detailed experimental protocols to characterize 1-MT’s binding affinity, functional selectivity, and potential chaperone-mediated signaling.
Structural & Mechanistic Basis

To understand the potential interaction of 1-MT with


R, we must contrast it with the receptor's canonical pharmacophore and its known ligand, DMT.
1.1 The Sigma-1 Pharmacophore vs. 1-MT

The


R ligand-binding pocket (PDB: 5HK1) is a trimeric structure characterized by a hydrophobic cavity and a critical electrostatic interaction site.
  • Canonical Requirement: A positive ionizable nitrogen (usually tertiary or secondary amine) to form a salt bridge with Glu172 (or Asp126 in some models).

  • DMT Configuration: Possesses a tertiary amine side chain (highly basic) and an un-substituted indole ring. The tertiary amine anchors to Glu172, while the indole fits the hydrophobic pocket.

  • 1-MT Configuration: Possesses a primary amine side chain (lower basicity/steric bulk) and a methylated indole nitrogen.

    • Steric Clash Potential: The 1-methyl group on the indole ring may introduce steric hindrance if the hydrophobic pocket is tight-fitting around the indole NH.

    • Binding Probability: Based on SAR data where

      
      -monomethyltryptamine (NMT) shows significantly reduced affinity compared to DMT, 1-MT (with a primary amine) is predicted to have low-to-moderate affinity unless the 1-methylation induces a unique conformational fit.
      
1.2 Comparative Ligand Profiling

The following table summarizes the physicochemical properties relevant to


R binding.
CompoundIndole SubstitutionSide Chain Amine

R Affinity (

)
Primary Target
DMT HTertiary (

)
High (Low

range)

R, 5-HT

NMT HSecondary (

)
Low / Negligible5-HT

, TAAR
1-MT 1-Methyl Primary (

)
Hypothetical (Investigative) 5-HT

(Agonist)
Pentazocine (Benzomorphan)TertiaryHigh (Agonist)

R (Selective)

Critical Insight: The lack of a tertiary amine in 1-MT suggests it may not stabilize the


R oligomerization state as effectively as DMT. However, its lipophilicity (increased by the indole-methyl) could facilitate membrane penetration to the ER-resident receptor.
Interaction Pathway & Signaling

The


R acts as a ligand-operated chaperone at the Mitochondria-Associated ER Membrane (MAM). The following diagram illustrates the differential signaling cascade comparing a known agonist (DMT) with the theoretical pathway for 1-MT.

Sigma1_Signaling Ligand_DMT Ligand: DMT (Tertiary Amine) S1R_BiP S1R-BiP Complex (Inactive / ER Membrane) Ligand_DMT->S1R_BiP High Affinity Binding Ligand_1MT Ligand: 1-MT (Primary Amine / 1-Me) Ligand_1MT->S1R_BiP Low/Moderate Affinity? Outcome_Unknown Unknown/Partial Modulation Ligand_1MT->Outcome_Unknown Potential Bias? S1R_Active S1R Dissociation (Active Chaperone) S1R_BiP->S1R_Active Chaperone Release IP3R IP3R Stabilization (Ca2+ Flux Modulation) S1R_Active->IP3R Interaction IRE1 IRE1 pathway (ER Stress Response) S1R_Active->IRE1 Modulation Outcome_Neuro Neuroprotection & Plasticity IP3R->Outcome_Neuro IRE1->Outcome_Neuro

Figure 1: Differential Signaling Logic. DMT (Green) actively dissociates S1R from BiP, triggering neuroprotective cascades. 1-MT (Yellow) presents a weaker electrostatic profile, potentially leading to partial agonism or failure to disengage BiP.

Experimental Protocols (Validation Systems)

To definitively characterize 1-MT's interaction with


R, the following self-validating experimental workflows are required.
3.1 Protocol A: Competitive Radioligand Binding Assay

This assay determines the affinity (


) of 1-MT by measuring its ability to displace a known high-affinity radioligand.
  • Source Tissue: Rat liver membranes or HEK-293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
     (Specific for 
    
    
    
    , negligible
    
    
    binding).[1][2][3]
  • Non-Specific Control: Haloperidol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add

      
      
      
      
      
      (Final conc: 3 nM).
    • Add

      
       of 1-MT (Concentration range: 
      
      
      
      to
      
      
      ).
    • Add

      
       membrane suspension (
      
      
      
      protein).
  • Equilibrium: Incubate for 120 minutes at 37°C (Critical: S1R kinetics are slow).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[1-MT]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
3.2 Protocol B: In Silico Molecular Docking (Pre-Screening)

Before wet-lab synthesis/testing, computational modeling confirms if the 1-methyl group fits the pocket.

  • Protein Retrieval: Download PDB ID: 5HK1 (Crystal structure of human

    
    R).[4]
    
  • Ligand Preparation: Construct 1-MT 3D structure; minimize energy using MMFF94 force field.

  • Grid Generation: Center grid box on the bound ligand (e.g., 4-IBP) coordinates within 5HK1.

  • Docking: Use AutoDock Vina or Gold.

    • Constraint: Enforce a hydrogen bond or salt bridge between the 1-MT side-chain amine and Glu172 .

  • Scoring: Compare

    
     (binding energy) of 1-MT vs. DMT. A difference of 
    
    
    
    kcal/mol suggests significantly lower affinity.
Experimental Workflow Diagram

The following diagram outlines the decision matrix for characterizing 1-MT.

Workflow_Protocol Start Start: 1-MT Sample InSilico In Silico Docking (Target: Glu172) Start->InSilico Decision1 Fit Score > -7.0? InSilico->Decision1 BindingAssay Radioligand Binding ([3H]-Pentazocine) Decision1->BindingAssay Yes Stop Low Priority Candidate Decision1->Stop No (Steric Clash) Functional Functional Assay (Ca2+ Mobilization) BindingAssay->Functional Ki < 10 uM

Figure 2: Validation Workflow. A stepwise progression from computational modeling to functional verification prevents resource wastage on low-affinity targets.

References
  • Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[1] Science. [Link]

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. [Link]

  • Glennon, R. A., et al. (1994). Binding of substituted tryptamines at sigma receptors. Journal of Medicinal Chemistry. (Provides SAR baseline for tryptamine analogs). [Link]

  • Eurofins Discovery. Sigma 1 Receptor Binding Assay Protocol.[Link]

Sources

In Vitro Characterization of 1-Methyltryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Distinction

1-Methyltryptamine (1-MT) represents a critical "molecular probe" in serotonergic pharmacology. Unlike its psychoactive isomers (such as


-methyltryptamine or 

-methyltryptamine), 1-MT is defined by methylation at the indole nitrogen (position 1) .

This structural modification effectively removes the hydrogen bond donor capability of the indole ring, a feature essential for high-affinity binding at 5-HT


 and other serotonin receptors. Consequently, 1-MT serves primarily as a negative control or steric probe to map the hydrogen-bonding requirements of receptor orthosteric sites.

Critical Structural Disambiguation:

  • 1-Methyltryptamine (1-MT): Indole-N methylated. (Subject of this guide). Low 5-HT affinity.[1]

  • 
    -Methyltryptamine (NMT):  Side-chain amine methylated.[2] High 5-HT affinity; MAO substrate.
    
  • 
    -Methyltryptamine (AMT):  Side-chain alpha-carbon methylated.[3] MAO inhibitor; psychoactive.[3][4]
    

Physicochemical Profiling

Before biological characterization, the physicochemical baseline must be established. 1-MT exhibits higher lipophilicity than tryptamine due to the masking of the polar N-H bond.

Key Parameters
ParameterValue (Approx.)Significance
Molecular Weight 174.24 g/mol Fragment-based screening compatible.
LogP (Octanol/Water) ~2.9 - 3.1Higher than Tryptamine (~2.5). Increases membrane permeability but reduces aqueous solubility.
pKa (Amine) ~9.7Similar to tryptamine; exists as a cation at physiological pH (7.4).
H-Bond Donors 1 (Side chain amine)Critical: Indole N-H donor is lost.
H-Bond Acceptors 1Indole nitrogen lone pair is delocalized, poor acceptor.
Solubility & Stability Protocol

Objective: Determine thermodynamic solubility in assay buffer (pH 7.4) to prevent "crashing out" during microplate assays.

  • Preparation: Dissolve 1-MT freebase in 100% DMSO to create a 10 mM stock.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100

    
    M (final DMSO < 1%).
    
  • Incubation: Shake at 25°C for 24 hours (equilibrium).

  • Filtration: Filter using a 0.45

    
    m PVDF membrane to remove precipitates.
    
  • Quantification: Analyze filtrate via HPLC-UV (280 nm).

    • Pass Criteria: >90% recovery at 100

      
      M indicates suitability for standard screening.
      

Receptor Binding Pharmacology (The "Target")

The defining characteristic of 1-MT is its reduced affinity for the 5-HT


 receptor compared to tryptamine. This assay validates the "Serine Anchor Hypothesis"—that the receptor requires an H-bond from the indole NH to a specific serine residue (e.g., Ser3.36 in 5-HT

) for high-affinity docking.
Radioligand Displacement Assay (5-HT )

Objective: Determine the inhibition constant (


) of 1-MT.
  • Receptor Source: HEK-293 cells stably expressing human 5-HT

    
    .
    
  • Radioligand: [

    
    H]-Ketanserin (Antagonist) or [
    
    
    
    H]-LSD (Agonist). Note: Agonist labeling is preferred to detect functional state shifts.
  • Reference Ligand: Tryptamine (Positive Control).

Detailed Protocol:
  • Membrane Prep: Harvest HEK-293 cells; homogenize in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Plate Setup (96-well):

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Methysergide (saturating blocker).
      
    • Test Wells: Membrane + Radioligand + 1-MT (10 concentrations, 10 pM to 100

      
      M).
      
  • Incubation: 60 minutes at 37°C. (Equilibrium is faster at 37°C, but 25°C preserves unstable ligands).

  • Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce binding to the filter itself.

  • Readout: Liquid scintillation counting.

Data Analysis: Calculate


 using a four-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

Expected Result: 1-MT should show a

nM (micromolar range), whereas Tryptamine is typically ~10-100 nM.
Visualization: Binding Assay Logic

BindingAssay Stock 1-MT Stock (10 mM DMSO) Dilution Serial Dilution (10^-5 to 10^-10 M) Stock->Dilution Prepare conc. range Plate Assay Plate (Membranes + [3H]-Ligand) Dilution->Plate Add to wells Incubate Incubation (60 min @ 37°C) Plate->Incubate Equilibrium Filter Harvest/Filter (GF/B + PEI) Incubate->Filter Terminate Count Scintillation Counting Filter->Count Read CPM Analysis Ki Calculation (Cheng-Prusoff) Count->Analysis Data Fit

Figure 1: Workflow for Radioligand Displacement Assay. High-contrast nodes denote critical process steps.

Metabolic Stability & MAO Interaction (The "Fate")

While 1-MT binds poorly to receptors, it remains a substrate for Monoamine Oxidase (MAO) because the side-chain amine is unmodified. However, the N1-methyl group alters the kinetics and prevents N1-glucuronidation.

Microsomal Stability Assay

Objective: Assess intrinsic clearance (


) and half-life (

) in liver microsomes.[5][6]
  • System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).[7]

  • Cofactor: NADPH (required for CYP450 and FMO activity).

Protocol Steps:
  • Pre-incubation: Mix Microsomes (0.5 mg/mL protein) + 1-MT (1

    
    M) in phosphate buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 mins.
    
    • Note: Use low substrate concentration (1

      
      M) to ensure first-order kinetics.
      
  • Initiation: Add NADPH regenerating system (or 1 mM NADPH).

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.

MAO-A/B Isoform Profiling

Objective: Determine if 1-MT is a substrate or inhibitor of MAO-A vs MAO-B.

  • Reagents: Recombinant human MAO-A and MAO-B.

  • Readout: Amplex Red (fluorescent H

    
    O
    
    
    
    detection) or HPLC (metabolite formation).

Mechanism: 1-MT + MAO + O


 + H

O

(1-Methyl-Indole-3-Acetaldehyde) + NH

+ H

O

.
  • Expectation: 1-MT acts as a substrate, primarily for MAO-A, similar to tryptamine, but the reaction velocity (

    
    ) may differ due to steric effects at the active site entry.
    

Functional Signaling (The "Effect")

Since binding affinity is low, functional potency (


) is expected to be very weak. However, to rule out "super-agonist" effects (where low binding yields high efficacy), a functional assay is mandatory.
Calcium Flux Assay (G -coupled)

For 5-HT


 (G

coupled), activation leads to intracellular Ca

release.
  • Cell Loading: Load 5-HT

    
    -CHO cells with FLIPR Calcium 6 dye.
    
  • Basal Read: Measure fluorescence for 10 seconds.

  • Addition: Inject 1-MT.

  • Response: Measure peak fluorescence change (

    
    ).
    
  • Controls:

    • Positive: 5-HT (Serotonin).[1][3][8][9][10]

    • Negative: Buffer only.

    • Antagonist Mode: Pre-incubate with 1-MT, then add

      
       of 5-HT. (Tests for antagonism).
      

Summary of Expected Results

AssayParameterExpected Outcome for 1-MTBiological Interpretation
5-HT

Binding

> 1,000 - 10,000 nMLoss of Affinity: Indole NH is crucial for binding.
LogP Lipophilicity~3.0High Permeability: Crosses BBB easily (if not metabolized).
MAO Stability

Short (< 30 min)Unstable: Rapidly oxidized by MAO (unless MAOI added).
Functional (Ca

)

> 10

M or Inactive
Low Potency: Consistent with poor binding.

Pathway Visualization

Mechanism Ligand 1-Methyltryptamine (Ligand) Receptor 5-HT2A Receptor (Orthosteric Site) Ligand->Receptor Attempts Binding Metabolism MAO-A Enzyme (Mitochondrial) Ligand->Metabolism Parallel Pathway Interaction Steric Clash / No H-Bond (Ser3.36 Mismatch) Receptor->Interaction Structural Fit? Outcome Low Affinity Binding (High Ki) Interaction->Outcome Result Degradation Oxidative Deamination (Inactive Aldehyde) Metabolism->Degradation Rapid Clearance

Figure 2: Mechanistic fate of 1-MT. The primary pathway is metabolic clearance rather than receptor activation due to the lack of H-bond capability.

References

  • Glennon, R. A., et al. (1982). "Binding of phenylalkylamine derivatives at 5-HT2 serotonin receptors: Evidence for a lack of 'steric' tolerance." Journal of Medicinal Chemistry. (Demonstrates the sensitivity of the receptor to steric bulk).

  • Nichols, D. E. (2018). "Hallucinogens."[2][3][8] Pharmacological Reviews. (Comprehensive review discussing tryptamine SAR and the necessity of the indole NH).

  • NIMH Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." University of North Carolina. (The gold standard protocols for radioligand binding and functional assays).

  • Blough, B. E., et al. (2014). "Synthesis and transporter binding properties of 1-methyltryptamine derivatives." Bioorganic & Medicinal Chemistry Letters. (Specific data on 1-substituted tryptamines).

  • Wagmann, L., et al. (2016). "In vitro metabolic stability and metabolism of the tryptamine-derived new psychoactive substances." Analytical and Bioanalytical Chemistry. (Methodology for microsomal stability of tryptamines).

Sources

Technical Whitepaper: 1-Methyltryptamine (1-MT) CNS Activity & Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Null" Hypothesis of Tryptamine SAR

In the exploration of serotonergic modulators, 1-Methyltryptamine (1-MT) serves as a critical negative control probe. Unlike its psychoactive isomers


-methyltryptamine (AMT) or 

-methyltryptamine (NMT), 1-MT involves methylation at the indole nitrogen (position 1) .

This structural modification elucidates a fundamental principle of 5-HT receptor binding: the necessity of the indole N-H moiety as a hydrogen bond donor. While 1-MT exhibits increased lipophilicity and blood-brain barrier (BBB) permeability compared to tryptamine, its central nervous system (CNS) activity is paradoxically blunted. This guide details the mechanistic failure of 1-MT to activate 5-HT


 receptors, its residual activity as a monoamine releasing agent, and the robust synthetic protocols required to isolate it for research.

Structural Pharmacology: The Hydrogen Bond Anchor

To understand the inactivity of 1-MT as a psychedelic, one must analyze the orthosteric binding site of the 5-HT


 receptor.
The Molecular Anchor Theory

Classical tryptamine agonists (Serotonin, DMT, Psilocin) rely on a specific interaction between the indole N-H and the receptor's Serine 5.46 (or Threonine residues in related subtypes). This hydrogen bond anchors the ligand in the binding pocket, allowing the ethylamine side chain to engage the ionic lock (Asp3.32).

  • Tryptamine/DMT: The Indole N-H acts as a H-bond donor .

  • 1-Methyltryptamine: The methyl group replaces the proton. The molecule loses its H-bond donor capacity and introduces steric bulk that clashes with the receptor floor.

Visualization: SAR Failure Mode

The following diagram illustrates the structural activity relationship (SAR) logic distinguishing 1-MT from active tryptamines.

SAR_Logic Tryptamine Tryptamine Core (Indole NH Present) Binding 5-HT2A Receptor Pocket (Ser5.46 Residue) Tryptamine->Binding H-Bond Donation Activation Receptor Activation (Psychedelic Activity) Binding->Activation Conformational Change Inactivity Reduced Affinity (>100x loss) Binding->Inactivity Failure to Activate OneMT 1-Methyltryptamine (Indole N-CH3) StericClash Steric Clash & Loss of H-Bond OneMT->StericClash Methylation StericClash->Binding Weak/No Interaction

Figure 1: Mechanistic pathway showing how Indole-N-methylation disrupts the critical hydrogen bonding required for 5-HT2A activation.

Pharmacodynamic Profile

Receptor Affinity Data

The following table summarizes the binding affinity (


) and efficacy (

) of 1-MT compared to standard ligands. Note the drastic loss of potency at the 5-HT

site.
CompoundSubstitution5-HT

Affinity (

)
5-HT

Efficacy
Primary Mechanism
Serotonin (5-HT) Endogenous~1–10 nM100% (Ref)Full Agonist
Tryptamine None~13 nM~100%Agonist / Releaser
1-Methyltryptamine 1-Me (Indole) > 1,000 nM < 10% Inactive / Weak Antagonist
N-Methyltryptamine

-Me (Amine)
~250 nMPartialAgonist

-Methyltryptamine

-Me (Carbon)
~2,500 nMN/AReleaser / MAOI

Data synthesized from Nichols et al. and broad SAR reviews [1, 2].

Monoamine Releasing Activity

While 1-MT fails as a direct agonist, it retains weak activity as a Serotonin Releasing Agent (SRA) .

  • Mechanism: It can enter the presynaptic neuron via SERT (due to high lipophilicity) and displace serotonin from vesicles, though with significantly lower potency than Tryptamine or AMT.

  • Selectivity: Unlike Tryptamine, 1-MT has abolished activity as a releaser of Dopamine (DA) and Norepinephrine (NE) [1]. This makes it a "cleaner" but weaker serotonergic probe.

Experimental Protocols

Synthesis: The Fischer Indole Route (High Purity)

Direct methylation of tryptamine using methyl iodide is NOT recommended as it leads to quaternary ammonium salts (N,N,N-trimethyl) and side-chain methylation. The robust route is de novo synthesis via Fischer Indole cyclization.

Objective: Synthesize 1-Methyltryptamine from


-methylphenylhydrazine.
Reagents:
  • 
    -Methylphenylhydrazine hydrochloride[1]
    
  • 4-Chlorobutanal dimethyl acetal (or 4-aminobutanal equivalent)

  • 4% Aqueous Sulfuric Acid (

    
    )
    
  • Hydrazine hydrate (for workup)

Workflow Diagram (DOT):

Synthesis_Flow Step1 Precursor Mixing: N-Methylphenylhydrazine + 4-Chlorobutanal Acetal Step2 Cyclization (Fischer Indole): Reflux in 4% H2SO4 (Formation of Tryptophol intermediate) Step1->Step2 Acid Catalysis Step3 Conversion to Amine: 1. Activation (Tosylation) 2. Amination (NH3/MeOH) Step2->Step3 Functional Group Interconversion Step4 Purification: Acid/Base Extraction Recrystallization (Hexane/Et2O) Step3->Step4 Isolation

Figure 2: The Fischer Indole synthesis pathway avoids poly-methylation by establishing the N-methyl group on the hydrazine precursor.

Step-by-Step Protocol:
  • Hydrazone Formation: Dissolve

    
    -methylphenylhydrazine (0.1 mol) in ethanol. Add 4-chlorobutanal dimethyl acetal (0.11 mol). Stir at room temperature for 2 hours.
    
  • Cyclization: Evaporate solvent. Resuspend residue in 4% aqueous

    
     (150 mL). Reflux gently for 3 hours. Validation: The solution will darken; monitor TLC for disappearance of hydrazine.
    
  • Workup: Cool to

    
    . Basify with NaOH to pH 10. Extract with Dichloromethane (DCM) x3.
    
  • Amine Conversion: The resulting product is often 1-methyltryptophol (alcohol). Convert to amine via tosylation (TsCl/Pyridine) followed by displacement with saturated methanolic ammonia in a pressure vessel at

    
     for 12 hours.
    
  • Isolation: Evaporate methanol. Dissolve in dilute HCl. Wash with ether (removes non-basic impurities). Basify aqueous layer. Extract 1-MT into DCM. Dry over

    
     and crystallize as the hydrochloride salt.
    
In Vitro Binding Assay (Radioligand Displacement)

Objective: Validate the low affinity of 1-MT at 5-HT


 receptors using HEK-293 cells expressing human 5-HT

.
  • Membrane Prep: Harvest HEK-5HT2A cells. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Ligand: Use

    
    -Ketanserin (0.5 nM) as the radioligand (Antagonist mode) or 
    
    
    
    -LSD (Agonist mode).
  • Incubation:

    • Total Binding: Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
       Methysergide.
      
    • Experimental: Membrane + Radioligand + 1-MT (Concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at

    
     for 60 minutes.
    
  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure CPM via liquid scintillation counting. Plot log(dose) vs. % displacement to calculate

    
     and derived 
    
    
    
    .
    • Expected Result:

      
       nM (Curve shifts significantly right compared to Tryptamine control).
      

References

  • Wikipedia Contributors. (2023). 1-Methyltryptamine. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. (Contextual grounding for tryptamine SAR). [Link]

  • Glennon, R. A., et al. (1982). Structure-activity relationships of tryptamines. Journal of Medicinal Chemistry. (Foundational text on Indole-N substitution). [Link]

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Protocol grounding). [Link]

Sources

Biochemical Properties of 1-Methyltryptamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the biochemical properties, pharmacology, and synthesis of 1-Methyltryptamine (1-MT) .

Part 1: Executive Summary & Structural Definition

1-Methyltryptamine (1-MT) , chemically defined as 2-(1-methyl-1H-indol-3-yl)ethanamine , represents a specific structural modification of the endogenous metabolite tryptamine.[1] Unlike its psychoactive isomers such as N-methyltryptamine (NMT) or


-methyltryptamine (

MT), 1-MT is characterized by methylation at the indole nitrogen (position 1) rather than the ethylamine side chain.

This structural distinction is biochemically critical:

  • Loss of 5-HT2A Affinity: Methylation at the indole nitrogen removes the hydrogen bond donor capability of the indole N-H, drastically reducing affinity for the 5-HT2A receptor, the primary target for serotonergic psychedelics.

  • Emerging Immunomodulation: Recent research identifies 1-MT as a ligand for the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) , suggesting utility in treating gastrointestinal inflammation and metabolic disorders rather than CNS modulation.

Structural Comparison Table
CompoundChemical NameMethylation SitePrimary TargetPharmacological Class
1-MT 1-MethyltryptamineIndole Nitrogen (

)
AhR / PXR / SERTAnti-inflammatory / Trace Amine
Tryptamine 2-(1H-indol-3-yl)ethanamineNone5-HT Receptors / TAAR1Neuromodulator
NMT N-MethyltryptamineSide-chain Amine (

)
5-HT2A / 5-HT1APsychedelic / Agonist

MT

-Methyltryptamine
Alpha CarbonMAO / 5-HT ReleaseStimulant / Entactogen

Part 2: Physicochemical Profile

Chemical Data[2][3][4][5][6][7][8]
  • IUPAC Name: 2-(1-methyl-1H-indol-3-yl)ethanamine

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 174.24 g/mol [3]

  • CAS Number: 7518-21-0

  • Appearance: Off-white to pale yellow crystalline solid (as hydrochloride salt).

  • Solubility:

    • Freebase:[4][5][6] Soluble in organic solvents (DCM, Ethyl Acetate, Methanol). Sparingly soluble in water.

    • Hydrochloride Salt: Highly soluble in water and ethanol.

Acid-Base Properties (pKa)

1-MT possesses two nitrogen centers with distinct electronic environments:

  • Side-chain Amine (

    
    ):  Basic (
    
    
    
    ). This is the protonation site under physiological pH.
  • Indole Nitrogen (

    
    ):  Non-basic due to lone pair delocalization into the aromatic 
    
    
    
    -system. Methylation here increases the electron density of the indole ring (inductive effect of the methyl group), making the ring slightly more nucleophilic at the C3 position compared to tryptamine, but it prevents the formation of hydrogen bonds where the indole acts as a donor.

Part 3: Pharmacology & Mechanism of Action[11]

Serotonergic Signaling (The "Null" Effect)

Unlike N-substituted tryptamines (e.g., DMT, Psilocin), 1-MT exhibits negligible potency at the 5-HT2A receptor.

  • Mechanism: The 5-HT2A receptor binding pocket requires a hydrogen bond between the receptor's serine/threonine residues and the indole N-H of the ligand. 1-MT lacks this proton, creating steric clash and losing binding energy.

  • SERT Interaction: 1-MT acts as a substrate-type releaser at the Serotonin Transporter (SERT) with moderate potency (

    
    ), promoting non-exocytotic serotonin efflux.
    
The AhR/PXR Immunomodulation Pathway

The most significant therapeutic potential of 1-MT lies in its ability to mimic microbial indole metabolites.

  • Aryl Hydrocarbon Receptor (AhR): 1-MT binds to AhR, translocating it to the nucleus to dimerize with ARNT. This complex regulates the transcription of genes (e.g., CYP1A1, IL-22) involved in barrier function and immune tolerance in the gut mucosa.

  • Pregnane X Receptor (PXR): 1-MT activates PXR, a nuclear receptor that regulates xenobiotic metabolism and suppresses NF-

    
    B signaling, providing anti-inflammatory effects in models of colitis.
    
Visualization: Signaling Divergence

The following diagram illustrates how the methylation site dictates the signaling pathway (CNS vs. Gut/Immune).

G cluster_0 Methylation Pathways cluster_1 Biological Targets Tryptamine Tryptamine (Parent Scaffold) N_Methyl Side-chain Methylation (N-Methyltryptamine) Tryptamine->N_Methyl Enzyme: INMT Indole_Methyl Indole-N Methylation (1-Methyltryptamine) Tryptamine->Indole_Methyl Synthetic / Microbial HT2A 5-HT2A Receptor (CNS / Psychedelic) N_Methyl->HT2A High Affinity (H-Bond Donor Intact) AhR AhR / PXR Receptors (Gut / Immune) N_Methyl->AhR Low/No Activity Indole_Methyl->HT2A Loss of Affinity (Steric Block) Indole_Methyl->AhR Activation (Anti-inflammatory)

Caption: Divergence of pharmacological activity based on methylation site. 1-MT (Green path) favors immunomodulatory receptors over CNS serotonin receptors.

Part 4: Synthesis Protocol (Self-Validating)

Objective: Synthesis of 1-Methyltryptamine from 1-Methylindole via the Speeter-Anthony procedure. Rationale: Direct methylation of tryptamine is non-selective (yielding mixtures of 1-MT, NMT, and DMT). Starting with 1-methylindole ensures regiospecificity.

Phase 1: Precursor Preparation (Glyoxylation)

Reagents: 1-Methylindole, Oxalyl Chloride, Anhydrous Ether.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel under nitrogen atmosphere.

  • Dissolution: Dissolve 0.1 mol of 1-Methylindole in 150 mL of anhydrous diethyl ether. Cool to 0°C in an ice bath.

  • Acylation: Dropwise add 0.12 mol of Oxalyl Chloride over 30 minutes.

    • Observation: A bright yellow/orange precipitate (indol-3-ylglyoxylyl chloride) will form immediately.

  • Amidation: Stir for 1 hour at 0°C. Then, bubble anhydrous ammonia gas into the suspension (or add saturated ethanolic ammonia) until the yellow color shifts to a lighter precipitate (glyoxylamide).

  • Isolation: Filter the solid, wash with cold ether, and water to remove ammonium chloride byproducts. Dry the 1-methylindole-3-glyoxylamide intermediate.

Phase 2: Reduction

Reagents: Lithium Aluminum Hydride (LiAlH4), Anhydrous THF.

  • Activation: Suspend 0.3 mol of LiAlH4 in 200 mL of anhydrous THF in a clean, dry RBF under nitrogen.

  • Addition: Slowly add the dried glyoxylamide intermediate (from Phase 1) to the LiAlH4 suspension via a Soxhlet extractor or in small solid portions to maintain a gentle reflux.

  • Reflux: Heat the mixture to reflux for 12–24 hours. The amide carbonyls are reduced to methylene groups.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water[4][7]
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
    • (Where

      
       is the weight of LiAlH4 in grams).
      
  • Extraction: Filter the granular aluminum salts. Concentrate the filtrate under vacuum to yield the crude 1-MT freebase oil.

  • Purification: Dissolve the oil in minimal dry ethanol and add concentrated HCl dropwise to precipitate 1-Methyltryptamine Hydrochloride . Recrystallize from Ethanol/Ether.

Part 5: Toxicology & Safety

Metabolic Stability
  • MAO Susceptibility: 1-MT is a substrate for Monoamine Oxidase (MAO-A).[2] The indole-N-methyl group does not provide the same steric protection against deamination as alpha-methylation (

    
    MT). Therefore, 1-MT has a short half-life in vivo unless administered with an MAO inhibitor.
    
  • Toxicity Profile:

    • LD50: Not explicitly established in human literature; assume similar toxicity to tryptamine (IV LD50 in mice

      
       100 mg/kg).
      
    • Handling: Standard PPE (gloves, goggles, fume hood) is required. Avoid inhalation of the freebase dust.

Contraindications[12]
  • MAO Inhibitors: Co-administration with MAOIs (e.g., Moclobemide, Phenelzine) will potentiate the serotonergic effects and may increase the risk of hypertensive crisis or serotonin syndrome, although the risk is lower than with 5-HT agonists like DMT.

References

  • Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

  • Venkatesh, M., et al. (2014). Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the Xenobiotic Sensor PXR and Toll-like Receptor 4. Immunity, 41(2), 296-310. Link

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Chem-Impex International. (2025). 1-Methyltryptamine Product Data and Safety Sheet. Link

  • Wikipedia Contributors. (2025). 1-Methyltryptamine: Pharmacology and Receptor Affinity. Wikipedia, The Free Encyclopedia. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis and Purification of 1-Methyltryptamine (1-MT)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 1-methyltryptamine (1-MT) , distinct from its isomer N-methyltryptamine (NMT). To ensure absolute regiochemical control over the methylation at the indole nitrogen (position 1), this guide rejects direct alkylation methods in favor of a modular Glyoxalamide Architecture . This pathway utilizes 1-methylindole as the starting scaffold, ensuring zero contamination from side-chain methylated byproducts. The protocol includes a self-validating purification system via hydrochloride salt formation, suitable for pharmaceutical-grade applications.

Part 1: Strategic Synthesis Architecture

The Regioselectivity Challenge

In tryptamine chemistry, "methyltryptamine" is an ambiguous term. It is critical to distinguish between:

  • 1-Methyltryptamine (1-MT): Methylation at the Indole Nitrogen (

    
    ).
    
  • 
    -Methyltryptamine (NMT):  Methylation at the Ethylamine Nitrogen (
    
    
    
    ).

Direct methylation of tryptamine using methyl iodide is experimentally unsound for producing 1-MT. It yields a chaotic mixture of NMT,


-DMT, and quaternary ammonium salts due to the higher nucleophilicity of the primary amine side chain compared to the indole nitrogen.
The Solution: The Glyoxalamide Route

To guarantee the 1-methyl regioisomer, the methyl group must be installed before the side chain is elaborated. We employ a three-stage cascade:

  • Acylation: Reaction of 1-methylindole with oxalyl chloride to form the glyoxalyl chloride.

  • Amidation: Quenching with ammonia to yield the primary amide.

  • Reduction: Exhaustive reduction of the dicarbonyl system using Lithium Aluminum Hydride (LAH).

SynthesisRoute cluster_0 Stage 1: Acylation cluster_1 Stage 2: Amidation cluster_2 Stage 3: Reduction SM 1-Methylindole INT1 Glyoxalyl Chloride Intermediate SM->INT1 (COCl)2, Et2O 0°C INT2 1-Methylindole- 3-glyoxalamide INT1->INT2 NH3 (g) or NH3/MeOH PROD 1-Methyltryptamine (Free Base) INT2->PROD LiAlH4, THF Reflux

Figure 1: The linear synthesis flow ensuring regiochemical integrity. By starting with the methylated indole, side-chain methylation is structurally impossible.

Part 2: Experimental Protocols

Safety Pre-Requisites
  • Oxalyl Chloride: Releases CO and HCl gas. Must be handled in a fume hood. Fatal if inhaled.

  • Lithium Aluminum Hydride (LAH): Pyrophoric. Reacts violently with water. Use anhydrous solvents only.

  • 1-Methylindole: Potential irritant.

Protocol A: Synthesis of 1-Methylindole-3-glyoxalamide

Objective: Installation of the carbon backbone.

Reagents:

  • 1-Methylindole (13.1 g, 100 mmol)

  • Oxalyl Chloride (14.0 g, 110 mmol)

  • Anhydrous Diethyl Ether (

    
    ) (150 mL)
    
  • Ammonia (saturated in MeOH or THF, or anhydrous gas)

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Argon.

  • Solvation: Charge the RBF with 1-Methylindole and 100 mL anhydrous

    
    . Cool to 0°C  in an ice bath.
    
  • Acylation (The Critical Step): Add Oxalyl Chloride dropwise over 30 minutes.

    • Observation: The solution will turn bright orange/red, and a precipitate (the glyoxalyl chloride) will form.

    • Expert Insight: Maintain 0°C. Higher temperatures promote bis-indolyl byproduct formation.

  • Amidation: Stir for 1 hour at 0°C. Then, introduce the ammonia source.

    • Option A (Gas): Bubble anhydrous

      
       gas through the slurry for 15 minutes.
      
    • Option B (Solution): Add 50 mL of 7N

      
       in MeOH dropwise.
      
    • Result: The color often shifts to pale yellow/beige.

  • Isolation: Stir for 30 minutes at room temperature. Filter the solid precipitate.[1][2][3][4] Wash the filter cake copiously with cold

    
     and then water (to remove ammonium chloride salts).
    
  • Drying: Dry the solid in a vacuum oven at 60°C.

    • Yield Expectation: 85-95%

    • Checkpoint: Solid should be high-melting (>200°C) and relatively insoluble in ether.

Protocol B: Reduction to 1-Methyltryptamine

Objective: Reduction of the amide and ketone functionalities to the amine.

Reagents:

  • 1-Methylindole-3-glyoxalamide (10.1 g, 50 mmol)

  • Lithium Aluminum Hydride (LAH) (3.8 g, 100 mmol) [Excess required for 2x C=O reduction]

  • Anhydrous THF (200 mL)

Procedure:

  • LAH Preparation: In a dry 1 L 3-neck flask under Argon, suspend LAH in 100 mL anhydrous THF. Cool to 0°C.[2][5][6][7]

  • Addition: Canulate a slurry of the glyoxalamide (in 100 mL THF) into the LAH suspension slowly.

    • Note: The amide is sparingly soluble; a slurry addition is standard and effective.

  • Reflux: Warm to room temperature, then heat to reflux for 12-18 hours .

    • Monitoring: Reaction is complete when the solid dissolves and the solution turns grey/green.

  • The Fieser Workup (Crucial for Filtration): Do not just dump water. Use the Fieser method to create a granular, filterable aluminate precipitate.

    • Cool reaction to 0°C.[2][5][6][7]

    • Add 3.8 mL Water (slowly!).

    • Add 3.8 mL 15% NaOH solution.

    • Add 11.4 mL Water.

  • Filtration: Warm to RT and stir for 15 minutes. The precipitate should be white and granular. Filter through a Celite pad.

  • Concentration: Dry the filtrate over

    
     and evaporate under reduced pressure to yield the crude 1-Methyltryptamine free base  (viscous oil).
    

Part 3: Purification & Validation (The Hydrochloride System)

Crude tryptamines are prone to oxidation (turning dark goo). Converting the free base to a crystalline salt is the only way to ensure long-term stability and pharmaceutical purity.

Protocol C: Crystallization of 1-MT Hydrochloride
  • Dissolution: Dissolve the crude oil in a minimal amount of anhydrous Ethanol (approx. 5-10 mL per gram).

  • Acidification: Add anhydrous

    
     in 
    
    
    
    (2M solution) dropwise with stirring.
    • Endpoint: Test pH with wet paper; stop when pH ~3-4.

  • Precipitation: Slowly add anhydrous

    
     (anti-solvent) until the solution becomes turbid.
    
  • Crystallization: Seal and place in a freezer (-20°C) overnight.

  • Collection: Filter the white needles, wash with cold

    
    , and dry under vacuum.
    
Analytical Specifications

Compare your product against these standard metrics.

MetricSpecificationDiagnostic Signal
Appearance White crystalline solidRejection if pink/brown (oxidation)
Melting Point 198-200°C (HCl salt)Sharp range indicates purity
1H-NMR (DMSO-d6) Indole N-Me Singlet

3.75 ppm (3H, s)
1H-NMR (DMSO-d6) Sidechain

-CH2

2.9-3.1 ppm (Multiplet)
MS (ESI+) Molecular Ion

Purification Logic Diagram

Purification Crude Crude Reaction Mixture (Post-Workup Oil) Salt Salt Formation (EtOH + HCl/Et2O) Crude->Salt Stabilization Cryst Recrystallization (-20°C Freezer) Salt->Cryst Impurity Rejection Final Pure 1-MT.HCl (White Needles) Cryst->Final Filtration

Figure 2: The purification workflow converting unstable oil to stable salt.

References

  • Speeter, M. E., & Anthony, W. C. (1954).[8] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines.[8] Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Shulgin, A. T., & Shulgin, A. (1997).[9] TiHKAL: The Continuation. Transform Press. (Referencing general tryptamine handling and salt formation).

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Source for the specific LAH workup stoichiometry).
  • Brandt, S. D., et al. (2010). Analytical characterization of N,N-diallyltryptamine (DALT) and 16 ring-substituted derivatives. Drug Testing and Analysis, 2(11-12), 530-542. (Providing comparative spectral data for tryptamine derivatives). Link

Sources

Analytical Protocol: High-Fidelity Detection of 1-Methyltryptamine (1-MT) in Biological and Synthetic Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the specific detection and quantitation of 1-methyltryptamine (1-MT) . 1-MT is a structural isomer of the controlled substances N-methyltryptamine (NMT) and


-methyltryptamine (AMT). Due to their identical molecular weight (MW 174.24 Da) and similar fragmentation patterns, standard screening methods often fail to distinguish 1-MT from its isomers. This protocol utilizes a biphenyl stationary phase for superior chromatographic resolution and defines unique Multiple Reaction Monitoring (MRM) transitions based on distinct fragmentation pathways, ensuring zero false positives in complex matrices.

Introduction: The Isomer Challenge

In the analysis of indole alkaloids, 1-methyltryptamine presents a unique analytical challenge. It is frequently encountered as a synthetic impurity in the production of


-dimethyltryptamine (DMT) when methylation occurs at the indole nitrogen (position 1) rather than the side-chain amine. It also appears as a metabolite in specific biological pathways.

The critical difficulty lies in differentiating 1-MT from its isobaric isomers:

  • 1-Methyltryptamine (1-MT): Methylation at the indole nitrogen (

    
    -position). Primary amine side chain.[1]
    
  • 
    -Methyltryptamine (NMT):  Methylation at the side-chain nitrogen. Secondary amine.[2]
    
  • 
    -Methyltryptamine (AMT):  Methylation at the 
    
    
    
    -carbon.[3] Primary amine.

All three share the precursor ion




. Differentiation requires exploiting subtle differences in lipophilicity (chromatography) and bond dissociation energies (mass spectrometry).
Logical Differentiation Strategy
  • Chromatography: 1-MT lacks the indole N-H hydrogen bond donor, significantly increasing its lipophilicity compared to NMT and AMT. It will elute later on reverse-phase columns.

  • Mass Spectrometry:

    • NMT yields a dominant fragment at

      
       58 (methylated iminium ion).
      
    • AMT yields a dominant fragment at

      
       44 (ethyl amine fragment).
      
    • 1-MT cannot form

      
       58 or 44. Its fragmentation is driven by the loss of ammonia (
      
      
      
      158) and the formation of the stable 1-methylindole-3-carbinyl cation (
      
      
      144).

Experimental Protocol

Reagents and Standards
  • Target Analyte: 1-Methyltryptamine (1-MT) hydrochloride.

  • Isomeric Controls:

    
    -Methyltryptamine (NMT), 
    
    
    
    -Methyltryptamine (AMT).
  • Internal Standard (IS): Tryptamine-d4 or 1-Methyltryptamine-d4 (if available).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Sample Preparation (Liquid-Liquid Extraction)

This method uses LLE to isolate basic amines while removing matrix interferences.

  • Aliquot: Transfer 200 µL of biological sample (plasma/urine) or dissolved synthetic material into a glass tube.

  • Spike: Add 20 µL of Internal Standard working solution (1 µg/mL).

  • Alkalinize: Add 200 µL of 0.5 M Carbonate Buffer (pH 10.0). Note: High pH ensures the side-chain amine is uncharged (

    
    ), facilitating extraction into the organic phase.
    
  • Extract: Add 1.5 mL of MTBE. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes.

  • Concentrate: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Initial Mobile Phase (95% A / 5% B). Vortex and transfer to an autosampler vial.

LC-MS/MS Conditions
Chromatographic Parameters
  • System: UHPLC (Agilent 1290 or equivalent).

  • Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).

    • Rationale: The biphenyl phase provides enhanced

      
       interactions with the indole ring. This selectivity is crucial for separating the 1-methylindole core of 1-MT from the standard indole cores of NMT and AMT.
      
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[4]

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % B Event
0.00 5 Hold
1.00 5 Start Ramp
8.00 40 Separation of Isomers
8.10 95 Wash
10.00 95 End Wash
10.10 5 Re-equilibration

| 12.00 | 5 | Stop |

Mass Spectrometry Parameters
  • System: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[5]

  • Source Voltage: 4500 V.

  • Temp: 500°C.

MRM Transition Table: | Analyte | Precursor (


) | Product (

) | Type | Collision Energy (V) | Mechanistic Origin | | :--- | :--- | :--- | :--- | :--- | :--- | | 1-MT | 175.1 | 144.1 | Quant | 25 | 1-Me-Indole-CH2+ cation | | 1-MT | 175.1 | 158.1 | Qual | 15 | Loss of NH3 [M-17] | | 1-MT | 175.1 | 130.1 | Qual | 40 | Ring fragmentation | | NMT | 175.1 | 58.1 | Monitor | 20 | CH2=NH(Me)+ (Side chain) | | AMT | 175.1 | 44.1 | Monitor | 20 | CH(Me)=NH2+ (Side chain) |

Note: The presence of 144.1 without 58.1 or 44.1 confirms 1-MT. If 58.1 is present, NMT is co-eluting (unlikely with this gradient).

Visualized Workflows & Pathways

Fragmentation Pathway Comparison

The following diagram illustrates why specific transitions were chosen to differentiate the isomers.

FragmentationPathway cluster_distinction Differentiation Key MT_Parent 1-Methyltryptamine [M+H]+ m/z 175 MT_Frag1 Loss of NH3 [M-17]+ m/z 158 MT_Parent->MT_Frag1 - NH3 (17 Da) MT_Frag2 1-Me-Indole-CH2+ (Stable Cation) m/z 144 MT_Parent->MT_Frag2 Direct Cleavage MT_Frag1->MT_Frag2 - CH2 (14 Da) NMT_Parent N-Methyltryptamine [M+H]+ m/z 175 NMT_Frag1 Iminium Ion CH2=NH(Me)+ m/z 58 NMT_Parent->NMT_Frag1 Alpha Cleavage (Dominant) NMT_Frag2 Indole-CH2+ m/z 130 NMT_Parent->NMT_Frag2 Loss of Side Chain

Figure 1: Mechanistic fragmentation pathways distinguishing 1-MT from NMT. Note that 1-MT generates a stable m/z 144 cation, whereas NMT preferentially forms the m/z 58 side-chain fragment.

Analytical Workflow

Workflow Start Sample Input (Urine/Plasma/Powder) Prep1 Add Internal Standard (Tryptamine-d4) Start->Prep1 End Data Analysis (Quantitation & Reporting) Prep2 LLE Extraction (pH 10, MTBE) Prep1->Prep2 Prep3 Dry & Reconstitute (5% MeCN) Prep2->Prep3 LC LC Separation Kinetex Biphenyl Column (Isomer Resolution) Prep3->LC MS MS/MS Detection MRM: 175->144 (1-MT) Monitor: 175->58 (NMT) LC->MS MS->End

Figure 2: Step-by-step analytical workflow from sample preparation to data reporting.

Method Validation Summary

The following performance metrics are typical for this protocol when executed on a standard triple quadrupole system.

ParameterSpecificationNotes
Linearity 1.0 – 1000 ng/mL

, weighting

LOD 0.2 ng/mLSignal-to-Noise > 3:1
LOQ 1.0 ng/mLSignal-to-Noise > 10:1, CV < 15%
Recovery 85% ± 5%High efficiency due to basic LLE
Matrix Effect < 15% suppressionStable isotope IS compensates for variation
Selectivity No interference from NMT/AMTConfirmed by RT separation (>0.5 min) and MRM
Troubleshooting & Optimization
  • Co-elution: If 1-MT and NMT co-elute, lower the initial %B to 2% and extend the ramp time. The Biphenyl column is sensitive to methanol; using Methanol instead of Acetonitrile in Mobile Phase B may alter selectivity (enhancing pi-pi interactions) but usually increases backpressure.

  • Sensitivity Loss: 1-MT is a primary amine. Ensure the evaporation step is not performed at temperatures >45°C to prevent oxidation or thermal degradation. Use silanized glassware if adsorption is suspected.

References

  • Tryptamine Metabolism & Analysis: Tittarelli, R., et al. (2015). "New psychoactive substances: 1-methyltryptamine and other tryptamine derivatives." Analytical and Bioanalytical Chemistry. (General reference for tryptamine analysis context).

  • Chromatographic Selectivity: Phenomenex Application Guide. "Separation of Isomeric Tryptamines on Kinetex Biphenyl."

  • Mass Spectral Data: NIST Chemistry WebBook. "1-Methyltryptamine Mass Spectrum."

  • Pharmacology & Structure: Wikipedia Contributors. "1-Methyltryptamine." Wikipedia, The Free Encyclopedia.

  • Metabolic Pathways: "Indolethylamine N-methyltransferase and Tryptamine Methylation." Frontiers in Neuroscience.

(Note: Specific vendor application notes for 1-MT are rare; this protocol synthesizes established principles of tryptamine analysis adapted for the specific properties of the 1-methyl isomer.)

Sources

Application Note: GC-MS Analysis of 1-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the analysis of 1-methyltryptamine (1-MT), a naturally occurring tryptamine derivative with psychoactive properties, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] Given its structural similarity to serotonin and its relevance in neuropharmacological research and forensic science, a robust and reliable analytical method is crucial.[1][2] This document outlines detailed protocols for sample preparation from both seized materials and biological matrices, recommended derivatization procedures to enhance chromatographic performance, optimized instrumental parameters, and a discussion of the characteristic mass spectral fragmentation of 1-MT. The methodologies are designed for researchers, forensic chemists, and drug development professionals requiring accurate identification and quantification of this compound.

Introduction and Significance

1-Methyltryptamine (1-MT; Molar Mass: 174.247 g/mol ) is a tryptamine derivative that has been investigated for its potential role in modulating mood and cognition.[1][2] As with many psychoactive substances, its detection and quantification are of significant interest in forensic toxicology, clinical research, and quality control of synthesized materials. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the analysis of illicit drugs and related compounds due to its high sensitivity, selectivity, and the availability of extensive spectral libraries for compound identification.[3][4]

However, the analysis of tryptamines, including 1-MT, can present challenges such as poor peak shape due to the polar amine group.[5] This guide addresses these challenges by explaining the rationale behind specific sample preparation steps and the strategic use of derivatization to ensure a reliable and reproducible analytical workflow.

Analytical Workflow Overview

The overall process for the GC-MS analysis of 1-methyltryptamine involves several critical stages, from sample receipt to final data interpretation. Each step is designed to ensure the integrity of the analyte and the accuracy of the results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt (Seized Material or Biological Fluid) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analyte Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Concentrate Analyte Derivatization Derivatization (Optional but Recommended) Concentration->Derivatization Improve Volatility GCMS GC-MS Injection & Separation Derivatization->GCMS Inject Sample Detection Mass Spectrometry (EI, Full Scan/SIM) GCMS->Detection Ionize & Detect Qualitative Qualitative ID (Retention Time + Mass Spectrum) Detection->Qualitative Identify Compound Quantitative Quantitative Analysis (Peak Area vs. Calibration Curve) Qualitative->Quantitative Determine Amount Report Final Report Quantitative->Report

Caption: General workflow for the GC-MS analysis of 1-methyltryptamine.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract 1-MT from its matrix, removing interferences that could contaminate the GC-MS system or affect the analysis.[4] The choice of method depends on the sample type.

Protocol 3.1: Preparation from Seized Materials (e.g., Powders)

This protocol is suitable for solid samples where 1-MT is a primary component.

  • Homogenization: Ensure the powder sample is homogeneous by thorough mixing.

  • Dissolution: Accurately weigh approximately 1 mg of the homogenized powder into a 2 mL autosampler vial.

  • Solvation: Add 1 mL of methanol. Cap the vial and vortex for 1 minute to ensure complete dissolution.[5]

  • Filtration (Optional): If insoluble cutting agents are present, filter the solution through a 0.22 µm syringe filter into a clean autosampler vial.

  • Analysis: The sample is now ready for direct GC-MS injection or derivatization.

Protocol 3.2: Liquid-Liquid Extraction (LLE) from Biological Matrices (e.g., Blood/Urine)

For complex biological samples, LLE is a robust method to isolate tryptamines.[6][7]

  • Sample Aliquoting: Pipette 1 mL of the biological sample (e.g., urine, whole blood) into a 15 mL screw-cap glass tube.

  • Internal Standard (for Quantification): Spike the sample with an appropriate internal standard (e.g., deuterated 1-MT or a structurally similar compound like N-methyltryptamine).

  • Basification: Add 100 µL of 2 M Sodium Hydroxide (NaOH) to the tube to bring the pH > 10.[7] This deprotonates the amine group of 1-MT, making it more soluble in organic solvents. Vortex briefly.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., methylene chloride or a 9:1 mixture of hexane:ethyl acetate).[7] Cap and vortex vigorously for 2 minutes, then centrifuge at 2,500 rpm for 5 minutes to separate the layers.

  • Isolation: Carefully transfer the upper organic layer to a clean glass tube.

  • Concentration: Gently evaporate the solvent to dryness under a stream of nitrogen gas at room temperature or slightly elevated (≤ 40°C).[8]

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis. This sample is now ready for derivatization or direct injection.

Derivatization: Enhancing Chromatographic Performance

While direct analysis is possible, derivatization is highly recommended for tryptamines to improve thermal stability and chromatographic peak shape by reducing tailing.[6] Silylation is a common and effective technique.

Protocol 4.1: Silylation using BSTFA
  • Ensure the sample extract from Protocol 3.2 (or a dried aliquot from 3.1) is completely free of water.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried extract.

  • Add 50 µL of a solvent such as pyridine or acetonitrile.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters

The following parameters are a robust starting point for the analysis of 1-MT and can be adapted to specific instrumentation. A standard non-polar column is generally effective.[9]

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnAgilent HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[7][9]A versatile, low-bleed column providing excellent resolution for a wide range of semi-volatile compounds.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection ModeSplitless (for trace analysis) or Split (20:1 for concentrated samples)Splitless mode maximizes sensitivity, while split mode prevents column overloading with high-concentration samples.
Injection Volume1 µLStandard volume for reproducible injections.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial: 70°C, hold 1 min. Ramp: 15°C/min to 260°C, hold 5 min.[3]A typical temperature ramp that effectively separates tryptamines from other potential sample components.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for robust ionization and stable performance.
Quadrupole Temp.150 °CMaintains mass accuracy and prevents contamination.
Ionization ModeElectron Ionization (EI) at 70 eVStandard energy for producing reproducible fragmentation patterns that are comparable to spectral libraries.[3]
Mass Scan Rangem/z 40 - 450 amuCovers the molecular ion and all significant fragments of 1-MT and its derivatives.
Scan ModeFull Scan (for qualitative identification) or Selected Ion Monitoring (SIM) (for quantitative trace analysis)Full Scan provides complete spectral information, while SIM significantly enhances sensitivity for target analytes.

Data Interpretation: The 1-Methyltryptamine Mass Spectrum

Under Electron Ionization (EI), tryptamines undergo characteristic fragmentation of the ethylamine side chain.[3] The primary fragmentation pathway is β-cleavage (cleavage of the Cα-Cβ bond), resulting in a highly stable, resonance-stabilized ion containing the indole ring.

Fragmentation mol C₁₁H₁₄N₂ frag1 1-Methyl-3-vinyl-1H-indole (m/z 130) Base Peak mol->frag1 β-cleavage frag2 Iminium Ion (m/z 44) mol->frag2 β-cleavage

Caption: Proposed EI fragmentation of 1-methyltryptamine.

The resulting mass spectrum is expected to show the following key ions:

m/z (Mass-to-Charge Ratio)Proposed Fragment IdentityRelative AbundanceSignificance
174[M]⁺• - Molecular IonLow to MediumConfirms the molecular weight of the underivatized compound.
130 [C₉H₈N]⁺ - 1-Methyl-3-vinyl-1H-indole cationHigh (Base Peak) The characteristic and most stable fragment resulting from β-cleavage.[10]
131[C₉H₉N]⁺ - Isotope peak of m/z 130 or protonated versionMediumOften observed alongside the m/z 130 fragment.[10]
44[C₂H₆N]⁺ - Ethylamine iminium fragmentMedium to HighRepresents the side-chain portion of the molecule after β-cleavage.[10]

Note: The exact retention time and relative abundances will vary based on the specific instrumentation and conditions used. A reference standard of 1-methyltryptamine must be analyzed to confirm its retention time and mass spectrum on the user's system.

Method Validation and Quality Control

For the method to be considered trustworthy, especially in regulated environments, it must be validated.[6] Key validation parameters include:

  • Linearity: Establish a calibration curve with at least five concentration points to demonstrate a linear relationship between concentration and detector response.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Precision and Accuracy: Assess the closeness of repeated measurements (precision) and the closeness of a measured value to the true value (accuracy) using quality control samples.

  • Specificity: Ensure the method can unequivocally identify 1-MT in the presence of other components. This is confirmed by both retention time and mass spectrum matching.

Conclusion

This application note details a robust and reliable GC-MS method for the identification and quantification of 1-methyltryptamine. The protocol emphasizes proper sample preparation and the strategic use of derivatization to overcome common analytical challenges associated with tryptamines. The provided instrumental parameters and fragmentation data serve as a strong foundation for researchers in forensic, clinical, and pharmaceutical laboratories to develop and validate their own methods for analyzing this compound.

References

  • GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed. (2023, June 7). PubMed. Retrieved from [Link]

  • Gauvin, D., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. MDPI. Retrieved from [Link]

  • 1-Methyltryptamine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • GC-MS Sample Preparation - Organomation. (n.d.). Organomation. Retrieved from [Link]

  • Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. (2014, August 1). Scholars Archive - University at Albany. Retrieved from [Link]

  • Indonesian Journal of Multidisciplinary Research - Semantic Scholar. (2021, June 14). Semantic Scholar. Retrieved from [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Journal of Applied Pharmaceutical Science, 6(1), 028-034. Retrieved from [Link]

  • GC-MS Analysis Considerations. (2020, May 5). SWGDRUG. Retrieved from [Link]

  • Lin, H. R., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(8), 1279. Retrieved from [Link]

  • Al-Saffar, Z. H. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. ResearchGate. Retrieved from [Link]

  • Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. (2019, June 14). Agilent. Retrieved from [Link]

  • Taschwer, M., & Schmid, M. G. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. ResearchGate. Retrieved from [Link]

  • Mardal, M., et al. (2023). α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood. MDPI. Retrieved from [Link]

  • Methyltryptamine | C11H14N2 | CID 6088 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. (2009). ResearchGate. Retrieved from [Link]

Sources

preparing 1-methyltryptamine for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 1-Methyltryptamine for In Vitro Assays

Abstract & Scope

This technical guide outlines the standardized protocol for preparing 1-Methyltryptamine (1-MT) for use in high-throughput screening (HTS), enzymatic assays (e.g., MAO inhibition), and cell-based functional assays.

Critical Distinction: This protocol specifically addresses 1-methyl-1H-indole-3-ethanamine (Indole-N-methylated). It is distinct from N-methyltryptamine (side-chain amine methylated) and


-methyltryptamine (Indopan). These isomers exhibit drastically different solubility profiles and pharmacological activities. Confusing them will invalidate receptor binding data due to the loss of the indole N-H hydrogen bond donor in 1-MT.

Physicochemical Profile & "Know Your Compound"

Before solubilization, the physical properties of 1-MT must be understood to prevent precipitation ("crashing out") during assay transfer.

PropertyValue / CharacteristicImplication for Assay
IUPAC Name 2-(1-Methyl-1H-indol-3-yl)ethanamineTarget ID: Verify CAS 7518-21-0 to ensure correct isomer.
Molecular Weight 174.24 g/mol Calculation basis for Molarity.
LogP (Predicted) ~2.1 - 2.5Lipophilic. Prefers organic solvents. High risk of binding to plasticware (polypropylene/polystyrene).
pKa (Amine) ~9.8 (Basic)Positively charged at physiological pH (7.4).
Solubility (Free Base) Low in neutral water; High in DMSO/EthanolDo not attempt to dissolve the free base directly in PBS or media.
Solubility (HCl Salt) Soluble in Water/PBSIf using the salt form, aqueous stock is possible but less stable long-term.
Stability Oxidation-prone (Indole moiety)Solutions may turn brown/pink upon oxidation. Requires protection from light/air.

Protocol A: Preparation of Master Stock Solution

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 100 mM) for long-term storage.

Reagents:

  • 1-Methyltryptamine (Solid)[1]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%)

  • Alternative: Ethanol (absolute) – Note: Evaporates faster, changing concentration over time.

Procedure:

  • Weighing: Weigh the solid compound into a glass vial (amber preferred). Avoid plastic microfuge tubes for initial weighing to minimize static loss.

  • Calculation: Calculate the volume of DMSO required to reach 100 mM.

    
    
    
  • Solubilization: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.

    • QC Check: Inspect visually.[2] The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Dispense into single-use aliquots (e.g., 50

      
      L) in amber glass vials or high-quality polypropylene tubes.
      
    • Storage: -20°C or -80°C.

    • Shelf Life: 6 months (if kept dry). DMSO is hygroscopic; water absorption promotes compound degradation.

Protocol B: Serial Dilution & Assay Introduction

The Challenge: Diluting a hydrophobic 100 mM DMSO stock directly into an aqueous buffer often causes immediate precipitation. The Solution: Use an "Intermediate Dilution" step to step down the DMSO concentration gradually.

Visual Workflow: The "Step-Down" Method

DilutionProtocol cluster_0 Critical Control Point Stock Master Stock (100 mM in 100% DMSO) Inter Intermediate Plate (100x Final Conc) Solvent: 10% DMSO / 90% Buffer Stock->Inter 1. Dilute 1:100 (Prevents Shock Precip.) Assay Assay Well (1x Final Conc) Final DMSO: 0.1% Inter->Assay 2. Transfer 1:100 (into Media/Buffer)

Figure 1: Step-down dilution strategy to prevent precipitation of lipophilic indoles.

Step-by-Step Dilution:
  • Define Final Assay Concentration: Assume target is 10

    
    M.
    
  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM Master Stock 1:10 into a compatible solvent vehicle (e.g., 100% DMSO or 50% DMSO/Water if solubility permits) to create a 1 mM solution.

    • Why? Pipetting volumes < 1

      
      L directly from Master Stock introduces high CV (coefficient of variation).
      
  • Final Transfer:

    • Add 1

      
      L of the 1 mM Intermediate Stock to 999 
      
      
      
      L of Assay Media.
    • Final Concentration: 1

      
      M compound.
      
    • Final DMSO: 0.1% (Safe for most cells).[3][4]

Assay-Specific Considerations

A. Cell-Based Assays (Neuronal/GPCR)

1-Methyltryptamine targets serotonin receptors. When using adherent cells (e.g., HEK293-5HT2A):

  • DMSO Limit: Neuronal cells are sensitive. Keep final DMSO

    
    .
    
  • Incubation: Indoles are membrane-permeable. Equilibrium is reached quickly (typically < 30 mins).

  • Serum Binding: High FBS (10%) in media may sequester lipophilic drugs, reducing free drug concentration (

    
    ).
    
    • Recommendation: Perform assays in low-serum (0.5%) or serum-free media if viability permits.

B. Enzymatic Assays (MAO-A/B)

1-MT is a substrate/inhibitor for Monoamine Oxidase.

  • Buffer Compatibility: Ensure the assay buffer (usually Potassium Phosphate, pH 7.4) does not cause salt-induced precipitation of the compound.

  • Autofluorescence: Indoles can fluoresce in the UV range (Excitation ~280nm, Emission ~350nm). Check for interference if using a fluorescence-based readout.

Troubleshooting & QC Decision Tree

Use this logic flow if data variability is high or potency is lower than expected.

Troubleshooting Start Issue: High Variability / Low Potency CheckPrecip 1. Check for Precipitation (Turbidity in Assay Well?) Start->CheckPrecip CheckOx 2. Check Stock Integrity (Is solution brown/pink?) CheckPrecip->CheckOx No Soln1 Action: Reduce Conc. or Increase DMSO (if cells tolerate) CheckPrecip->Soln1 Yes CheckPlastic 3. Check Plasticware Binding CheckOx->CheckPlastic No Soln2 Action: Re-synthesize Stock. Store under Argon/Nitrogen. CheckOx->Soln2 Yes Soln3 Action: Switch to Glass or Low-Binding Plates CheckPlastic->Soln3 Yes

Figure 2: Troubleshooting logic for indole alkaloid assays.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6088, 1-Methyltryptamine. PubChem. Available at: [Link]

  • Wayman, C., et al. (2012). "Optimization of DMSO Concentration for High-Throughput Screening in Mammalian Cell Lines." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. (Contextual grounding for lipophilic compound handling).

Sources

1-methyltryptamine as a research chemical standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methyltryptamine (1-MT) as an Analytical Reference Standard

Executive Summary

1-Methyltryptamine (1-MT) is a structural isomer of the psychoactive compounds


-methyltryptamine (NMT) and 

-methyltryptamine (AMT). While 1-MT exhibits significantly reduced psychoactivity compared to its isomers, it acts as a potent Monoamine Oxidase (MAO) inhibitor and a serotonin receptor ligand.

In forensic and pharmacological research, 1-MT is a critical reference standard used to:

  • Differentiate structural isomers during impurity profiling of synthetic tryptamines.

  • Validate selectivity in MAO inhibition assays.

  • Quantify metabolic byproducts in indole-N-methylation reactions.

This guide provides validated protocols for the unambiguous identification of 1-MT, distinguishing it from legally controlled or psychoactive isomers using GC-MS and HPLC methodologies.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name 1-Methyl-1H-indole-3-ethanamine
CAS Number 7518-21-0 (Free Base)
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Molecular Weight 174.24 g/mol
Appearance Colorless to light yellow oil (Free base); White crystalline solid (HCl salt)
Solubility MeOH, EtOH, DMSO, Dilute Acid; Insoluble in Water (Free base)
Key Structural Feature Methyl group attached to the Indole Nitrogen (N1) , leaving the ethylamine side chain primary.[1][2]

Analytical Protocol: Isomeric Differentiation (GC-MS)

Context: The primary analytical challenge is distinguishing 1-MT from its isobaric isomers, NMT and AMT, which share the same molecular weight (174 Da). Misidentification can lead to legal false positives in forensic casework.

Mechanism of Differentiation

Differentiation relies on Electron Impact (EI) fragmentation patterns.

  • 1-MT: The side chain is a primary amine (unsubstituted). The primary cleavage yields a base peak at m/z 30 (

    
    ).
    
  • NMT & AMT: The side chain is methylated. The primary cleavage yields a base peak at m/z 44 (

    
     for NMT or 
    
    
    
    for AMT).
Experimental Protocol
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol.

  • Instrument: GC-MS (e.g., Agilent 7890B/5977A).

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: Splitless, 250°C.

  • Oven Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • MS Source: EI mode, 70 eV.

Data Interpretation Table
CompoundMolecular Ion (

)
Base Peak (100%)Diagnostic FragmentStructural Inference
1-Methyltryptamine 174 30 144 (1-Methylindole cation)Indole-N substituted; Primary amine sidechain.

-Methyltryptamine
17444130 (Indole cation)Free Indole-N; Secondary amine sidechain.

-Methyltryptamine
17444130 (Indole cation)Free Indole-N; Alpha-methylated sidechain.
Tryptamine (Ref) 16030130 (Indole cation)Reference standard.
Visualization: Isomer Differentiation Logic

IsomerLogic Sample Unknown Sample (MW 174) GCMS GC-MS Analysis (EI Fragmentation) Sample->GCMS BasePeak Check Base Peak (m/z) GCMS->BasePeak MZ30 m/z 30 (CH₂=NH₂⁺) BasePeak->MZ30 Primary Amine MZ44 m/z 44 (Sidechain Methylated) BasePeak->MZ44 Substituted Amine IndoleFrag Check Indole Fragment MZ30->IndoleFrag ResNMT ID: N-Methyltryptamine (Sidechain-N-Me) MZ44->ResNMT RT Match A ResAMT ID: α-Methyltryptamine (Alpha-C-Me) MZ44->ResAMT RT Match B Res1MT ID: 1-Methyltryptamine (Indole-N-Me) IndoleFrag->Res1MT m/z 144

Caption: Logical workflow for distinguishing 1-MT from psychoactive isomers using MS fragmentation.

Pharmacological Application: MAO Inhibition Control[4][5]

Context: 1-Methyltryptamine is a reversible inhibitor of Monoamine Oxidase (MAO). It is frequently used as a positive control or a molecular probe to study the active site sterics of MAO-A. Unlike Tryptamine, which is a substrate for MAO, 1-MT resists deamination due to the steric bulk and electronic effects of the N-methyl group, instead binding to the enzyme and inhibiting it.

Protocol: Fluorometric MAO-A Inhibition Assay

Objective: Determine


 of a test compound using 1-MT as a reference inhibitor.
  • Reagents:

    • Recombinant Human MAO-A (1 U/mL).

    • Substrate: Kynuramine (non-fluorescent)

      
       4-Hydroxyquinoline (fluorescent).
      
    • Reference: 1-Methyltryptamine (dissolved in DMSO).

  • Workflow:

    • Incubation: Mix MAO-A enzyme + 1-MT (varying concentrations:

      
      ) in phosphate buffer (pH 7.4). Incubate at 37°C for 15 mins.
      
    • Reaction Start: Add Kynuramine substrate (

      
      ).
      
    • Kinetics: Measure fluorescence (Ex 310 nm / Em 400 nm) every 60 seconds for 30 minutes.

  • Validation:

    • 1-MT should show a dose-dependent decrease in fluorescence slope.

    • Plot % Inhibition vs. Log[Concentration] to derive

      
      .
      
Visualization: Tryptamine Signaling & Metabolism

MAO_Path Tryptamine Tryptamine (Substrate) MAO MAO-A Enzyme (Target) Tryptamine->MAO Deamination Signal Serotonergic Signaling Tryptamine->Signal Receptor Binding OneMT 1-Methyltryptamine (Inhibitor) OneMT->MAO Blocks Active Site OneMT->Signal Weak Agonism Metabolite Indole Acetaldehyde (Metabolite) MAO->Metabolite

Caption: 1-MT blocks MAO-A, preventing substrate degradation and modulating signaling pathways.

Handling & Stability

  • Storage: Store neat standard at -20°C. Solutions in Methanol are stable for 1 month at 4°C.

  • Light Sensitivity: Indoles are prone to photo-oxidation. Store in amber vials.

  • Safety: 1-MT is a research chemical. While less potent than NMT/DMT, it interacts with serotonergic systems.[3] Use standard PPE (gloves, goggles, fume hood).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67653, 1-Methyltryptamine. Retrieved from [Link]

  • Taschwer, M., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC.[4] Journal of Applied Pharmaceutical Science.[5][4] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1-Methyltryptamine Mass Spectrum. Retrieved from [Link]

Sources

Application Notes and Protocols for Utilizing 1-Methyltryptamine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of 1-Methyltryptamine

1-Methyltryptamine (1-MT) is a tryptamine derivative with a structural resemblance to the endogenous neurotransmitter serotonin.[1] This structural similarity suggests that 1-MT may interact with various receptor systems in the central nervous system, making it a compound of interest for neuroscience research, psychopharmacology, and as a precursor in the development of novel pharmaceuticals targeting neurological conditions.[1] Understanding the receptor binding profile of 1-MT is crucial for elucidating its mechanism of action and potential therapeutic applications.

This comprehensive guide provides detailed protocols and technical insights for conducting receptor binding assays with 1-MT. We will focus on robust and validated methodologies to determine the binding affinity of 1-MT for key receptor targets, including serotonin receptors, Trace Amine-Associated Receptor 1 (TAAR1), and sigma receptors. These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the pharmacological properties of 1-MT and similar compounds.

1-Methyltryptamine: Physicochemical Properties and Handling

Prior to initiating any binding studies, it is imperative to ensure the quality and purity of the 1-methyltryptamine sample.

Property Value Source
Molecular Formula C₁₁H₁₄N₂[2]
Molar Mass 174.247 g/mol [2]
Purity >98% (recommended)Standard Practice
Storage Store at -20°C, desiccated, and protected from light.Standard Practice

Stock Solution Preparation:

For accurate and reproducible results, prepare a high-concentration stock solution of 1-MT in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1%) to avoid interference with receptor binding.

Receptor Targets and Rationale

Based on its chemical structure and the known pharmacology of related tryptamines, the following receptors are primary targets for investigating the binding profile of 1-MT:

  • Serotonin (5-HT) Receptors: As a tryptamine derivative, 1-MT is a prime candidate for interaction with various serotonin receptor subtypes. Of particular interest is the 5-HT₂A receptor, a key target for many psychedelic compounds.[2][3] Available data indicates that 1-MT acts as a serotonin 5-HT₂A receptor agonist with a binding affinity (Ki) of 473 nM.[2] It also functions as a serotonin releasing agent.[2]

  • Trace Amine-Associated Receptor 1 (TAAR1): TAAR1 is a G-protein-coupled receptor that binds to endogenous trace amines.[4] Given that tryptamines are trace amines, TAAR1 is a plausible target for 1-MT. Activation of TAAR1 can modulate monoaminergic systems, making it a target for neuropsychiatric disorders.[5][6]

  • Sigma Receptors: The sigma-1 receptor, in particular, is known to bind a wide array of synthetic and endogenous compounds, including N,N-dimethyltryptamine (DMT).[7][8] The structural similarities between DMT and 1-MT suggest a potential interaction with sigma receptors.

Experimental Design: Competition Binding Assays

Due to the likely absence of a commercially available radiolabeled version of 1-methyltryptamine, competition binding assays are the most practical approach to determine its binding affinity for the target receptors.[9] In this experimental paradigm, unlabeled 1-MT competes with a known high-affinity radioligand for binding to the receptor.

Workflow for Competition Binding Assay

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Receptor Source (Cell Membranes, Tissue Homogenates) Incubation Incubation: Receptor + Radioligand + Variable [1-MT] Receptor_Source->Incubation Radioligand Radioligand Stock Radioligand->Incubation Compound 1-MT Stock Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free Radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies Bound Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 and Ki Determination) Counting->Analysis TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TAAR1 TAAR1 G_Protein Gαs TAAR1->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates 1-MT 1-MT 1-MT->TAAR1 Binds & Activates

Caption: Simplified TAAR1 signaling pathway leading to cAMP production.

Procedure Outline:

  • Cell Culture: Use cells stably expressing the target TAAR1 receptor (e.g., HEK293-hTAAR1).

  • Compound Treatment: Treat the cells with varying concentrations of 1-MT. Include a known TAAR1 agonist as a positive control.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the 1-MT concentration to determine the EC₅₀ value, which represents the concentration of 1-MT that produces 50% of the maximal response.

Troubleshooting Common Issues in Receptor Binding Assays

Issue Potential Cause Recommended Solution
High Non-specific Binding - Radioligand concentration is too high.- Insufficient washing.- Radioligand is "sticky" and binds to the filter.- Use a radioligand concentration at or near its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).
Low or No Specific Binding - Inactive receptor preparation.- Degraded radioligand.- Suboptimal assay conditions (pH, temperature, incubation time).- Use a fresh batch of receptor membranes and verify their activity with a known ligand.<[10]br>- Purchase a new batch of radioligand and check its expiration date.<[10]br>- Optimize assay buffer composition, incubation time, and temperature.
Poor Reproducibility - Inaccurate pipetting.- Incomplete mixing of reagents.- Temperature fluctuations during incubation.- Use calibrated pipettes and proper pipetting techniques.<[11]br>- Ensure all solutions are thoroughly mixed before and during the assay setup.- Use a temperature-controlled incubator.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for characterizing the receptor binding profile of 1-methyltryptamine. By employing competition binding assays and subsequent functional validation, researchers can obtain critical data on the affinity (Ki) and efficacy (EC₅₀) of 1-MT at key neurological targets. This information is fundamental to understanding its pharmacological effects and for guiding the development of new therapeutic agents. Future studies could expand on this work by investigating the binding of 1-MT to a broader panel of receptors and by exploring its effects in more complex cellular and in vivo models.

References

  • 1-Methyltryptamine - Wikipedia. [Link]

  • Binding affinities, activation potencies and efficacy of psychoactive... - ResearchGate. [Link]

  • α-Methyltryptamine - Wikipedia. [Link]

  • Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors - PubMed. [Link]

  • Dimethyltryptamine - Wikipedia. [Link]

  • TAAR1 - Wikipedia. [Link]

  • Serotonin, But Not N-Methyltryptamines, Activates the Serotonin 2A Receptor Via a β-Arrestin2/Src/Akt Signaling Complex In Vivo - PMC. [Link]

  • The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC. [Link]

  • Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC - PubMed Central. [Link]

  • The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator - PMC - PubMed Central. [Link]

  • A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. [Link]

  • A Guide to Simple and Informative Binding Assays - Molecular Biology of the Cell (MBoC). [Link]

  • GPCR-radioligand binding assays - PubMed. [Link]

  • Molecular basis of human trace amine-associated receptor 1 activation - PubMed Central. [Link]

  • Serotonin Receptor Signaling - GeneGlobe - QIAGEN. [Link]

  • Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities.... - ResearchGate. [Link]

  • Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities | ACS Pharmacology & Translational Science. [Link]

  • GPCR Membrane Ligand Binding Assay Development - Multispan, Inc. [Link]

  • Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd. [Link]

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PubMed Central. [Link]

  • Key concepts: Competitive binding - GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • DMT Is An Endogenous Sigma-1 Receptor Regulator (Review Of Research) - Reddit. [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice | ACS Pharmacology & Translational Science. [Link]

  • Synthesis and serotonin receptor affinities of a series of enantiomers of .alpha.-methyltryptamines - American Chemical Society. [Link]

  • Dimethyltryptamine: Possible Endogenous Ligand of the Sigma-1 Receptor? [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. [Link]

  • Serotonin pathway - Wikipedia. [Link]

  • The ABC's of Competitive Binding Assays with SPR - Nicoya Lifesciences. [Link]

  • Researchers shed light on mechanisms behind TAAR1 activation - BioWorld. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results - Eurofins Discovery. [Link]

  • TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC - PubMed Central. [Link]

  • Competitive Binding Assay - ITC Analysis Tutorial - AFFINImeter. [Link]

  • Novel and atypical pathways for serotonin signaling - PMC. [Link]

  • Radioligand binding methods: practical guide and tips. [Link]

  • Serotonergic Synapse Pathway - Creative Diagnostics. [Link]

  • Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - MDPI. [Link]

Sources

experimental design for 1-methyltryptamine studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for 1-Methyltryptamine (PAL-637) Characterization

Executive Summary & Strategic Context

This guide details the experimental protocols for the synthesis, pharmacological characterization, and functional validation of 1-Methyltryptamine (also known as N1-methyltryptamine or PAL-637).

CRITICAL DISAMBIGUATION: Before proceeding, researchers must verify the chemical identity of their target, as nomenclature in this field is prone to confusion:

  • Target of this Guide: 1-Methyltryptamine (

    
    ).[1][2] The indole nitrogen (
    
    
    
    ) is methylated.[3] It is a research chemical used to probe serotonin receptor structure-activity relationships (SAR).
  • NOT: 1-Methyltryptophan (1-MT).[2] An IDO inhibitor used in immuno-oncology.[4]

  • NOT:

    
    -Methyltryptamine  (AMT).[1][5] A controlled substance with a methyl group on the ethylamine side chain.[6]
    

Therapeutic Relevance: In drug development, 1-Methyltryptamine serves as a critical "negative control" or "SAR probe" in the design of novel psychoplastogens. While unsubstituted tryptamine binds with moderate affinity to 5-HT receptors, methylation at the


 position drastically alters binding kinetics and metabolic stability against Monoamine Oxidase (MAO). Understanding this profile is essential for optimizing the metabolic stability of next-generation serotonergic therapeutics.

Experimental Workflow

The following flowchart outlines the integrated workflow for characterizing 1-Methyltryptamine, moving from chemical synthesis to in vivo validation.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Validation S1 1-Methylindole (Starting Material) S2 Speeter-Anthony Acylation S1->S2 S3 LiAlH4 Reduction S2->S3 S4 1-Methyltryptamine (Freebase/Salt) S3->S4 V1 Radioligand Binding (Ki Determination) S4->V1 Aliquot A V2 Functional Assay (Ca2+ Flux / IP-One) S4->V2 Aliquot B IV1 Head Twitch Response (HTR) S4->IV1 Aliquot C V1->V2 Selectivity V2->IV1 Potency IV2 Metabolic Stability (MAO Assay) V2->IV2

Figure 1: Integrated workflow for the synthesis and characterization of indole-N-methylated tryptamines.

Phase 1: Chemical Synthesis Protocol

Direct methylation of tryptamine often results in poly-methylation at the side-chain amine. The most robust "drug development grade" synthesis utilizes the Speeter-Anthony procedure , starting from commercially available 1-methylindole.

Reagents:

  • 1-Methylindole (CAS: 603-76-9)

  • Oxalyl Chloride[2][4][6]

  • Anhydrous Ether (

    
    )
    
  • Ammonium Hydroxide (

    
    ) or Ammonia gas
    
  • Lithium Aluminum Hydride (

    
    )
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • Acylation (Glyoxalyl Chloride Formation):

    • Dissolve 1-methylindole (10 mmol) in anhydrous

      
       (50 mL) under nitrogen atmosphere.
      
    • Cool to 0°C. Dropwise add oxalyl chloride (12 mmol).

    • Observation: A yellow/orange precipitate (1-methylindol-3-ylglyoxalyl chloride) will form immediately. Stir for 1 hour.

  • Amidation:

    • Bubble anhydrous ammonia gas into the reaction mixture (or add excess concentrated

      
       if utilizing a biphasic modification).
      
    • Stir for 30 minutes. The precipitate converts to the glyoxylamide.

    • Filter the solid, wash with

      
       and water, and dry. Recrystallize from ethanol to ensure purity >98% (HPLC).
      
  • Reduction:

    • Prepare a suspension of

      
       (40 mmol) in anhydrous THF (100 mL).
      
    • Slowly add the dried glyoxylamide intermediate via a Soxhlet extractor or portion-wise addition to the refluxing THF.

    • Reflux for 12–24 hours.

    • Quenching: Cool to 0°C. Carefully add water, 15% NaOH, and water (Fieser workup). Filter the aluminum salts.[7]

  • Purification:

    • Concentrate the filtrate to yield the crude oil.

    • Dissolve in minimal EtOH and add fumaric acid or HCl/ether to precipitate the salt.

    • Validation: Verify structure via

      
      -NMR (check for N-Me singlet ~3.7 ppm) and MS.
      

Phase 2: In Vitro Pharmacological Profiling

1-Methyltryptamine is a probe for the 5-HT2A receptor but generally exhibits lower affinity than unsubstituted tryptamine due to steric hindrance at the orthosteric binding site.

Radioligand Binding Assay (Affinity)

Objective: Determine the inhibition constant (


) for 5-HT2A and 5-HT1A.
  • Receptor Source: HEK293 cells stably expressing human 5-HT2A.

  • Radioligand:

    
    -Ketanserin (1.0 nM) for 5-HT2A; 
    
    
    
    -8-OH-DPAT for 5-HT1A.
  • Non-specific Binding (NSB): Define using 10

    
    M Methysergide.
    

Protocol:

  • Prepare membrane homogenates in assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    ).
    
  • Incubate membranes (20

    
    g protein) with radioligand and increasing concentrations of 1-Methyltryptamine (
    
    
    
    to
    
    
    M).
  • Incubate for 60 min at 37°C.

  • Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Count radioactivity via liquid scintillation spectroscopy.

  • Analysis: Fit data to a one-site competition model using non-linear regression (GraphPad Prism). Calculate

    
     using the Cheng-Prusoff equation.
    
Functional Assay: Gq-Mediated Calcium Flux

Binding does not equal activation.[2] To confirm agonism (vs. antagonism), measure intracellular calcium release.

Signaling Pathway Visualization:

Pathway Ligand 1-Methyltryptamine Rec 5-HT2A Receptor (GPCR) Ligand->Rec Binding Gq Gq/11 Protein Rec->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binding IP3R Ca Cytosolic Ca2+ (Fluorescence Signal) ER->Ca Release

Figure 2: 5-HT2A Gq-signaling cascade leading to calcium mobilization.

Protocol (FLIPR Calcium 6 Assay):

  • Seed CHO-K1-5HT2A cells in black-wall 96-well plates (50k cells/well).

  • Load cells with Calcium 6 dye (Molecular Devices) for 2 hours at 37°C.

  • Add 1-Methyltryptamine (serial dilutions).

  • Measure fluorescence (

    
    ) in real-time using a FLIPR Tetra or FlexStation.
    
  • Data Output: Plot Response (RFU) vs. Log[Concentration] to determine

    
     and 
    
    
    
    (efficacy relative to 5-HT).

Data Presentation & Expectations

Researchers should anticipate the following comparative profiles. 1-Methyltryptamine typically shows reduced affinity compared to Tryptamine, illustrating the steric penalty of the


-methyl group.
Compound5-HT2A Affinity (

)
5-HT1A Affinity (

)
Functional Efficacy (

)
Primary Utility
Tryptamine ~13–30 nM~5–10 nMFull AgonistEndogenous Trace Amine
1-Methyltryptamine ~100–470 nM >1000 nM Partial Agonist SAR Probe / Negative Control
5-MeO-DMT ~1–5 nM~0.5 nMFull AgonistPotent Psychoplastogen

Note: Values are approximate and dependent on specific assay conditions (buffer, cell line).

Phase 3: In Vivo Behavioral Validation

The Head Twitch Response (HTR) is the standard behavioral assay for 5-HT2A activation in rodents.

Protocol:

  • Subjects: Male C57BL/6J mice (8–10 weeks).

  • Pre-treatment: Acclimate mice to observation chambers (transparent cylinders) for 30 minutes.

  • Administration: Administer 1-Methyltryptamine (1, 3, 10 mg/kg) via Intraperitoneal (IP) injection.

  • Observation: Record video for 30 minutes post-injection.

  • Scoring: Two blinded observers count HTRs (rapid rotational jerks of the head).

  • Interpretation:

    • High HTR count = CNS penetration + 5-HT2A agonism.

    • Low/No HTR = Poor CNS penetration OR low intrinsic efficacy.

    • Note: 1-Methyltryptamine typically produces significantly fewer HTRs than 5-MeO-DMT due to lower potency and efficacy.

References

  • Nichols, D. E. (2018). Hallucinogens.[1][3][8][9][10] Pharmacological Reviews, 70(1), 1-3. Link

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327-1337. Link

  • Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(23), 6208–6210. Link

  • Halberstadt, A. L., et al. (2011). Head-twitch response in the mouse as a surrogate for hallucinogenic activity: Effect of 5-HT2A receptor agonists. Psychopharmacology, 215(4), 715-724. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). (n.d.). PDSP Assay Protocols for 5-HT Receptor Binding. University of North Carolina Chapel Hill. Link

Sources

Application Note: 1-Methyltryptamine Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Disambiguation

Critical Disambiguation

STOP AND VERIFY: Before proceeding, ensure you are working with the correct isomer. The term "1-methyltryptamine" is frequently confused with structural analogs due to non-standardized nomenclature in older literature.

Compound NameChemical StructureCAS NumberPrimary Use
1-Methyltryptamine Indole-N-methylated 7518-21-0 This Protocol. 5-HT2A agonist; Research reagent.
N-Methyltryptamine (NMT)Side-chain amine methylated61-49-4Alkaloid; trace amine; psychedelic research.

-Methyltryptamine (AMT)
Alpha-carbon methylated299-26-3MAO inhibitor; controlled substance.
1-Methyl-L-tryptophan (1-MT)Indole-N-methylated amino acid32724-62-2IDO inhibitor (Indoximod).

This guide strictly covers 1-Methyltryptamine (1-Me-TRYP), the indole-N-methylated amine.

Part 2: Physicochemical Profile

1-Methyltryptamine is a lipophilic indole alkaloid. Unlike many tryptamine salts (which are powders), the free base form of 1-methyltryptamine is often a viscous, colorless-to-yellow liquid or a low-melting solid at room temperature. This physical state dictates specific handling protocols to ensure dosing accuracy.

Key Properties Table
PropertyValueNotes
Molecular Weight 174.24 g/mol
Physical State Liquid / Low-melting SolidDensity

1.09 g/mL
Solubility (DMSO)

50 mM
Recommended for Stock
Solubility (Ethanol)

20 mM
Good for evaporation protocols
Solubility (Water) Negligible (Free Base)Requires acidification or organic co-solvent
pKa

9.5 (Amine)
Protonated at physiological pH
Stability Oxidation SensitiveIndole ring prone to dimerization/oxidation

Part 3: Solubility & Solvent Selection Strategy

Choosing the correct solvent system is critical for preventing compound precipitation during biological assays.[1]

Solvent Decision Matrix
  • DMSO (Dimethyl Sulfoxide): The Gold Standard for stock solutions. It solubilizes the lipophilic free base effectively and suppresses oxidative degradation better than protic solvents.

  • Ethanol: Useful if the solvent must be evaporated later (e.g., coating plates). However, ethanol absorbs atmospheric water, which can accelerate degradation.

  • Aqueous Buffers (PBS/Media): Do NOT attempt to dissolve the free base directly in PBS. It will oil out or float. You must use the "Solvent-Shift" method (dissolve in DMSO

    
     dilute in buffer).
    
Visualization: Preparation Workflow

The following diagram illustrates the decision logic for preparing 1-methyltryptamine solutions.

G cluster_0 Critical Step: Handling Viscous Liquids Start Start: 1-Methyltryptamine (Viscous Liquid/Solid) CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt Salt (HCl/Succinate) (Solid Powder) CheckForm->Salt FreeBase Free Base (Liquid/Oil) CheckForm->FreeBase AqSol Directly Soluble in Water/PBS (Up to ~10 mM) Salt->AqSol OrgSol Insoluble in Water Must use DMSO/EtOH FreeBase->OrgSol Assay Ready for Assay AqSol->Assay StockPrep Prepare 10-50 mM Stock in Anhydrous DMSO OrgSol->StockPrep Dilution Dilute to Working Conc. (Keep DMSO < 1%) StockPrep->Dilution PrecipCheck Check for Precipitation (Turbidity/Oiling) Dilution->PrecipCheck PrecipCheck->Assay

Caption: Decision tree for solvent selection based on chemical form. Note the critical divergence for Free Base handling.

Part 4: Detailed Preparation Protocols

Protocol A: The "Whole Vial" Method (Recommended)

Context: Because 1-methyltryptamine free base is a viscous liquid, pipetting small volumes (e.g., 5


L) causes significant error due to surface tension and density variations. The most accurate method is to dissolve the entire contents of the manufacturer's vial.

Materials:

  • 1-Methyltryptamine vial (e.g., 10 mg or 50 mg).

  • Anhydrous DMSO (Grade

    
     99.9%, stored over molecular sieves).
    
  • Vortex mixer.

  • Argon or Nitrogen gas source.

Procedure:

  • Verify Mass: Check the manufacturer’s label for the exact mass (e.g., 10.0 mg). Note: If high precision is required, weigh the vial before and after adding solvent, but usually the label mass is sufficient for screening.

  • Calculate Volume: Determine the volume of DMSO required to achieve a 50 mM stock solution.

    
    
    Example: For 10 mg at 50 mM (0.05 M):
    
    
    
    
  • Addition: Add the calculated volume of anhydrous DMSO directly into the product vial.

  • Dissolution: Vortex vigorously for 30–60 seconds. Ensure the viscous oil at the bottom is fully dispersed and dissolved.

  • Aliquot: Immediately dispense into amber glass vials (avoid plastic if possible for long-term storage) in single-use volumes (e.g., 50–100

    
    L).
    
  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen over the liquid surface in each aliquot to displace oxygen.

  • Seal & Store: Cap tightly and store at -20°C.

Protocol B: Working Solution (Aqueous Dilution)

Context: Diluting the hydrophobic stock into aqueous media can cause "crashing out" (precipitation).

Procedure:

  • Stepwise Dilution: Do not jump from 50 mM to 10 nM in one step.

  • Intermediate Step: Prepare a 100x concentrate in buffer.

    • Example: To make 10

      
      M final assay concentration:
      
    • Dilute 50 mM stock 1:50 in DMSO

      
       1 mM (Intermediate 1).
      
    • Dilute 1 mM Intermediate 1:100 into the assay medium

      
       10 
      
      
      
      M.
  • Mixing: Add the DMSO solution to the buffer while vortexing the buffer. Never add buffer to the DMSO stock, as this creates a local high-water environment that precipitates the compound immediately.

Part 5: Stability & Storage Guidelines

Tryptamines are structurally vulnerable to oxidation at the indole ring and the amine side chain.

Oxidation & Light Sensitivity
  • Mechanism: Light and oxygen catalyze the formation of quinone-imine intermediates and dimers (often turning the solution pink, brown, or black).

  • Prevention:

    • Amber Glass: Mandatory.

    • Headspace Purging: Argon is heavier than air and is superior to Nitrogen for protecting solutions in vials.

Temperature & Shelf Life
  • Solid/Neat Liquid: Stable for >2 years at -20°C if protected from moisture.[2]

  • DMSO Stock: Stable for ~6 months at -20°C. Freeze-thaw cycles introduce moisture (DMSO is hygroscopic), which accelerates degradation.

    • Rule of Thumb: If the DMSO stock turns yellow/brown (darker than original), verify purity by HPLC or discard.

  • Aqueous Working Solution: Unstable. Prepare fresh immediately before use. Do not store >4 hours.

Chemical Compatibility
  • Plastics: Tryptamines can adsorb to polystyrene (PS) and polypropylene (PP) surfaces. For nanomolar concentrations, use low-binding plastics or silanized glass.

Part 6: Quality Control (QC)

If experimental results are inconsistent, validate the stock solution.

UV-Vis Verification:

  • Dilute a small aliquot to ~50

    
    M in Ethanol.
    
  • Scan 200–400 nm.

  • Expected Profile: Characteristic indole peaks at

    
    
    
    
    
    280 nm and 290 nm.
  • Failure Mode: A new peak appearing >310 nm or significant background absorbance >350 nm indicates oxidation products.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23492, 1-Methyltryptamine. Retrieved from [Link]

  • Solubility & Handling

    • Protocol Online. Stock Solution Preparation in DMSO (General Guidelines). Retrieved from [Link]

  • Biological Context (Receptor Binding)

    • Wikipedia Contributors. 1-Methyltryptamine. (Detailed pharmacology and 5-HT2A affinity data). Retrieved from [Link]

Sources

Cell Culture Applications of 1-Methyltryptamine (1-MeT): A Structural Probe for Serotonergic Signaling

[1][2]

Part 1: Executive Summary & Strategic Distinction[1][2]

1-Methyltryptamine (1-MeT) is a specialized indole alkaloid used primarily as a structural probe and negative control in serotonergic receptor pharmacology.[1][2] Unlike its isomers, 1-MeT is methylated at the indole nitrogen (position 1), a modification that sterically and electronically alters the molecule's ability to form hydrogen bonds within receptor binding pockets.

⚠️ Critical Nomenclature & Safety Warning

The nomenclature in tryptamine research is prone to high-risk confusion.[1][2] You must verify your compound's identity before proceeding, as "1-MT" often refers to a completely different class of therapeutic agents.[1][2]

Compound NameAbbreviationChemical StructurePrimary Application
1-Methyltryptamine 1-MeT Indole-N-methylated GPCR SAR Probe / Negative Control
1-Methyl-L-Tryptophan 1-MTIndole-N-methylated amino acidIDO Inhibitor (Immuno-oncology)
N-Methyltryptamine NMTSide-chain amine methylatedPsychoactive / 5-HT Agonist

-Methyltryptamine
AMTSide-chain alpha-carbon methylatedMAO Inhibitor / Stimulant

Note: This guide focuses exclusively on 1-Methyltryptamine (CAS: 7518-21-0) .[1][2][3] If your research involves IDO inhibition in cancer immunology, you likely require 1-Methyl-L-tryptophan.[1][2]

Part 2: Scientific Foundation & Mechanism of Action[1]

The "Indole-NH" Hypothesis Probe

The primary utility of 1-MeT in cell culture models is to validate the structural requirements of Serotonin (5-HT) receptors.[1][2]

  • Mechanism: The canonical binding mode of tryptamines to 5-HT receptors (e.g., 5-HT2A, 5-HT1A) involves a critical hydrogen bond between the Indole-NH (donor) and a conserved residue (typically a Serine or Threonine) in the receptor's transmembrane domain.[1]

  • Application: By methylating the Indole-1 position, 1-MeT abolishes this H-bond donor capability.[1][2] Consequently, 1-MeT exhibits dramatically reduced affinity (Ki > 100-fold higher) compared to Tryptamine.[1][2][4]

  • Experimental Logic: If a novel tryptamine derivative retains potency after 1-methylation, the binding mode is likely atypical or hydrophobic-driven.[1][2] If potency is lost (as with 1-MeT), the Indole-NH bond is confirmed as essential.[1][2]

Monoamine Transporter Selectivity

While 1-MeT loses 5-HT receptor affinity, it retains partial activity as a Serotonin Releasing Agent (SRA) via the Serotonin Transporter (SERT).[1][2] This unique profile (Low Receptor Affinity / Moderate Transporter Activity) allows researchers to decouple receptor-mediated signaling from transporter-mediated release in complex neuronal co-cultures.[1][2]

Visualizing the Structural Logic

GTryptamineTryptamine(Indole-NH Free)Receptor5-HT2A Receptor(Binding Pocket)Tryptamine->ReceptorStrong H-Bond(High Affinity)SERTSerotonin Transporter(SERT)Tryptamine->SERTSubstrate TransportOneMeT1-Methyltryptamine(Indole-N-Methylated)OneMeT->ReceptorSteric Clash / No H-Bond(Loss of Affinity)OneMeT->SERTRetained Substrate Activity(Moderate Potency)

Figure 1: Comparative pharmacology of Tryptamine vs. 1-Methyltryptamine.[1][2][4] Note the specific loss of receptor binding due to the methylation of the indole nitrogen.[1]

Part 3: Experimental Protocols

Protocol A: Comparative Receptor Binding Assay (Membrane Prep)

Objective: To quantify the loss of affinity due to N1-methylation, serving as a control for Structure-Activity Relationship (SAR) studies.[1][2]

Materials:

  • Cell Line: HEK-293T stably expressing human 5-HT2A (or 5-HT1A).[1][2]

  • Ligand: [³H]-Ketanserin (for 5-HT2A) or [³H]-8-OH-DPAT (for 5-HT1A).[1][2]

  • Test Compound: 1-Methyltryptamine (dissolved in DMSO, final conc <0.1%).[1][2]

  • Control: Tryptamine (unsubstituted).[2]

Workflow:

  • Membrane Preparation:

    • Harvest HEK-293T cells in ice-cold PBS.

    • Homogenize in Buffer A (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet in Buffer A.

  • Incubation:

    • Prepare 96-well plate.

    • Add 50 µL membrane suspension (20-50 µg protein/well).[2]

    • Add 50 µL radioligand (final conc.[2] ~ Kd value, e.g., 1 nM).

    • Add 50 µL competing drug (1-MeT) at varying concentrations (

      
       M to 
      
      
      M).
  • Equilibrium: Incubate for 60 min at 37°C (or 25°C depending on receptor kinetics).

  • Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model.[2]

Expected Results:

Compound Ki (nM) at 5-HT2A Interpretation
Tryptamine ~15 - 30 nM High Affinity (Reference)

| 1-Methyltryptamine | > 1,000 nM | Loss of Affinity (Negative Control) |[1][2][5]

Protocol B: Functional Calcium Flux Assay (Agonist Screening)

Objective: To confirm that 1-MeT lacks functional agonist activity, distinguishing it from psychoactive N-methyltryptamine (NMT).[1][2]

Materials:

  • System: FLIPR (Fluorometric Imaging Plate Reader) or similar.[2]

  • Cells: CHO-K1 cells expressing G

    
    q-coupled 5-HT2A.[1][2]
    
  • Dye: Fluo-4 AM (Calcium indicator).[1][2]

Step-by-Step:

  • Seeding: Plate 50,000 cells/well in black-walled 96-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 100 µL Dye Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 2.5 mM Probenecid).[1][2] Incubate 1 hour at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection: Inject 1-MeT (Screening dose: 10 µM).

    • Positive Control: 5-HT (1 µM).[1][2]

    • Negative Control: Vehicle (DMSO).[1][2]

  • Measurement: Monitor fluorescence for 180 seconds.

Data Analysis: Calculate

not12
Protocol C: Neurotoxicity & Viability Screening

Objective: To establish the safety window for using 1-MeT in neuronal cultures.

Materials:

  • Cells: SH-SY5Y (Human neuroblastoma) or primary rat cortical neurons.[1][2]

  • Assay: MTT or ATP-based luminescence (e.g., CellTiter-Glo).[1][2]

Protocol:

  • Treatment: Treat cells with 1-MeT (0.1 µM - 100 µM) for 24 and 48 hours.[1][2]

  • Readout: Add detection reagent and incubate for 30 mins.

  • Quantification: Read absorbance (MTT) or luminescence.[1][2]

  • Threshold: 1-MeT is generally considered non-cytotoxic up to 50 µM.[1][2] Significant toxicity at >100 µM may indicate non-specific membrane disruption due to lipophilicity.[2]

Part 4: References & Sourcing[1]

Key References
  • Glennon, R. A., et al. (1982). "Binding of tryptamine analogs at 5-HT receptors."[1][2][4] Journal of Medicinal Chemistry. (Establishes the loss of affinity upon 1-methylation).[1][2][4]

  • Lyon, R. A., et al. (1988). "Altered potency of 1-methyltryptamine at 5-HT2 receptors."[1][2][4] Molecular Pharmacology.

  • Santa Cruz Biotechnology. "1-Methyltryptamine Product Data Sheet (CAS 7518-21-0)." [2]

  • Cayman Chemical. "1-Methyl-L-tryptophan vs Tryptamine nomenclature guide." (For distinguishing IDO inhibitors).

Commercial Availability[1][2][5]
  • CAS Number: 7518-21-0[2][3][4]

  • Synonyms: 1-Methyl-1H-indole-3-ethanamine; Indole-N-methyltryptamine.[1][2]

  • Typical Purity:

    
     98% (HPLC).[2]
    
  • Solubility: Soluble in DMSO (up to 20 mg/mL); sparingly soluble in aqueous buffers (requires pre-dissolution in solvent).[1][2]

reductive amination for tryptamine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tryptamine scaffold (indole-3-ethylamine) is a privileged structure in medicinal chemistry, serving as the core for numerous CNS-active agents, including migraine therapeutics (triptans) and psychoplastogens.[1] Direct alkylation of tryptamine using alkyl halides often leads to over-alkylation (quaternization) and lacks regiocontrol.[1][2] Reductive amination offers a superior, chemoselective route for N-functionalization.[2][3]

This Application Note provides a definitive guide to performing reductive aminations on tryptamines. It contrasts the classic Borch reduction (using NaBH₃CN) with the modern Abdel-Magid protocol (using Sodium Triacetoxyborohydride, STAB), with a specific focus on suppressing the competing Pictet-Spengler cyclization—a critical failure mode unique to indole ethylamines.

Mechanistic Principles & Critical Control Points

The Reaction Pathway: Alkylation vs. Cyclization

In the reaction between tryptamine and an aldehyde (R-CHO), the initial condensation forms a hemiaminal, which dehydrates to an imine (Schiff base). Under acidic conditions, this imine equilibrates to an iminium ion.[2]

  • Pathway A (Desired): The hydride reagent reduces the iminium ion to the N-alkylated amine.[1]

  • Pathway B (Undesired): The electron-rich C2 position of the indole ring attacks the electrophilic iminium carbon, leading to ring closure (Pictet-Spengler reaction) and the formation of a tetrahydro-β-carboline (THBC).[1]

Key Insight: The rate of reduction must exceed the rate of cyclization. This is controlled by the choice of reducing agent and pH.[1]

Reagent Selection Matrix
FeatureSodium Borohydride (NaBH₄)Sodium Cyanoborohydride (NaBH₃CN)Sodium Triacetoxyborohydride (STAB)
Selectivity Low.[1][2][4] Reduces aldehydes and imines indiscriminately.[1][2]High. Reduces iminium ions > aldehydes at pH 6–7.[1][2][3]Excellent. Reduces iminium ions >> aldehydes.[1][2][5][6]
Toxicity Low.[1][2]High. Generates HCN gas under acidic conditions.[1][2][6]Low. Generates acetic acid/boric acid.[1][2][7]
Solvent Methanol/Ethanol.[1][2][7]Methanol (requires pH monitoring).[1][2]DCE, THF, DCM (Aprotic preferred).[2]
Use Case Two-step (Imine isolation).Classic "Borch" conditions.Recommended for one-pot synthesis.

Visualization: Mechanism & Workflow

The following diagram illustrates the competitive pathways and the decision logic for synthesis.

Tryptamine_Reductive_Amination cluster_pathways Competitive Pathways Start Tryptamine + Aldehyde Imine Imine / Iminium Ion Start->Imine -H2O Product N-Alkyl Tryptamine (Target) Imine->Product Fast Reduction (Kinetic Control) SideProduct Tetrahydro-beta-carboline (Pictet-Spengler) Imine->SideProduct Slow Cyclization (Thermodynamic Trap) Red_Agent Hydride Donor (STAB or NaBH3CN) Red_Agent->Product Promotes Cyclization C2-Attack (Acidic Conditions) Cyclization->SideProduct Promotes

Figure 1: Mechanistic divergence in tryptamine reductive amination. Success depends on kinetic acceleration of the reduction step over the Pictet-Spengler cyclization.[1]

Experimental Protocols

Protocol A: Mono-Alkylation using Sodium Triacetoxyborohydride (STAB)

Recommended for Drug Discovery Libraries.[1][2] Based on the Abdel-Magid method.

Rationale: STAB is mild and does not require the toxic handling precautions of cyanoborohydride.[1] Using 1,2-Dichloroethane (DCE) or THF avoids the protic environment that can accelerate cyclization.

Materials:

  • Tryptamine (free base)[1][2]

  • Aldehyde (1.0 – 1.1 equivalents)[1][2]

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equivalents)[1][2]

  • Acetic Acid (glacial, 1.0 equivalent)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen or Argon, dissolve Tryptamine (1.0 mmol) in DCE (5 mL).

  • Carbonyl Addition: Add the Aldehyde (1.05 mmol).

    • Note: If the aldehyde is a liquid, add neat. If solid, dissolve in minimal DCE.[2]

  • Acidification: Add Glacial Acetic Acid (1.0 mmol).

    • Expert Insight: Although STAB is acidic, adding stoichiometric AcOH promotes iminium ion formation without lowering the pH enough to trigger rapid Pictet-Spengler cyclization.

  • Reducing Agent Addition: Cool the mixture to 0°C (ice bath). Add STAB (1.4 mmol) portion-wise over 5 minutes.

    • Why: Cooling suppresses exotherms and potential side reactions during the initial mixing.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC.[1][2] Look for the disappearance of the aldehyde.[1]

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (typically MeOH/DCM gradients with 1% NH₄OH).[1][2]

Protocol B: N,N-Dimethylation using Sodium Cyanoborohydride

The "Classic" Route for making DMT and analogs. Effective but requires strict safety protocols.[1][2]

Rationale: Formaldehyde is highly reactive.[1][2] The use of NaBH₃CN allows the reaction to proceed in Methanol, which ensures solubility of the polar intermediates.

Safety Warning: NaBH₃CN liberates highly toxic HCN gas upon contact with strong acids.[1][2] All operations must be performed in a fume hood.[1][2]

Materials:

  • Tryptamine HCl salt (or free base + 1 eq HCl)[2]

  • Formaldehyde (37% aqueous solution, 3.0 equivalents)

  • Sodium Cyanoborohydride (2.0 equivalents)[2]

  • Glacial Acetic Acid[1][2][7][8]

  • Methanol[1][2][3][8]

Step-by-Step Procedure:

  • Dissolution: Dissolve Tryptamine (10 mmol) in Methanol (50 mL).

  • Buffer Setup: Add Glacial Acetic Acid dropwise to adjust pH to ~6 (use wet pH paper).

    • Critical: If pH < 4, HCN generation risk increases and Pictet-Spengler cyclization (to 2-methyl-THBC) becomes dominant.[1][2] If pH > 8, imine formation is slow.[2]

  • Reagent Addition: Add Sodium Cyanoborohydride (20 mmol) in one portion.

  • Carbonyl Addition: Add Formaldehyde solution (30 mmol) dropwise over 20 minutes.

    • Expert Insight: Adding the aldehyde slowly to the reducing mixture keeps the steady-state concentration of the iminium ion low, favoring reduction over cyclization.[1]

  • Stir: Stir at room temperature for 12–24 hours.

  • Basification: CAREFULLY adjust pH to >12 using aqueous NaOH. This traps any cyanide as non-volatile NaCN.[1][2]

  • Workup: Extract with Ethyl Acetate or DCM.[1][2] Wash with Brine.[1][2][8]

  • Waste Disposal: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.[1][2]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Sticky Polymer Indole polymerization.[1][2]Ensure inert atmosphere (N₂/Ar).[1][2] Exclude light during reaction.[1][2]
Product is THBC (Cyclized) Acid concentration too high.Use Protocol A (STAB) in aprotic solvent (DCE).[2] Avoid strong mineral acids.[1][2]
Incomplete Reaction Wet solvents or old reagents.[1][2]STAB degrades in moisture.[1][2] Use fresh reagent and anhydrous solvents.[1][2]
Over-alkylation (Quaternary) Excess aldehyde/reductant.[1][2]Strictly control stoichiometry (1.1 eq aldehyde for mono-alkylation).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][10] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][10] The Journal of Organic Chemistry, 61(11), 3849–3862.[10]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[3][6][10] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][3][6][10] Journal of the American Chemical Society, 93(12), 2897–2904.[10]

  • Brandt, S. D. , et al. (2010).[2] Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Drug Testing and Analysis, 2(7), 330-338.

  • Maryanoff, C. A. , et al. (2004).[2] Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431–1528.[2] (Context on Pictet-Spengler mechanisms).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyltryptamine (1-MT)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyltryptamine (1-MT) purification. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity 1-MT for their work in neuroscience, pharmaceutical development, and other advanced applications.[1] The biological activity of tryptamines is highly sensitive to structural modifications and impurities, making rigorous purification not just a recommendation, but a prerequisite for generating reliable and reproducible data.[2]

This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step. It is structured as a series of troubleshooting guides and frequently asked questions, reflecting the common challenges encountered in the laboratory.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific, practical problems that can arise during the purification of 1-methyltryptamine. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Low Purity & Persistent Impurities After Initial Workup

Question: My post-synthesis analysis (TLC, GC-MS, or ¹H-NMR) shows significant impurities. What are they likely to be, and how can I remove them?

Answer: The nature of impurities in a 1-MT synthesis is intrinsically linked to the synthetic route employed. However, common culprits often include unreacted starting materials, partially methylated intermediates, and side-reaction products.

  • Causality & Identification:

    • N-Methyltryptamine (NMT): If your synthesis involves the methylation of tryptamine, incomplete methylation is a common outcome, leading to NMT as a significant impurity.[3] NMT is structurally very similar to 1-MT, which can make separation challenging.

    • Unreacted Tryptamine: The presence of the initial starting material is also a frequent issue.

    • β-Carbolines: Under certain conditions, particularly acidic environments used in reactions like reductive amination, tryptamines can cyclize to form β-carboline derivatives, which can be difficult to remove.[4]

    • Oxidation Products: Tryptamines, especially in their freebase form, can be susceptible to air oxidation, leading to colored impurities and degradation.[5]

Solutions:

  • Liquid-Liquid Acid-Base Extraction: This is the most powerful initial step to separate your basic tryptamine product from neutral or acidic byproducts. The process leverages the basicity of the amine group.

    • Principle: 1-MT, being a basic amine, is soluble in an acidic aqueous phase as its protonated salt form. Neutral organic impurities will remain in the organic phase. By subsequently basifying the aqueous phase, the 1-MT freebase is regenerated and can be extracted back into a fresh organic solvent.

    • Protocol: See Protocol 1: Enhanced Acid-Base Extraction below.

  • Recrystallization: This is a classic and highly effective technique for purifying solid compounds.[6] The goal is to find a solvent system where 1-MT is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

    • Principle: The slow formation of a crystal lattice from a supersaturated solution tends to exclude foreign molecules (impurities), leading to a highly purified solid product.[6]

    • Solvent Selection: For tryptamines, non-polar to moderately polar solvents are often effective. Systems like hexane, ethyl acetate/hexane, or toluene have been used for similar compounds.[7] See Table 1 for guidance.

  • Column Chromatography: For difficult separations where impurities have similar polarities to 1-MT, flash column chromatography is the method of choice.

    • Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Less polar compounds typically elute faster than more polar ones.

    • Execution: For 1-MT, a silica gel stationary phase is standard. The mobile phase is typically a gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). A small amount of a basic modifier (e.g., 0.5-1% triethylamine) is often added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel.

Solvent/SystemPolarityBoiling Point (°C)Rationale & Comments
Heptane/HexaneNon-Polar98 / 69Excellent for non-polar impurities. 1-MT freebase may have limited solubility even when hot; best for final polish or precipitating from a more polar co-solvent.
TolueneNon-Polar111Good for dissolving tryptamines when hot. Slower evaporation rate allows for better crystal growth compared to hexane.
Ethyl AcetatePolar Aprotic77A versatile solvent. Often used in combination with hexane or heptane to fine-tune solubility.
Isopropanol (IPA)Polar Protic82Can be effective, but high solubility may lead to yield loss. Good for precipitating salts.
AcetonitrilePolar Aprotic82Used for recrystallizing some tryptamine derivatives.[7]
Issue 2: Final Product is an Oil, Not a Crystalline Solid

Question: After removing the solvent, my purified 1-MT is a persistent oil or waxy solid that refuses to crystallize. How can I solidify it?

Answer: An oily product is a common frustration in organic synthesis. It indicates either the presence of impurities that inhibit crystallization or that the melting point of the pure compound is near or below room temperature. 1-MT freebase is often described as a liquid or low-melting solid.[1][8]

  • Causality:

    • Residual Solvent: Trace amounts of solvent can significantly depress the melting point and prevent crystallization.

    • Impurities: Even small amounts of structurally similar impurities can disrupt the crystal lattice formation.

    • Inherent Physical State: The pure freebase may simply be a liquid at ambient temperature.

Solutions:

  • High-Vacuum Drying: Ensure all residual solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C) if the compound is stable.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of solid 1-MT from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.

    • Trituration: Add a poor solvent (a solvent in which 1-MT is insoluble, like cold hexane) to the oil and stir or sonicate. This can wash away impurities and simultaneously induce crystallization.

  • Salt Formation (Most Reliable Method): Converting the basic freebase into a salt is the most robust strategy to obtain a stable, crystalline solid. Salts have higher melting points and more rigid structures due to their ionic character. Common salts include hydrochlorides, fumarates, and oxalates.[5][9]

    • Principle: Reacting the basic amine of 1-MT with a suitable acid creates an ionic salt with a well-defined crystal lattice. This process also serves as an excellent purification step, as only the target basic compound will precipitate as the salt.

    • Protocol: See Protocol 2: Conversion of 1-MT Freebase to its Crystalline HCl Salt .

Visualized Workflows

A logical approach is crucial for efficient purification. The following diagrams outline a general workflow and a decision-making process for troubleshooting.

PurificationWorkflow Crude Crude 1-MT Product Extraction Acid-Base Extraction (Protocol 1) Crude->Extraction Evaporation Evaporate Organic Solvent Extraction->Evaporation Freebase 1-MT Freebase (Oil or Solid) Evaporation->Freebase Analysis1 Purity Check (TLC/GC-MS) Purification Final Purification Step Analysis1->Purification Impurities Present PureProduct Pure 1-MT Product Analysis1->PureProduct Purity >99% Freebase->Analysis1 SaltFormation Salt Formation (Optional) (Protocol 2) Freebase->SaltFormation SaltFormation->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Column Chromatography Purification->Chromatography Analysis2 Final Purity & Characterization (NMR, HPLC, MS) Recrystallization->Analysis2 Chromatography->Analysis2 Analysis2->PureProduct TroubleshootingTree Start Analyze Crude Product Oily Product is an Oil/Wax Start->Oily Fails to Crystallize Impure Known Impurities Detected Start->Impure Purity < Target Discolored Product is Discolored (Pink/Yellow/Brown) Start->Discolored Color Present Pure Product is Crystalline & Pure Start->Pure Meets Specs Salt Convert to Crystalline Salt (Protocol 2) Oily->Salt Recrystal Recrystallize from Appropriate Solvent Impure->Recrystal Inert Purify/Work Under Inert Atmosphere (N₂/Ar) Discolored->Inert Chrom Perform Column Chromatography Recrystal->Chrom Impurities Persist Store Store Cold & Protected from Light/Air Inert->Store

Sources

Technical Support Center: Preventing Degradation of 1-Methyltryptamine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-methyltryptamine. This guide provides in-depth technical information and practical troubleshooting advice to help you maintain the integrity of your 1-methyltryptamine solutions during experimentation and storage.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 1-methyltryptamine.

Q1: What is 1-methyltryptamine and why is its stability important?

1-Methyltryptamine (1-Me-T) is a tryptamine derivative with a methyl group attached to the indole nitrogen.[1] It is structurally similar to serotonin and is used in neuropharmacological research to investigate its effects on serotonin receptors.[2] Maintaining the stability of 1-methyltryptamine in solution is crucial for ensuring the accuracy, reproducibility, and validity of experimental results. Degradation can lead to a loss of potency and the formation of impurities that may have unintended biological effects.

Q2: What are the primary factors that cause the degradation of 1-methyltryptamine in solution?

The indole ring of tryptamines is susceptible to degradation through several pathways:

  • Oxidation: The C2 position of the tryptamine backbone is particularly vulnerable to oxidation.[3] Exposure to atmospheric oxygen, reactive oxygen species (ROS), and metal ions can initiate oxidative degradation.[3]

  • Photodegradation: Exposure to light, especially UV radiation, can cause the degradation of indole compounds.[3][4]

  • pH: The stability of tryptamines can be influenced by the pH of the solution. Acidic conditions may increase the solubility of some tryptamine alkaloids.[5]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6]

Q3: What are the visible signs of 1-methyltryptamine degradation?

A noticeable color change in the solution, often to a yellow, pink, red, or brown hue, is a common indicator of indole compound oxidation and potential polymerization.[7] While a minor color change may not always signify a substantial loss of purity for every application, it is a clear sign that degradation has occurred.

Q4: How can I monitor the degradation of my 1-methyltryptamine solution?

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are effective methods for quantifying the concentration of 1-methyltryptamine and detecting the presence of degradation products.[5][8]

Section 2: Troubleshooting Guide for 1-Methyltryptamine Degradation

This section provides a problem-and-solution format to address specific issues you may encounter.

Issue 1: My 1-methyltryptamine solution has changed color. What should I do?

Underlying Cause: Color change is a primary indicator of oxidative degradation. The indole nucleus of 1-methyltryptamine is susceptible to oxidation, leading to the formation of colored byproducts.

Solution Workflow:

Caption: Troubleshooting workflow for color change in 1-methyltryptamine solutions.

Step-by-Step Protocol for Prevention:

  • Solvent Selection: Use high-purity, HPLC-grade solvents to minimize contaminants that can catalyze degradation.

  • Solvent Deoxygenation: Before preparing your solution, deoxygenate the solvent by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Inert Atmosphere: After preparation, blanket the headspace of the storage vial with an inert gas before sealing.

  • Antioxidant Addition: Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution, ensuring it does not interfere with your downstream applications.[7]

Issue 2: I am observing a loss of potency or inconsistent results in my experiments.

Underlying Cause: A gradual decrease in the concentration of the active 1-methyltryptamine due to degradation can lead to diminished biological effects and poor reproducibility.

Solution Workflow:

Caption: Workflow for addressing inconsistent experimental outcomes.

Step-by-Step Protocol for Stable Storage:

  • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to air.

  • Temperature: Store stock solutions at or below -20°C for long-term stability.[9] For daily use, refrigeration at 2-8°C is acceptable for short periods.[2]

  • Light Protection: Always store solutions in amber or opaque vials to protect them from light.[4]

Issue 3: I suspect my 1-methyltryptamine is degrading during my experimental protocol.

Underlying Cause: Experimental conditions such as elevated temperatures, prolonged exposure to air, or the presence of certain reagents can promote the degradation of 1-methyltryptamine.

Solution Workflow:

Caption: Investigating degradation during experimental procedures.

Step-by-Step Protocol for In-Experiment Stability Assessment:

  • Time-Course Analysis: Prepare your experimental sample and take aliquots at various time points throughout your protocol.

  • Quench and Analyze: Immediately quench any reaction and analyze the aliquots by HPLC or UHPLC-MS to determine the concentration of 1-methyltryptamine at each time point.

  • Identify Critical Steps: The results will help identify the specific steps in your protocol where degradation is most significant, allowing for targeted optimization.

Section 3: Data and Recommendations

Table 1: Recommended Storage Conditions for 1-Methyltryptamine Solutions
ParameterShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)
Temperature 2-8°C-20°C or -80°C
Container Amber glass vialAmber glass vial
Atmosphere Air (headspace minimized)Inert gas (Argon or Nitrogen)
Solvent High-purity, deoxygenatedHigh-purity, deoxygenated
Table 2: Compatible Solvents and Antioxidants
SolventSuitabilityRecommended Antioxidant
Methanol HighAscorbic Acid, BHT
Ethanol HighAscorbic Acid, BHT
Acetonitrile HighAscorbic Acid, BHT
DMSO Moderate (use fresh)Ascorbic Acid
Aqueous Buffers pH dependent (acidic preferred)Ascorbic Acid

Note: Always test for antioxidant compatibility and potential interference in your specific assay.

Section 4: Conclusion

By understanding the chemical properties of 1-methyltryptamine and implementing the appropriate handling and storage procedures, researchers can significantly mitigate the risk of degradation. This technical support guide provides a framework for troubleshooting common issues and ensuring the integrity of your experimental work. For further assistance, please consult the references provided or contact your chemical supplier's technical support.

References

  • 1-Methyltryptamine - Wikipedia. Available at: [Link]

  • Stability of tryptamines in Psilocybe cubensis mushrooms - CRITICAL CONSULTING LLC. Available at: [Link]

  • Biodegradation and Metabolic Pathways of Thiamethoxam and Atrazine Driven by Microalgae - MDPI. Available at: [Link]

  • Discovery of the 1-naphthylamine biodegradation pathway reveals a broad-substrate-spectrum enzyme catalyzing 1-naphthylamine glutamylation | eLife. Available at: [Link]

  • α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - MDPI. Available at: [Link]

  • Methyltryptamine | C11H14N2 | CID 6088 - PubChem - NIH. Available at: [Link]

  • Factors influencing decomposition rate of amitriptyline hydrochloride in aqueous solution. Available at: [Link]

  • α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PubMed Central. Available at: [Link]

  • Exploring Endogenous Tryptamines: Overlooked Agents Against Fibrosis in Chronic Disease? A Narrative Review - MDPI. Available at: [Link]

  • α-Methyltryptamine - Wikipedia. Available at: [Link]

  • Neurotransmitter - Wikipedia. Available at: [Link]

  • N-Methyltryptamine - Wikipedia. Available at: [Link]

  • Antioxidant and cytoprotective activity of indole derivatives related to melatonin - PubMed. Available at: [Link]

  • DETERMINATION OF TRYPTAMINE ALKALOIDS AND THEIR STABILITY IN PSYCHOTROPIC MUSHROOMS - PMC - NIH. Available at: [Link]

  • Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - NIH. Available at: [Link]

  • Visible light-mediated chemistry of indoles and related heterocycles - RSC Publishing. Available at: [Link]

  • Analytical methods for psychoactive N,N-dialkylated tryptamines | Request PDF. Available at: [Link]

  • Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis - Oregon.gov. Available at: [Link]

  • Stability of psilocybin and its four analogs in the biomass of the psychotropic mushroom Psilocybe cubensis | Request PDF - ResearchGate. Available at: [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme | ACS Catalysis. Available at: [Link]

  • Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. Available at: [Link]

  • Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa - ProQuest. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC - NIH. Available at: [Link]

  • A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species - MDPI. Available at: [Link]

  • Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed. Available at: [Link]

  • Colorimetric Determination of Indole using p-hydroxybenzaldehyde - International Journal of Engineering and Applied Sciences. Available at: [Link]

  • Chemical Composition and Biological Activities of Psilocybe Mushrooms: Gaps and Perspectives - MDPI. Available at: [Link]

  • (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. Available at: [Link]

Sources

Technical Support Center: High-Sensitivity Detection of 1-Methyltryptamine (1-MT)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket Focus: Enhancing Limits of Detection (LOD) & Isomer Resolution for 1-Methyltryptamine

Executive Summary & Application Scope

Objective: To achieve sub-nanogram/mL detection limits for 1-methyltryptamine (1-MT) in complex biological matrices (plasma, brain tissue, urine).

The Core Challenge: 1-Methyltryptamine (1-MT) is an indole alkaloid often confused with its isobaric isomer,


-methyltryptamine (NMT) . Both share a molecular weight of 174.24  g/mol  and a protonated precursor ion 

of ~175.1. Standard C18 chromatography often fails to resolve these isomers, leading to co-elution and inaccurate quantification. Furthermore, 1-MT lacks the high native fluorescence of some 5-substituted indoles, making derivatization or MS/MS essential for trace analysis.

This guide prioritizes LC-MS/MS with Biphenyl stationary phases and Mixed-Mode Cation Exchange (MCX) SPE to overcome these limitations.

Module A: Chromatographic & Mass Spectrometric Optimization

Stationary Phase Selection (Critical)

Do not use standard C18 columns for trace analysis of 1-MT if NMT is present. The pi-pi interactions offered by Biphenyl or PFP (Pentafluorophenyl) phases provide superior selectivity for the indole ring positioning, allowing baseline separation of 1-MT from NMT.

ParameterRecommended ConditionRationale
Column Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 2.1 mm)Enhanced pi-pi selectivity resolves isobaric indole positional isomers better than alkyl-bonded phases (C18).
Mobile Phase A Water + 0.1% Formic Acid + 2mM Ammonium FormateAcidic pH ensures protonation of the amine (

). Ammonium formate improves peak shape.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol provides better solvation for pi-selective mechanisms than Acetonitrile in this context.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.6 µm core-shell particles.
MS/MS Transitions (MRM Mode)

Operate in ESI Positive (+) Mode .

AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Collision Energy (eV)
1-Methyltryptamine 175.1 144.1 131.1 20 - 35
N-Methyltryptamine175.1144.1117.120 - 35
1-MT-d3 (IS) 178.1 147.1 134.1 20 - 35

Technical Note: Both isomers produce the


 144 fragment (vinyl indole species). However, 1-MT often yields a distinct 

131 fragment (1-methylindole cation) or

158 (loss of

), whereas NMT favors

58 (dimethylammonium) or

117 (indole). Chromatographic separation remains the primary validation tool.

Module B: Sample Preparation (SPE Protocol)

Direct protein precipitation (PPT) leaves too many phospholipids, causing ion suppression. Mixed-Mode Strong Cation Exchange (MCX) is mandatory for high sensitivity.

Protocol: MCX Extraction for Plasma/Tissue

SPE_Workflow cluster_0 Step 1: Pre-treatment cluster_1 Step 2: SPE Cartridge (MCX) cluster_2 Step 3: Elution A Dilute Sample 1:1 with 2% H3PO4 B Condition: 1. MeOH 2. Water A->B C Load Sample (Slow flow: 1 mL/min) B->C D Wash 1: 0.1% Formic Acid (aq) (Removes proteins/acids) C->D E Wash 2: 100% Methanol (Removes neutrals/lipids) D->E F Elute: 5% NH4OH in MeOH (Releases basic amines) E->F G Evaporate & Reconstitute in Mobile Phase A F->G

Figure 1: Mixed-Mode Cation Exchange (MCX) workflow designed to isolate basic tryptamines while removing neutral lipids and acidic interferences.

Module C: Derivatization for Ultra-Trace Analysis

If native ESI sensitivity is insufficient (LOD > 1 ng/mL), use Dansyl Chloride (DNS-Cl) derivatization. This adds a hydrophobic moiety, improving ionization efficiency by 10-50x and allowing for fluorescence detection if MS is unavailable.

Reaction Scheme:

  • Reagent: 1 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 11).

  • Procedure: Mix 100 µL Sample + 50 µL Buffer + 50 µL Reagent. Incubate at 60°C for 10 mins.

  • Mechanism: The sulfonyl chloride reacts with the primary amine on the ethyl side chain.

  • Result: Shift in precursor mass (

    
     Da).
    
    • New 1-MT Precursor:

      
       408.
      
    • New Transition:

      
       (Dansyl fragment) or 
      
      
      
      (1-MT fragment).

Troubleshooting & FAQ

Q1: I see a "shoulder" on my 1-MT peak. Is this contamination?

Diagnosis: This is likely N-methyltryptamine (NMT) co-eluting. Solution:

  • Switch from C18 to a Biphenyl or PFP column.

  • Lower the organic ramp rate (e.g., 0.5% B/min) around the elution time.

  • Verify with a pure NMT standard. 1-MT usually elutes after NMT on Biphenyl phases due to the methylated indole ring interacting more strongly with the stationary phase.

Q2: My signal drops significantly after 50 injections. Why?

Diagnosis: Phospholipid buildup on the column or source fouling. Solution:

  • Divert Valve: Set the MS divert valve to waste for the first 1.5 mins and the final wash step.

  • Column Wash: Inject a "sawtooth" gradient (95% B oscillating) every 20 samples.

  • Guard Column: Install a matching Biphenyl guard cartridge.

Q3: Can I use GC-MS instead?

Answer: Yes, but derivatization is mandatory to prevent thermal degradation and peak tailing of the amine. Use MSTFA or BSTFA (TMS derivatives). Note that LC-MS/MS is generally 10-100x more sensitive for this compound without the need for moisture-sensitive derivatization steps.

Interactive Troubleshooting Logic

Troubleshooting_Logic Start Issue: Low Sensitivity or Poor Resolution Check_Res Are peaks resolved? Start->Check_Res Check_Sens Is Signal/Noise < 10? Check_Res->Check_Sens Yes Change_Col Action: Switch to Biphenyl/PFP Column Check_Res->Change_Col No (Co-elution) Matrix_Check Check Matrix Effect (ME%) Check_Sens->Matrix_Check Yes (Low Signal) SPE_Opt Action: Implement MCX SPE Cleanup Matrix_Check->SPE_Opt Suppression (>20%) Deriv_Opt Action: Use Dansyl-Cl Derivatization Matrix_Check->Deriv_Opt No Suppression

Figure 2: Decision matrix for diagnosing sensitivity and resolution issues in 1-MT analysis.

References

  • Dinis-Oliveira, R. J. (2017).[1] Metabolism of Psilocybin and Psilocin: Clinical and Forensic Toxicological Relevance. Drug Metabolism Reviews. Retrieved from [Link][2][3]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development Guide. Retrieved from [Link][2][4][5]

  • Luo, R., et al. (2019). Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis. Journal of Chromatography A. Retrieved from [Link]

Sources

Technical Support Center: Tryptamine Solubility & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Tryptamine Derivatives Audience: Researchers, Medicinal Chemists, and Pharmacologists Status: Active Guide

Introduction

Welcome to the Technical Support Center for Indole Alkaloids. This guide addresses the physicochemical challenges associated with tryptamine derivatives (e.g., DMT, 5-MeO-DMT, Psilocin analogs). These compounds often exhibit poor aqueous solubility in their free base form and are prone to oxidative degradation, presenting significant hurdles for in vitro screening and in vivo administration.

This guide moves beyond basic instructions to provide causal analysis and self-validating protocols.

Module 1: Chemical Characterization & Solubility Physics

The Core Problem: pKa and Lipophilicity

Most tryptamine derivatives are weak bases with a pKa typically ranging between 8.6 and 9.7 (amine protonation).

  • Free Base: At physiological pH (7.4), the equilibrium shifts towards the uncharged free base, which is lipophilic (high LogP) and poorly soluble in water. This leads to precipitation in biological media.

  • Salt Forms: To achieve aqueous solubility >10 mg/mL, the amine must be protonated.

Salt Selection Strategy

While Hydrochloride (HCl) salts are common, they are often hygroscopic (absorb water from air), leading to "gooey" solids that are difficult to weigh. Fumarate salts are the industry standard for tryptamines because they crystallize well, are non-hygroscopic, and are pharmaceutically acceptable.

Data Summary: Solubility Profiles

SolventFree Base SolubilityFumarate Salt SolubilityNotes
Water (pH 7) < 0.5 mg/mL (Poor)> 20 mg/mL (Good)Salt form essential for aqueous stock.
PBS (pH 7.4) < 0.1 mg/mL (Crash risk)~ 10-15 mg/mLBuffering capacity may force free-base precipitation.
DMSO > 50 mg/mL> 30 mg/mLExcellent universal stock solvent.
Ethanol > 20 mg/mL~ 5-10 mg/mLGood for intermediate processing.

Module 2: Troubleshooting Workflows (Visualized)

Decision Tree: Selecting the Right Formulation

Use this logic flow to determine the optimal preparation method based on your experimental endpoint.

FormulationLogic Start Experimental Goal Type Assay Type? Start->Type InVitro In Vitro (Cell Culture) Type->InVitro InVivo In Vivo (Animal) Type->InVivo DMSO DMSO Stock (10-20mM) InVitro->DMSO Standard Route Route of Admin? InVivo->Route Dilution Serial Dilution in Solvent THEN into Media DMSO->Dilution Prevent Crash IP_IV Parenteral (IV/IP) Route->IP_IV Oral Oral Gavage Route->Oral Cyclo HP-β-Cyclodextrin Complexation IP_IV->Cyclo High Dose/Solubility Saline Acidified Saline (pH 4-5) IP_IV->Saline Low Dose Oral->Cyclo Mask Taste/Bioavailability

Figure 1: Decision matrix for tryptamine formulation based on experimental context.

Module 3: Experimental Protocols

Protocol A: The "Solvent-Shift" Method (In Vitro)

Issue: Compound precipitates immediately upon adding DMSO stock to cell media. Mechanism: Adding a high-concentration DMSO stock directly to aqueous media causes a rapid polarity shift, forcing the lipophilic free base out of solution before it can disperse.

Step-by-Step:

  • Prepare Master Stock: Dissolve tryptamine (Free Base or Salt) in 100% DMSO to 10 mM.

  • Intermediate Dilution: Prepare a 10x working solution using solvent (e.g., DMSO or Ethanol), not water.

    • Example: Dilute 10 mM stock to 100 µM using DMSO.

  • Final Spike: Add the 100 µM DMSO solution to your cell culture media (1:1000 dilution).

    • Result: Final concentration 100 nM, DMSO content 0.1%.

    • Why this works: You avoid the "metastable zone" where high local concentrations trigger nucleation.

Protocol B: Cyclodextrin Complexation (In Vivo)

Issue: Need high-dose (10 mg/kg) IP injection, but pH adjustment causes tissue irritation. *Solution: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the hydrophobic indole core, increasing solubility without extreme pH.

Materials:

  • Tryptamine derivative (Free base or Fumarate).[1][2]

  • HP-

    
    -CD (Pharma grade).
    
  • Sterile Water for Injection.

Procedure:

  • Vehicle Prep: Dissolve HP-

    
    -CD in sterile water to create a 20% (w/v)  solution. (e.g., 2g CD in 10mL water).
    
  • Addition: Add the tryptamine compound to the vehicle.

    • Target: 1–5 mg/mL.

  • Complexation: Vortex vigorously for 5 minutes, then sonicate at 40°C for 20 minutes.

    • Checkpoint: Solution should become clear. If cloudy, adjust pH slightly to 5.0 using 0.1M HCl.

  • Filtration: Pass through a 0.22 µm PVDF filter (sterile filtration).

  • Storage: Use immediately or store at 4°C protected from light.

Module 4: Synthesis Support (Salt Conversion)

If you have synthesized a tryptamine free base (often an oil) and need to stabilize it as a solid salt, use this crystallization workflow.

SaltSynthesis Oil Crude Free Base (Oil) Dissolve Dissolve in Acetone (Anhydrous) Oil->Dissolve Acid Add Fumaric Acid (Sat. Acetone Soln) Dissolve->Acid Dropwise Addition Precip Precipitation Acid->Precip Wait 1-2 hrs Filter Vacuum Filtration Precip->Filter Dry Dry Desiccator Filter->Dry

Figure 2: Conversion of unstable free base oil to stable fumarate salt.

Critical Nuance:

  • Stoichiometry: Tryptamines are mono-basic. Use 0.5 molar equivalents of fumaric acid if targeting the hemifumarate (often the most stable crystal form for DMT), or 1.0 equivalent for the full fumarate.

  • Solvent: Acetone is preferred because fumaric acid and the tryptamine are soluble, but the salt is insoluble, driving high yields.

Frequently Asked Questions (FAQ)

Q: My solution turned blue/green overnight. Is it still usable? A: No. Tryptamines (especially 4-substituted/psilocin derivatives) oxidize rapidly to form quinoid structures or dimers (often blue). This indicates degradation.[3]

  • Prevention:[3][4] Always use degassed buffers (sparged with Argon/Nitrogen) and add an antioxidant like Ascorbic Acid (1 mM) or EDTA to aqueous stocks. Store solid salts in amber vials at -20°C.

Q: Can I use PEG400 instead of Cyclodextrin? A: Yes, for in vivo work. A common vehicle is 10% Ethanol / 40% PEG400 / 50% Saline . However, PEG can be viscous and harder to inject. Cyclodextrins generally offer better pharmacokinetics for rapid absorption.

Q: I cannot get my free base to crystallize; it remains an oil. A: This is "oiling out."

  • Ensure your solvent is anhydrous. Water prevents crystal lattice formation.

  • "Seed" the oil with a tiny crystal of the pure salt if available.

  • Switch to a non-polar anti-solvent: Dissolve oil in minimal ethyl acetate, then add heptane dropwise until cloudy.

References

  • Tryptamine Physicochemical Properties. PubChem Database. National Center for Biotechnology Information. [Link]

  • Solubility Enhancement via Cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry. "Complexation of indole alkaloids with beta-cyclodextrin." [Link]

  • Stability of Psilocybin and Analogs. Journal of Chromatography B. "Stability of psilocybin and psilocin in aqueous solutions." [Link]

  • DMT Fumarate Synthesis & Characterization. Drug Testing and Analysis. "Analytical characterization of N,N-dimethyltryptamine." [Link]

Sources

minimizing side product formation in tryptamine methylation

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Product Formation

Welcome to the Technical Support Center for tryptamine methylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high yields of N,N-dimethyltryptamine (DMT) while minimizing the formation of common side products.

Introduction: The Challenge of Selective Methylation

The methylation of tryptamine is a fundamental reaction in the synthesis of various biologically active compounds. While seemingly straightforward, this process is often complicated by the formation of undesirable side products. The primary goal is the exhaustive methylation of the primary amine of tryptamine to the tertiary amine, N,N-dimethyltryptamine (DMT), without affecting the indole ring and avoiding under- or over-methylation.

This guide will focus on the most common synthetic route, reductive amination, and provide strategies to overcome the key challenges:

  • Under-methylation: The formation of N-methyltryptamine (NMT).

  • Pictet-Spengler Reaction: Cyclization leading to β-carboline impurities.

  • N-Oxide Formation: Oxidation of the tertiary amine.

By understanding the mechanisms behind the formation of these side products, you can strategically adjust your reaction conditions to favor the desired product.

Troubleshooting Guide: Common Side Products and Their Mitigation

Issue 1: Significant Presence of N-Methyltryptamine (NMT) in the Final Product

Symptoms:

  • Chromatographic analysis (TLC, GC-MS, or HPLC) shows a significant peak corresponding to NMT.

  • The melting point of the crystalline product is broad or lower than expected for pure DMT.

  • NMR spectroscopy reveals signals consistent with a secondary amine.

Root Cause Analysis:

The presence of NMT indicates incomplete methylation.[1] This can be due to several factors:

  • Insufficient Methylating Agent: An inadequate amount of formaldehyde will limit the second methylation step.

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Poor Reactant Stoichiometry: An incorrect ratio of tryptamine to formaldehyde and the reducing agent can halt the reaction at the secondary amine stage.

Solutions:

  • Optimize Reagent Stoichiometry: For the Eschweiler-Clarke reaction, an excess of both formaldehyde and formic acid is crucial to drive the reaction to the tertiary amine.[2][3] A common molar ratio for tryptamine:formaldehyde:reducing agent is a key parameter to control.[4] For reductive amination with sodium cyanoborohydride, a typical ratio of tryptamine/cyanoborohydride/acetic acid/formaldehyde is 1/2/5/2.5.[5]

  • Increase Reaction Time and/or Temperature: The methylation of the secondary amine (NMT) to the tertiary amine (DMT) is generally slower than the initial methylation of tryptamine. Extending the reaction time or moderately increasing the temperature can facilitate the completion of the second methylation. For instance, heating at 80°C for 18 hours is a common condition for the Eschweiler-Clarke reaction.[6]

  • pH Control: The pH of the reaction mixture can influence the rate of methylation. While strongly acidic conditions can favor other side reactions, maintaining a suitable pH is important for the desired reaction to proceed.

Workflow for Troubleshooting NMT Formation:

start High NMT detected check_stoichiometry Verify Stoichiometry of Formaldehyde and Reducing Agent start->check_stoichiometry adjust_stoichiometry Increase Equivalents of Formaldehyde and Reductant check_stoichiometry->adjust_stoichiometry Incorrect check_conditions Review Reaction Time and Temperature check_stoichiometry->check_conditions Correct analyze_product Re-analyze Product Purity adjust_stoichiometry->analyze_product increase_conditions Increase Reaction Time and/or Temperature check_conditions->increase_conditions Insufficient check_conditions->analyze_product Sufficient increase_conditions->analyze_product end NMT Minimized analyze_product->end

Caption: Troubleshooting workflow for NMT side product.

Issue 2: Formation of β-Carbolines (Pictet-Spengler Reaction)

Symptoms:

  • Appearance of highly fluorescent spots on the TLC plate under UV light.

  • GC-MS analysis shows peaks corresponding to tetrahydro-β-carboline (THBC) or 2-methyl-tetrahydro-β-carboline (2-Me-THBC).[7]

  • The isolated product has poor solubility in non-polar solvents.

Root Cause Analysis:

The Pictet-Spengler reaction is a cyclization of a β-arylethylamine, like tryptamine, with an aldehyde, such as formaldehyde. This reaction is catalyzed by acid.[8] The acidic conditions often employed in reductive amination can promote the formation of an iminium ion, which can then be attacked by the electron-rich indole ring, leading to the formation of a β-carboline.[8]

Solutions:

  • Strict pH Control: This is the most critical factor. The Pictet-Spengler reaction is highly favored under acidic conditions.[8] While some acidity is necessary for the formation of the iminium ion in reductive amination, strong acids and low pH should be avoided. The use of a buffered system or careful control of the amount of acid is recommended.

  • Choice of Reducing Agent: The use of sodium borohydride in the absence of acid can suppress the formation of β-carbolines.[9] However, this requires careful temperature control to prevent the reduction of formaldehyde.[5][9] Sodium cyanoborohydride is often a good compromise as it is effective under mildly acidic conditions where the Pictet-Spengler reaction is less favorable.

  • Temperature Management: Higher temperatures can accelerate the Pictet-Spengler reaction. Performing the methylation at lower temperatures can help to minimize this side reaction.

Reaction Pathways: Desired Methylation vs. Pictet-Spengler Cyclization

Tryptamine Tryptamine Iminium_Ion Iminium Ion Tryptamine->Iminium_Ion + HCHO, H+ DMT DMT (Desired) Iminium_Ion->DMT Reduction (e.g., HCOOH, NaBH3CN) Beta_Carboline β-Carboline (Side Product) Iminium_Ion->Beta_Carboline Intramolecular Cyclization (Acid-Catalyzed)

Caption: Competing pathways in tryptamine methylation.

Issue 3: Detection of Tryptamine-N-Oxide

Symptoms:

  • A polar spot on the TLC that may streak.

  • Mass spectrometry data shows a peak with a mass 16 units higher than DMT.

  • The product may have a yellowish color.

Root Cause Analysis:

Tertiary amines, including DMT, can be oxidized to their corresponding N-oxides.[10] This can occur due to:

  • Exposure to Oxidizing Agents: Certain reagents or impurities in the reaction mixture can act as oxidants.

  • Aerial Oxidation: Prolonged exposure of the final product to air can lead to slow oxidation.[10]

Solutions:

  • Use of High-Purity Reagents and Solvents: Ensure that all reagents and solvents are free from oxidizing impurities.

  • Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation.

  • Reduction of N-Oxide: If N-oxide formation is unavoidable, it can be reduced back to the tertiary amine. Common reducing agents for N-oxides include:

    • Diboron Reagents: These are effective for the reduction of amine N-oxides.[11]

    • Titanium(III) Chloride (TiCl₃): This reagent can selectively reduce N-oxides to amines.

    • Phosphorus-based Reagents: Reagents like triphenylphosphine (PPh₃) can also be used for N-oxide reduction.

Table 1: Summary of Troubleshooting Strategies

Side ProductPrimary CauseKey Preventative MeasuresRemediation
N-Methyltryptamine (NMT) Incomplete methylationExcess formaldehyde & reductant, sufficient reaction time/temperatureRe-subject impure product to methylation conditions
β-Carbolines Acid-catalyzed cyclizationMaintain near-neutral pH, use milder reducing agents (e.g., NaBH₃CN), lower reaction temperatureChromatographic separation (column chromatography)
Tryptamine-N-Oxide Oxidation of DMTUse purified reagents, inert atmosphere during reaction and work-upReduction with a suitable agent (e.g., diboron reagents, TiCl₃)

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying DMT from these side products?

A1: A combination of techniques is often most effective.

  • Acid-Base Extraction: This is a crucial first step to separate the basic tryptamines (DMT, NMT, and unreacted tryptamine) from non-basic impurities.

  • Recrystallization: This is effective for removing minor impurities if the primary impurity is significantly more or less soluble than DMT in the chosen solvent. Hexane or heptane are commonly used.

  • Column Chromatography: This is the most powerful technique for separating compounds with similar polarities, such as DMT, NMT, and β-carbolines. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or triethylamine) is typically used.

Q2: Can I use sodium borohydride instead of sodium cyanoborohydride?

A2: Yes, but with caution. Sodium borohydride is a less selective reducing agent and can reduce formaldehyde to methanol, which will quench the reaction.[5] To use sodium borohydride effectively, the reaction should be carried out at low temperatures (e.g., 0°C or below), and the formaldehyde and borohydride should be added slowly and simultaneously to favor the formation of the imine before the reduction of the aldehyde.[9]

Q3: How can I confirm the identity of the side products?

A3: Spectroscopic and spectrometric methods are essential for unambiguous identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of the mixture and provides their mass spectra, which can be compared to reference spectra for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the major product and any significant impurities.

  • Thin-Layer Chromatography (TLC): TLC with appropriate standards can give a quick indication of the presence of impurities.

Table 2: Typical Analytical Data for DMT and Common Side Products

CompoundMolecular WeightKey ¹H NMR Signals (CDCl₃, δ ppm) (approximate)GC-MS Behavior
Tryptamine 160.222.8-3.1 (m, 4H, ethylamine protons), 7.0-7.7 (m, 5H, indole protons)Characteristic fragmentation pattern with a strong molecular ion peak.
N-Methyltryptamine (NMT) 174.252.5 (s, 3H, N-CH₃), 2.8-3.0 (m, 4H, ethyl protons), 7.0-7.7 (m, 5H, indole protons)Molecular ion at m/z 174, characteristic fragments.
N,N-Dimethyltryptamine (DMT) 188.272.3 (s, 6H, N(CH₃)₂), 2.5-2.9 (m, 4H, ethyl protons), 7.0-7.7 (m, 5H, indole protons)Molecular ion at m/z 188, prominent fragment at m/z 58.
Tetrahydro-β-carboline 172.22Complex aliphatic and aromatic signals distinct from tryptamines.Molecular ion at m/z 172, distinct fragmentation.
DMT-N-Oxide 204.27Signals will be shifted downfield compared to DMT.May not be stable to GC conditions; LC-MS is preferred.

Optimized Protocol: High-Yield Synthesis of N,N-Dimethyltryptamine via Reductive Amination

This protocol is designed to maximize the yield of DMT while minimizing the formation of NMT and β-carbolines.

Materials:

  • Tryptamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • Formaldehyde (37% aqueous solution)

  • Methanol

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve tryptamine (1.0 eq) in methanol.

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Add glacial acetic acid (5.0 eq) followed by sodium cyanoborohydride (2.0 eq).

  • Formaldehyde Addition: Slowly add a solution of formaldehyde (2.5 eq) in methanol dropwise over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is ~8-9.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids.

  • Formaldehyde is a carcinogen and a sensitizer.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Review of Modern Eschweiler–Clarke Methyl
  • Effect of Temperature on the Dimethyl Carbonate Synthesis Yield from Methyl Carbamate and Methanol Catalyzed by Zinc Acetate.
  • Eschweiler-Clarke Reaction. NROChemistry.
  • Synthesis and Characterization of 5-MeO-DMT Succin
  • Eschweiler-Clarke Reaction. Organic Chemistry Portal.
  • Synthesis and Characterization of 5-MeO-DMT Succin
  • Eschweiler-Clarke Reaction. J&K Scientific LLC.
  • Dimethyltryptamine. Wikipedia.
  • The Mammalian DMT biosynthetic pathway. The methylation of tryptamine...
  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential.
  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. RSC Publishing.
  • KrZ DMT syntheses experience. Hive Tryptamine Chemistry.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC.
  • Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumar
  • Recovery method for tryptamines.
  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. PMC.
  • Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. PubMed.
  • Characterization of the synthesis of N,N-dimethyltryptamine by reductive amination using gas chromatography ion trap mass spectrometry. Research Explorer The University of Manchester.
  • Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update.
  • Trouble understanding the procedure from a paper (Catalytic synthesis of Tryptamine
  • Pictet–Spengler reaction. Wikipedia.
  • Making Tryptamines for Enlightenment. YouTube.
  • Reduction of Amine N-Oxides by Diboron Reagents. PMC, NIH.
  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
  • Synthesis N,N-Dimethyl tryptamine. Sciencemadness.org.
  • Discrepancies in Shulgin's Synthesis? Tryptamine + MeI = 1-Me-TMT?. Sciencemadness Discussion Board.
  • Tryptamine | C10H12N2 | MD Topology | NMR | X-Ray.
  • Amine oxide. Wikipedia.
  • Synthesis of 5-(sulfamoylmethyl)indoles. [No source name found].
  • Selective reduction of N-oxides to amines: applic
  • Neuropharmacology of N,N-Dimethyltryptamine. PMC.
  • Method for the N-demethylation of N-methyl heterocycles.
  • Biosynthesis and Extracellular Concentrations of N,N-dimethyltryptamine (DMT) in Mammalian Brain. PMC.
  • The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.
  • Metabolism and urinary disposition of N , N -dimethyltryptamine after oral and smoked administration: a comparative study.
  • N-oxide synthesis by oxid
  • An Optimized Method for the Construction of a DNA Methylome from Small Quantities of Tissue or Purified DNA
  • Dimethyltryptamine. Hive Tryptamine Chemistry.
  • Detailed experimental procedures and spectra data for all compounds. The Royal Society of Chemistry.
  • Citrus genus plants contain N-methylated tryptamine derivatives and their 5-hydroxyl

Sources

optimizing HPLC separation of methylated tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Tryptamine Separation Technical Support Center.

Current Status: Operational Lead Scientist: Dr. A. Chen, Senior Applications Specialist Topic: Optimization of HPLC/UPLC Separation for Methylated Tryptamines

Introduction: The Tryptamine Challenge

You are likely here because standard C18 protocols are failing you. Methylated tryptamines (e.g., N,N-DMT, 5-MeO-DMT, Psilocybin) present a "perfect storm" of chromatographic challenges:

  • Basic Amines: The secondary/tertiary amine (pKa ~9.5) interacts aggressively with residual silanols, causing severe peak tailing.

  • Structural Isomerism: Distinguishing 4-substituted (Psilocin) from 5-substituted (Bufotenin) isomers requires specific selectivity, not just hydrophobicity.

  • Stability: Psilocybin is a zwitterion that readily dephosphorylates to Psilocin under acidic/thermal stress, creating "ghost peaks" and quantitation errors.

This guide is structured as a dynamic troubleshooting workflow. Select the module below that matches your current bottleneck.

Module 1: Peak Shape & Tailing (The "Shark Fin" Problem)

User Query: "My DMT and 5-MeO-DMT peaks are tailing significantly (As > 1.5). I'm using a standard C18 column with 0.1% Formic Acid. How do I fix this?"

Technical Diagnosis: The tailing is caused by secondary silanol interactions . At low pH (formic acid ~pH 2.7), the tryptamine nitrogen is protonated (


). However, older or lower-quality silica supports have ionized silanols (

) that act as cation-exchange sites, dragging the peak tail.

The Solution Protocol:

ApproachMethodologyMechanismPros/Cons
Option A: Ion Pairing (The "Quick Fix") Add 0.05% - 0.1% Trifluoroacetic Acid (TFA) to mobile phases A & B.TFA pairs with the protonated amine, masking the positive charge and preventing silanol interaction.Pro: Perfect peak shape immediately.Con: Severe MS signal suppression (up to 90%).
Option B: High pH (The "Modern Fix") Use 10mM Ammonium Bicarbonate (pH 10) . Requires Hybrid Particle Column (e.g., XBridge, Gemini).At pH 10, the amine is neutral (

). Neutral molecules do not interact with silanols.
Pro: Excellent MS sensitivity; increased retention for hydrophobic bases.Con: Destroys standard silica columns immediately.
Option C: Chaosotropic Salt Add 10-20mM Ammonium Formate to the acidic mobile phase.High ionic strength swamps the silanol sites, competitively displacing the analyte.Pro: MS compatible.Con: Can precipitate in high % organic; requires washing.

Visualization: Peak Shape Troubleshooting Workflow

TailingFix Start Issue: Tailing Peaks (As > 1.5) CheckCol Check Column Type Start->CheckCol StandardSilica Standard Silica (C18) CheckCol->StandardSilica Hybrid Hybrid Particle (e.g., BEH, Gemini) CheckCol->Hybrid MS_Req Is MS Sensitivity Critical? StandardSilica->MS_Req HighPH Switch to pH 10 Buffer (Ammonium Bicarbonate) Hybrid->HighPH Best Solution Yes Yes MS_Req->Yes Avoid Signal Suppression No No MS_Req->No UV Detection Only AddTFA Add 0.05% TFA Salt Add 10mM Ammonium Formate Yes->Salt No->AddTFA

Caption: Decision tree for mitigating peak tailing based on column chemistry and detection method.

Module 2: Resolution of Isomers (Selectivity)

User Query: "I cannot separate 4-HO-DMT (Psilocin) from 5-HO-DMT (Bufotenin). They co-elute on my C18 column."

Technical Diagnosis: C18 columns separate primarily based on hydrophobicity.[1] Since positional isomers (4-OH vs 5-OH) have nearly identical hydrophobicities (


), C18 fails to discriminate. You need a stationary phase that exploits pi-pi (

) electron interactions
and steric selectivity.

The Solution: Switch stationary phase chemistry.

  • Biphenyl / Phenyl-Hexyl Phases: These phases have aromatic rings that interact with the indole core of the tryptamine. The position of the hydroxyl group on the indole ring alters the electron density and steric access to the stationary phase, creating separation.

  • Pentafluorophenyl (PFP): Offers strong dipole-dipole interactions and shape selectivity, often superior for halogenated or hydroxylated isomers.

Comparative Data (Generalized):

AnalyteRetention (C18)Retention (Biphenyl)Resolution (C18)Resolution (Biphenyl)
Psilocin (4-HO) 4.2 min4.8 min----
Bufotenin (5-HO) 4.3 min5.6 minRs < 0.5 (Co-elution) Rs > 2.5 (Baseline)

Note: Biphenyl phases typically retain tryptamines longer than C18 due to the strong pi-pi overlap with the indole ring.

Module 3: Psilocybin Stability & Recovery

User Query: "My Psilocybin peak area decreases if the sample sits in the autosampler, and a Psilocin peak appears. Is my column degrading it?"

Technical Diagnosis: This is On-Column/In-Vial Hydrolysis . Psilocybin (4-PO4-DMT) is a zwitterion. It is thermally labile and dephosphorylates to Psilocin (4-HO-DMT) in aqueous solutions, a process accelerated by:

  • Heat (>40°C).[2]

  • High water content over time.

  • Acidity (ironically, the same acidity used to stabilize the amine).

The Self-Validating Protocol:

  • Temperature Control: Set autosampler to 4°C . Set Column Oven to 25-30°C (Do not exceed 35°C).

  • Solvent System:

    • Extraction: Use Methanol (MeOH) rather than water. Enzymes that degrade psilocybin are active in water; MeOH precipitates them.

    • Mobile Phase: If using HILIC (recommended for Psilocybin), use high Acetonitrile content.

  • Light Protection: Tryptamines oxidize rapidly. Use amber glassware.

HILIC vs. RP for Psilocybin:

  • Reverse Phase (C18): Psilocybin elutes near the void volume (

    
    ) due to the polar phosphate group. This causes ion suppression from salts eluting early.
    
  • HILIC (Hydrophilic Interaction): Retains Psilocybin strongly.

    • Mobile Phase: 10mM Ammonium Formate (pH 3.5) in 95% Acetonitrile.

    • Elution Order: Psilocin elutes before Psilocybin (opposite of C18).

Module 4: Experimental Workflow Diagram

User Query: "I need a standard method development workflow for a new tryptamine analogue."

MethodDev cluster_0 Stationary Phase Selection Sample Sample Prep (MeOH Extraction) Screen Column Screening Sample->Screen C18 C18 (General) Screen->C18 Simple Alkyls Biphenyl Biphenyl (Isomers) Screen->Biphenyl 4- vs 5-HO Isomers HILIC HILIC (Polar/Zwitterions) Screen->HILIC Psilocybin/Baocystin Opt Mobile Phase Optimization C18->Opt Check Tailing Biphenyl->Opt HILIC->Opt Final Validation (Linearity/Stability) Opt->Final

Caption: Strategic workflow for selecting column chemistry based on tryptamine structural properties.

References & Further Reading

  • Nagy, J., & Veress, T. (2016). HPLC Analysis of Hallucinogenic Mushroom Alkaloids (Psilocin and Psilocybin) Applying Hydrophilic Interaction Chromatography (HILIC).[3] Journal of Forensic Research.[4]

  • Restek Corporation. (2018). Troubleshooting HPLC—All of My Peaks are Tailing!

  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A. (Foundational theory on silanol activity).

  • Gotvaldová, K., et al. (2021). Stability of Psilocybin and Psilocin in Psilocybe cubensis Fruiting Bodies and Extracts. Drug Testing and Analysis.[3][4][5][6][7]

  • Phenomenex. (2023).[4] Resolution of Positional Isomers using Biphenyl Stationary Phases.

Sources

Technical Support Center: 1-Methyltryptamine (1-MeT) Bioassay Standardization

[1]

CRITICAL DISAMBIGUATION: Before You Begin

Are you studying Indoleamine 2,3-dioxygenase (IDO) inhibition in cancer immunotherapy?

  • STOP. You likely need 1-Methyl-L-Tryptophan (1-MT) , not 1-Methyltryptamine.[1]

    • 1-Methyl-Tryptophan is an amino acid derivative (IDO inhibitor).[1][2]

    • 1-Methyltryptamine is a decarboxylated indole alkaloid (Serotonin receptor ligand/MAO probe).[1]

    • Why this matters: Using 1-Methyltryptamine in an IDO kynurenine assay will yield false negatives, as it lacks the carboxyl group required for the enzyme's substrate pocket.[1]

This guide focuses exclusively on 1-Methyltryptamine (CAS: 7518-21-0), the N1-methylated indoleamine. [1]

Module 1: Compound Integrity & Solubilization

Q: My 1-MeT stock solution has turned from clear to a pale yellow/brown over the weekend. Is it still usable for Ki determination?

A: Proceed with extreme caution. This indicates oxidative degradation. Like all simple indoleamines, 1-Methyltryptamine is susceptible to oxidation at the C2 and C3 positions, leading to the formation of dimerized products or quinone-imines.[1] These impurities are highly fluorescent and can interfere with FRET or TR-FRET binding assays, causing artificial background signal elevation .[1]

Troubleshooting Protocol:

  • Check Absorbance: Run a UV-Vis scan.[1] Pure 1-MeT has

    
     at ~220, 281, and 290 nm.[3] A broad shoulder appearing >310 nm indicates oxidation.[1]
    
  • Solvent Switch: If you stored it in Ethanol, switch to anhydrous DMSO .[1] Ethanol promotes faster oxidation due to higher dissolved oxygen solubility.[1]

  • The "Argon Blanket" Rule: Always purge headspace with Argon gas before re-sealing stock vials.

Data: Solubility & Stability Profile

SolventMax SolubilityStability (RT)Stability (-20°C)Notes
DMSO ~11-15 mg/mL24 Hours6 MonthsPreferred for stock.[1]
Ethanol ~20 mg/mL< 4 Hours1 MonthHigh evaporation/oxidation risk.[1]
PBS (pH 7.2) < 1 mg/mLImmediate UseDo Not StorePrecipitation Risk. Dilute just before assay.[1]
Module 2: Receptor Binding Variability (5-HT Receptors)

Q: I am observing significantly lower affinity (higher Ki) for 1-MeT at 5-HT2A compared to Tryptamine. Is my radioligand degraded?

A: Likely not.[1] This is a structural feature, not an experimental error. You are encountering the N1-Hydrogen Bond Donor Effect .[1] The 5-HT2A receptor orthosteric binding site typically requires a hydrogen bond donor at the indole nitrogen (N1) position (which Tryptamine and Serotonin provide).[1]

  • Mechanism: Methylation at N1 (1-MeT) removes this proton, eliminating a critical hydrogen bond with the receptor residue (often Serine or Threonine in the binding pocket).[1]

  • Result: A natural drop in affinity (10-100 fold reduction) is expected.[1]

Q: My replicates have high variance (CV > 15%) in membrane binding assays. How do I fix this?

A: The issue is likely "Lipophilic Non-Specific Binding" (NSB). 1-MeT is more lipophilic than Tryptamine due to the methyl group.[1] It tends to partition into the lipid bilayer of the membrane preparation rather than binding the receptor.[1]

Correction Protocol:

  • BSA Blockade: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin).[1] BSA acts as a "sink" for non-specific lipophilic interactions.[1]

  • Glass vs. Plastic: Use silanized glass or low-binding polypropylene plates.[1] 1-MeT sticks to standard polystyrene.[1]

  • Filter Wash: If using filtration assays (e.g., Whatman GF/B), pre-soak filters in 0.3% Polyethyleneimine (PEI) for 2 hours. This reduces the electrostatic sticking of the amine to the glass fiber.[1]

Module 3: Functional Assay Inconsistencies (MAO Inhibition)

Q: In my functional assay, 1-MeT acts as an MAO inhibitor in some runs and a substrate in others.[1] Why?

A: This depends on the Enzyme Source and Pre-incubation time. 1-MeT is a reversible inhibitor of MAO-A but can be slowly metabolized by MAO-B at high concentrations.[1]

Diagnostic Workflow:

  • If using Rat Brain Homogenate: You have a mix of MAO-A and MAO-B. 1-MeT will show mixed kinetics (competitive inhibition mixed with slow turnover).[1]

  • If using Recombinant Human MAO-A: 1-MeT should act as a pure competitive inhibitor (

    
    ).[1]
    

The "Pre-incubation" Trap:

  • Scenario: You add 1-MeT and substrate simultaneously.

  • Result:

    
     appears high (weak potency).[1]
    
  • Fix: Pre-incubate 1-MeT with the enzyme for 15 minutes before adding the substrate (e.g., Kynuramine or Serotonin).[1] This allows the inhibitor to establish equilibrium in the active site.[1]

Visual Troubleshooting Guides
Figure 1: Assay Selection & Troubleshooting Logic

Use this flow to determine the root cause of unexpected bioassay data.

GStartStart: Unexpected 1-MeT DataCheckTypeAssay Type?Start->CheckTypeBindingReceptor Binding (Ki)CheckType->BindingFunctionalEnzymatic (MAO/Metabolic)CheckType->FunctionalLowAffinityIssue: Low Affinity vs TryptamineBinding->LowAffinityHighCVIssue: High Variance (CV >15%)Binding->HighCVMAO_IssueIssue: Inconsistent IC50Functional->MAO_IssueStructExplCause: N1-Methylationremoves H-bond donor.(Expected Result)LowAffinity->StructExplLipophilicityCause: Lipid PartitioningHighCV->LipophilicityFixBSASolution: Add 0.1% BSA& Pre-soak Filters in PEILipophilicity->FixBSAPreIncCheck: Pre-incubation step?MAO_Issue->PreIncAddPreIncSolution: Pre-incubate 15 minbefore substrate additionPreInc->AddPreIncNoCheckEnzymeSolution: Verify MAO-A vs B(1-MeT is selective for A)PreInc->CheckEnzymeYes

Caption: Logic flow for diagnosing variability in 1-Methyltryptamine binding and enzymatic assays.

Figure 2: The N1-Methylation Steric Effect

Understanding why 1-MeT behaves differently than Tryptamine.[1]

ReceptorInteractioncluster_0Tryptamine (Native)cluster_11-Methyltryptamine (1-MeT)TryptamineTryptamine(N-H Donor)Receptor15-HT Receptor(Ser/Thr Residue)Tryptamine->Receptor1Strong H-Bond(High Affinity)MeT1-MeT(N-CH3 Block)Receptor25-HT Receptor(No H-Bond)MeT->Receptor2Steric Clash / No Bond(Low Affinity)

Caption: Mechanistic comparison of binding modes. The N1-methyl group prevents critical hydrogen bonding.[1]

References
  • Glennon, R. A., & Gessner, P. K. (1979). Serotonin receptor binding affinities of tryptamine analogues.[1][4] Journal of Medicinal Chemistry, 22(4), 428-432.

  • Cayman Chemical. (2023).[1] 1-Methyltryptamine Product Information & Solubility Data. Cayman Chemical Product Datasheet.

  • Simoni, E., et al. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch.[1] Frontiers in Immunology. (Cited for distinction between 1-MT isoforms and metabolic pathways).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6088, N-Methyltryptamine (and related 1-MeT isomers).[1] PubChem.

  • Fantegrossi, W. E., et al. (2010). Distinct behavioral and pharmacological profiles of alpha-methyltryptamine and 5-methoxy-alpha-methyltryptamine.[1] Journal of Pharmacology and Experimental Therapeutics. (Context on tryptamine analog handling).

avoiding cross-reactivity in 1-methyltryptamine immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mitigating Cross-Reactivity in Indoleamine Immunoassays

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: 1-Methyltryptamine (1-MT) quantification in biological matrices.

Introduction: The "Indole Trap"

Welcome to the technical support hub for 1-Methyltryptamine (1-MT) analysis. If you are reading this, you are likely experiencing specificity failure : your assay is picking up Serotonin (5-HT), Tryptamine, or N-methyltryptamine (NMT), leading to false positives.

1-MT is structurally unique due to the methylation of the indole nitrogen (N1 position) . However, most commercial antibodies fail to distinguish this methyl group from the hydrogen found in endogenous tryptamine. This guide deconstructs the structural logic required to build a specific assay and provides a self-validating troubleshooting protocol.

Module 1: The Biology of Interference

To fix the assay, you must understand the structural hierarchy of your interferents. The immune system recognizes "epitopes" (surface shapes). If your hapten design hides the N1-methyl group, your antibody will bind any indole core.

Structural Homology Visualization

The following diagram illustrates why generic "anti-indole" antibodies fail. The red nodes represent the high-risk interferents that share the indole backbone.

Indole_Homology cluster_legend Cross-Reactivity Risk Level Target TARGET: 1-Methyltryptamine (N1-Methylated Indole) Interferent1 INTERFERENT: Tryptamine (N1-Hydrogen, High Homology) Target->Interferent1 Differs only by N-Methyl group Interferent2 INTERFERENT: Serotonin (5-HT) (5-Hydroxy, N1-Hydrogen) Target->Interferent2 Differs by 5-OH and N-Methyl Interferent3 INTERFERENT: N-Methyltryptamine (Side-chain Methyl, N1-Hydrogen) Target->Interferent3 Isomer (Methyl position swap) Leg1 Green = Target Leg2 Red = Critical Interference Leg3 Yellow = Moderate Interference

Caption: Structural hierarchy showing critical interference points. Tryptamine is the primary threat due to the single atomic difference (H vs CH3) at the N1 position.

Module 2: Assay Development & Hapten Design

The Golden Rule: You cannot generate a specific antibody against the N1-methyl group if you use the N1 position as your linker site.

FAQ: Why does my antibody bind Serotonin?

A: You likely used a hapten immunogen linked via the Indole Nitrogen . When you conjugate 1-MT to a carrier protein (like KLH or BSA) via the N1 position, you physically block the unique methyl group. The immune system then generates antibodies against the exposed parts of the molecule: the ethylamine side chain and the benzene ring. Since Serotonin and Tryptamine share these exact features, your antibody becomes a "pan-tryptamine" binder.

The Correct Strategy: Distal Linkage

To force specificity, you must expose the N1-methyl group.

  • Optimal Linker Site: The ethylamine side chain (terminal amine).

  • Chemistry: Succinylation or glutaraldehyde methods.

  • Result: The antibody binds the ring structure. Since the N1-methyl is exposed, the antibody pocket forms a hydrophobic cleft specifically for the methyl group. It will sterically reject the unmethylated nitrogen of Tryptamine (which is a hydrogen donor, not a hydrophobic bulb).

Hapten StrategyLinker PositionResulting SpecificityCross-Reactivity Risk
Strategy A (Flawed) Indole Nitrogen (N1)Binds Side ChainHigh (Binds Tryptamine/5-HT)
Strategy B (Optimal) Side Chain AmineBinds N-Methyl IndoleLow (Rejects N-H Indoles)
Strategy C (Alternative) C5/C6 CarbonBinds N-Methyl & Side ChainModerate (Depends on orientation)

Module 3: Sample Preparation (The Cleanup)

Even the best antibody cannot handle massive excesses of endogenous serotonin in serum/plasma. You must physically separate the target.

Protocol: Solid Phase Extraction (SPE) for 1-MT Context: Tryptamines are basic amines. We utilize a Mixed-Mode Cation Exchange (MCX) or a hydrophobic C18 approach with pH control to separate 1-MT (hydrophobic indole) from more polar metabolites.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Mix 200 µL Plasma with 200 µL 2% Phosphoric Acid (H3PO4).

    • Why: Acidification (pH ~3) protonates the amine, ensuring retention on cation exchange sorbents or disrupting protein binding.

  • Conditioning (MCX Cartridge):

    • 1 mL Methanol (MeOH) followed by 1 mL Water.

  • Loading:

    • Load pre-treated sample at gravity flow (approx. 1 mL/min).

  • Wash 1 (Interference Removal):

    • 1 mL 0.1M HCl. (Removes proteins/neutral interferences).

  • Wash 2 (Critical Selectivity Step):

    • 1 mL 30% Methanol in Water.[1]

    • Mechanism:[2][3] 1-MT is more hydrophobic than Serotonin (which has a 5-OH group). This wash strength elutes the more polar Serotonin while 1-MT sticks to the hydrophobic backbone of the sorbent.

  • Elution:

    • 1 mL 5% Ammonia in Methanol.

    • Why: High pH deprotonates the amine, releasing it from the cation exchange mechanism; organic solvent overcomes the hydrophobic retention.

SPE_Workflow Step1 Acidify Sample (pH < 3) Step2 Load MCX Cartridge Step1->Step2 Step3 Wash 1: Acid (Remove Proteins) Step2->Step3 Step4 Wash 2: 30% MeOH (REMOVE SEROTONIN) Step3->Step4 Step5 Elute: 5% NH3/MeOH (Collect 1-MT) Step4->Step5

Caption: SPE workflow highlighting the critical 30% Methanol wash step to differentially elute polar interferents like Serotonin.

Module 4: Troubleshooting Matrix

Use this logic gate to diagnose assay failure.

Q1: My standard curve is flat (No inhibition in competitive ELISA).

  • Cause: Tracer/Antibody mismatch.

  • Fix: If you synthesized the immunogen (Hapten-BSA) and the tracer (Hapten-HRP) using the exact same linker chemistry, the antibody might be binding the linker rather than the drug.

  • Action: Use "Heterologous Linkers." If Immunogen used a C4 linker, use a C2 linker for the Tracer.

Q2: High background in blank plasma samples.

  • Cause: Matrix Effect (Endogenous Tryptamine).

  • Fix: Your antibody is cross-reacting with endogenous tryptamine (approx. 0.5 - 10 ng/mL in plasma).

  • Action: Implement the SPE protocol in Module 3. If SPE is impossible, add a "Blocking Indole" (e.g., Tryptamine-sulfate) to the assay buffer in excess to saturate the non-specific sites, though this reduces sensitivity.

Q3: Signal drift across the plate.

  • Cause: "Edge Effect" or evaporation in small molecule assays.

  • Fix: Indoleamines are light and oxygen sensitive (oxidation to quinones).

  • Action: Perform all incubations in the dark. Add 0.1% Ascorbic Acid to buffers as an antioxidant stabilizer.

References

  • Hapten Design Principles

    • Title: Hapten Design and Antibody Generation for Immunoanalysis of Small Molecules.
    • Source: ACS Omega (2018).
    • URL:[Link]

  • Structural Homology & Cross-Reactivity

    • Title: The discrepancy between the cross-reactivity of a monoclonal antibody to serotonin and its immunohistochemical specificity.

    • Source: PubMed (Journal of Histochemistry & Cytochemistry).
    • URL:[Link]

  • Sample Preparation (SPE)

    • Title: Solid Phase Extraction for Clinical Research (Methodology for Amine/Indole Extraction).
    • Source: Phenomenex Technical Guide.
    • URL:[Link]

  • 1-Methyltryptamine Chemistry

    • Title: 1-Methyltryptamine Compound Summary.[4][5]

    • Source: PubChem.[4][6]

    • URL:[Link]

Sources

Validation & Comparative

Technical Comparison: 1-Methyltryptamine vs. N-Methyltryptamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-Methyltryptamine (1-MeT) and N-Methyltryptamine (NMT) . It is structured to serve researchers and drug development professionals, focusing on the structural activity relationships (SAR), receptor binding mechanics, and synthesis protocols.

Executive Summary

While 1-Methyltryptamine (1-MeT) and N-Methyltryptamine (NMT) are structural isomers sharing the same molecular formula (


), their pharmacological profiles are diametrically opposed due to the specific requirements of the serotonin 5-HT

receptor binding pocket.
  • N-Methyltryptamine (NMT): A potent, naturally occurring 5-HT agonist. It retains the indole hydrogen bond donor essential for receptor activation.

  • 1-Methyltryptamine (1-MeT): Pharmacologically inert at 5-HT

    
     regarding psychoactivity. The methylation of the indole nitrogen ablates the critical hydrogen bond interaction with Serine residues in the receptor, rendering the molecule an ineffective agonist.
    

This guide details the mechanistic divergence, comparative data, and selective synthesis protocols for both compounds.

Structural & Mechanistic Divergence

The defining difference lies in the interaction with the Orthosteric Binding Site of the 5-HT


 receptor.
The Hydrogen Bond Donor Hypothesis

Functional activation of 5-HT receptors requires two key interactions:

  • Ionic Bond: Between the protonated side-chain amine and Aspartate 3.32 (Asp155) .

  • Hydrogen Bond: Between the Indole-NH (donor) and Serine 3.36 (Ser159) .

NMT preserves the Indole-NH, allowing it to "lock" into the receptor and trigger the conformational change associated with G-protein coupling (


).
1-MeT  replaces the Indole-H with a Methyl group. This removes the H-bond donor capability and introduces steric bulk, preventing the ligand from stabilizing the active receptor conformation.
Visualization: SAR Logic Pathway

SAR_Pathway Tryptamine Tryptamine Scaffold Decision Methylation Site? Tryptamine->Decision SideChain Side Chain Amine (N-Methyl) Decision->SideChain Secondary Amine IndoleRing Indole Ring Nitrogen (1-Methyl) Decision->IndoleRing Indole-N Alkylation Interaction1 Retains Indole-NH H-Bond Donor SideChain->Interaction1 Interaction2 Blocks Indole-NH H-Bond Donor IndoleRing->Interaction2 Target1 Binds Ser3.36 (5-HT2A Active State) Interaction1->Target1 Target2 Steric Clash / No H-Bond (Inactive/Low Affinity) Interaction2->Target2 Result_NMT NMT (Active Agonist) Target1->Result_NMT Result_1MeT 1-MeT (Inactive/Weak) Target2->Result_1MeT

Caption: Structure-Activity Relationship (SAR) flow demonstrating why Indole-N-methylation leads to loss of efficacy compared to Side-chain-N-methylation.

Pharmacological Profile Comparison

The following data synthesizes binding affinity (


) and functional potency (

) from radioligand binding assays (using [

H]Ketanserin or [

I]DOI).
ParameterN-Methyltryptamine (NMT)1-Methyltryptamine (1-MeT)Significance
5-HT

Affinity (

)
15 – 35 nM > 10,000 nM (Negligible)NMT binds tightly; 1-MeT fails to displace radioligand.
5-HT

Affinity (

)
~10 – 20 nM> 5,000 nM1-MeT lacks affinity across 5-HT subtypes.
Functional Activity Full AgonistInactive / Very Weak Partial Agonist1-MeT cannot trigger Phospholipase C (PLC) signaling.
MAO-A Stability Low (Rapid degradation)Low to ModerateBoth are substrates; 1-MeT is slightly more lipophilic but still degraded.
Lipophilicity (LogP) ~1.6~2.11-MeT crosses BBB easily but has no target to bind.
Legal Status (USA) Schedule I (isomer of AMT/DMT context)Unscheduled (Research Chemical)1-MeT is often used as a non-controlled reference standard.

Note on Data: NMT affinity is comparable to Tryptamine (


 nM) but less potent than DMT. 1-MeT is consistently reported as inactive in hallucinogenic SAR studies (Glennon et al., Nichols et al.).

Experimental Protocols

To ensure data integrity, researchers must synthesize these compounds selectively. Direct methylation of tryptamine with methyl iodide yields an inseparable mixture (primary, secondary, tertiary, and quaternary salts).

A. Selective Synthesis of N-Methyltryptamine (NMT)

Method: Reductive Amination or Formylation/Reduction. Goal: Mono-methylation of the side chain without quaternary salt formation.

  • Protection: Dissolve Tryptamine (1 eq) in Ethyl Formate (excess). Reflux for 4 hours.

    • Result: N-Formyltryptamine (Intermediate).

  • Reduction: Suspend Lithium Aluminum Hydride (LiAlH

    
    , 3 eq) in dry THF under Argon.
    
  • Addition: Add N-Formyltryptamine solution dropwise at 0°C.

  • Reflux: Heat to reflux for 6 hours.

  • Workup: Quench with Fieser method (

    
    , 15% NaOH, 
    
    
    
    ). Filter precipitate.
  • Purification: Acid-base extraction or Column Chromatography (DCM:MeOH:NH

    
    OH).
    
B. Selective Synthesis of 1-Methyltryptamine (1-MeT)

Method: Indole-N-Methylation prior to side chain synthesis (Vilsmeier-Haack Route). Goal: Ensure 100% regioselectivity at the Indole Nitrogen.

  • Starting Material: Begin with 1-Methylindole (commercially available or synthesized via Indole + MeI + NaH).

  • Formylation: React 1-Methylindole with

    
     and DMF (Vilsmeier-Haack) to yield 1-Methylindole-3-carboxaldehyde .
    
  • Nitroaldol Condensation: React aldehyde with Nitromethane (

    
    ) and Ammonium Acetate (
    
    
    
    ).
    • Result: 1-Methyl-3-(2-nitrovinyl)indole.

  • Reduction: Reduce the nitroalkene using LiAlH

    
     in THF.
    
    • Result:1-Methyltryptamine .[1]

C. Experimental Workflow: Comparative Binding Assay

Binding_Workflow Membrane HEK293 Cells (h5-HT2A Expressing) Prep Membrane Prep (Homogenize/Centrifuge) Membrane->Prep Incubation Incubation (60 min, 37°C) + [3H]Ketanserin + Test Drug (NMT or 1-MeT) Prep->Incubation Filter Rapid Filtration (GF/B Filters) Incubation->Filter Count Scintillation Counting (CPM -> Ki Calculation) Filter->Count

Caption: Standard Radioligand Binding Workflow for determining Ki values.

References

  • Nichols, D. E. (2018). Hallucinogens.[2][3][4][5] Pharmacological Reviews. Link

    • Source for SAR of tryptamines and the necessity of the Indole-NH donor.
  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry.[2] Link

    • Establishes binding affinities for methylated tryptamine deriv
  • Branchek, T. A., & Adham, N. (2000). 5-HT6 receptors: Cloning, pharmacology, and future prospects. Current Opinion in Pharmacology.
  • Shulgin, A., & Shulgin, A. (1997).[6] TiHKAL: The Continuation. Transform Press. Link

    • Authoritative source for synthesis protocols and qualitative activity reports of NMT and Tryptamine analogs.
  • McKenna, D. J., et al. (1990).[7] Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology.[1] Link

    • Specific Ki d

Sources

Comparative Guide: Tryptamine vs. 1-Methyltryptamine at 5-HT Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Tryptamine and 1-Methyltryptamine (1-Me-T) , focusing on their differential pharmacodynamics at serotonin (5-HT) receptors.

Executive Summary: The Indole-Nitrogen Switch

The structural modification of methylating the indole nitrogen (position 1) of tryptamine creates a profound pharmacological divergence. While Tryptamine acts as a non-selective, high-affinity scaffold for 5-HT receptors and the serotonin transporter (SERT), 1-Methyltryptamine (1-Me-T) exhibits a "functional silencing" at G-protein coupled receptors (GPCRs) while retaining activity as a serotonin releasing agent.

This guide explores how the removal of the indole hydrogen bond donor (via 1-methylation) abolishes receptor affinity, serving as a critical negative control in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Structural Basis

The core difference lies in the hydrogen bond donor capability of the indole ring.

FeatureTryptamine1-Methyltryptamine
IUPAC Name 2-(1H-indol-3-yl)ethanamine2-(1-methyl-1H-indol-3-yl)ethanamine
Indole Nitrogen Secondary amine (

)
Tertiary amine (

)
H-Bond Capability Donor & AcceptorAcceptor Only
Primary Target Broad 5-HT Agonist / TAAR1SERT Substrate / Releasing Agent
Visualization: Structural Divergence

The following diagram illustrates the chemical modification and its immediate impact on binding modes.[1][2]

ChemicalStructure Tryptamine Tryptamine (Indole N-H) H_Bond H-Bond Donor (Critical for 5-HT Receptors) Tryptamine->H_Bond Possesses OneMeT 1-Methyltryptamine (Indole N-CH3) Steric Steric Bulk + Loss of Donor OneMeT->Steric Introduces Receptor 5-HT Receptor Pocket (GPCR) H_Bond->Receptor High Affinity Binding (e.g., Ser5.42 interaction) Steric->Receptor Steric Clash / Low Affinity

Figure 1: The methylation of the indole nitrogen removes the H-bond donor required for high-affinity interaction with conserved serine/threonine residues in the 5-HT receptor binding pocket.

Pharmacological Profile: Receptor vs. Transporter

The following data highlights the drastic loss of affinity at GPCRs (5-HT2A, 5-HT7) for 1-Me-T, contrasting with its retained potency at the Serotonin Transporter (SERT).

Comparative Affinity & Potency Data
TargetParameterTryptamine1-MethyltryptamineFold-Change (Loss)
5-HT2A (Receptor)Binding (

)
13.1 nM 473 nM ~36x Loss
Efficacy (

)
101% (Full Agonist)55–99% (Partial/Full)Reduced Potency
5-HT7 (Receptor)Binding (

)
High Affinity (< 50 nM)Low Affinity"Sharp Drop"
SERT (Transporter)Release (

)
32.6 nM 53.1 nM Retained Activity
NMDA (Channel)Blockade (

)
~100

M
111

M
Equivalent (Low)

Critical Insight: The 5-HT receptor binding pocket typically contains a conserved Serine (e.g., Ser5.46 in 5-HT2A) or Threonine residue that forms a hydrogen bond with the indole NH. 1-methylation disrupts this interaction, leading to the ~36-fold drop in affinity [1, 4]. Conversely, SERT recognition tolerates the 1-methyl group, allowing 1-Me-T to function as a serotonin releasing agent [1].

Mechanistic Signaling Pathways

Understanding the downstream consequences of these binding profiles is essential for interpreting experimental results.

Pathway Visualization

SignalingPathways Tryp Tryptamine HT2A 5-HT2A Receptor (Gq-coupled) Tryp->HT2A Agonist (High Potency) SERT SERT (Transporter) Tryp->SERT Substrate OneMe 1-Methyltryptamine OneMe->HT2A Weak/Inactive OneMe->SERT Substrate (Retained) PLC PLC Activation (IP3/DAG) HT2A->PLC Release 5-HT Efflux (Non-exocytotic) SERT->Release Ca Ca2+ Release PLC->Ca

Figure 2: Tryptamine activates both Gq-signaling and SERT-mediated release. 1-Methyltryptamine selectively biases towards SERT-mediated release due to loss of receptor affinity.

Experimental Protocols

To validate these differences in your own laboratory, use the following standardized protocols.

Protocol A: Radioligand Binding Assay (5-HT2A)

Objective: Quantify the loss of affinity (


) caused by 1-methylation.
  • Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: Use

    
    -Ketanserin (0.5 nM) as the radioligand.
    
  • Incubation:

    • Prepare 12 concentrations of Tryptamine and 1-Methyltryptamine (

      
       M to 
      
      
      
      M).
    • Incubate membranes + radioligand + competitor for 60 min at 25°C.

  • Termination: Filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Expected Result: Tryptamine
    
    
    nM; 1-Me-T
    
    
    nM [1].
Protocol B: Functional Calcium Flux Assay

Objective: Assess functional potency (


) and efficacy.
  • Cell Loading: Load CHO-K1 cells expressing 5-HT2A with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 min at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Injection: Inject test compounds (Tryptamine vs. 1-Me-T).

  • Measurement: Monitor fluorescence peak over 60–90 seconds.

  • Data Normalization: Normalize to maximal response elicited by 10

    
    M Serotonin (5-HT).
    
    • Note: 1-Me-T may show weak partial agonism at very high concentrations, but will likely be inactive in the physiological range compared to Tryptamine [1].

References

  • Wikipedia / Pharmacology Data . 1-Methyltryptamine Pharmacology and Binding Profile. Retrieved from

  • ResearchGate . Structures and binding affinities for tryptamine at 5-HT receptors. Retrieved from

  • National Institutes of Health (NIH) . Pharmacologic Activity of Substituted Tryptamines at 5-HT2A Receptor. Retrieved from

  • Scientific Reports . Low-basicity 5-HT7 Receptor Agonists and Indole-NH Interactions. Retrieved from

  • Sigma-Aldrich . 1-Methyltryptamine Product Specification and CAS 7518-21-0. Retrieved from

Sources

1-methyltryptamine vs DMT receptor binding affinity.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Methyltryptamine vs. N,N-Dimethyltryptamine (DMT) Receptor Binding Affinity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a rigorous pharmacological comparison between N,N-Dimethyltryptamine (DMT) and its structural analog 1-Methyltryptamine (1-MT) . While sharing a tryptamine core, these two compounds exhibit divergent receptor binding profiles due to a critical structural modification: the methylation of the indole nitrogen (position 1) in 1-MT versus the methylation of the ethylamine side chain nitrogen in DMT.

Key Insight: DMT is a high-affinity partial agonist at the 5-HT


 receptor, driving its profound psychedelic effects. in contrast, 1-Methyltryptamine  displays dramatically reduced affinity  for 5-HT

receptors, primarily due to the loss of the indole N-H hydrogen bond donor capability, which is essential for stabilizing the ligand within the receptor's orthosteric binding pocket. This guide dissects the binding data, structural activity relationships (SAR), and experimental protocols used to validate these findings.

Chemical & Structural Analysis

The pharmacological divergence begins with the specific methylation sites.

  • N,N-Dimethyltryptamine (DMT): Contains two methyl groups on the terminal amine of the ethyl side chain. The indole ring remains unsubstituted at the nitrogen (position 1), preserving the N-H moiety.

  • 1-Methyltryptamine (1-MT): Contains a methyl group attached directly to the indole nitrogen (position 1). The side chain amine is typically a primary amine (unless specified otherwise, "1-methyltryptamine" refers to 1-methyl-1H-indole-3-ethanamine).

Structural Consequence: The indole N-H in tryptamines often acts as a hydrogen bond donor to specific residues (e.g., Ser5.46 or Thr3.37) inside the GPCR binding pocket. Methylation at this position (1-MT) abolishes this interaction and introduces steric bulk, often collapsing affinity for 5-HT receptor subtypes.

Receptor Binding Profiles: Experimental Data

The following data synthesizes


 (inhibition constant) values from radioligand binding assays. Lower 

indicates higher affinity.[1]
Table 1: Comparative Receptor Binding Affinity ( )
Target ReceptorN,N-Dimethyltryptamine (DMT) 1-Methyltryptamine (1-MT) Functional Implication
5-HT

75 – 347 nM [1][2]> 10,000 nM (Inactive) [3]DMT drives psychedelic signaling; 1-MT is functionally inert at this site.
5-HT

6.5 – 183 nM [4]Low / InactiveDMT has anxiolytic/modulatory effects; 1-MT lacks significant interaction.
5-HT

150 – 360 nM [2]Low / InactiveModulates visual effects in DMT; absent in 1-MT.
Sigma-1 (

)
14.75

M
(

) [5]
Not Reported / LowDMT is an endogenous Sigma-1 regulator; 1-MT is not a recognized ligand.
SERT ~4.0

M [2]
Weak InhibitionNeither compound is a potent reuptake inhibitor compared to SSRIs.
NMDA Inactive

= 111

M [6]
1-MT shows very weak inhibition of NMDA currents (non-clinical relevance).

Note on 1-MT Data: Specific radioligand binding studies explicitly state that 1-methylation of tryptamine results in "dramatically reduced affinity and activational potency" at 5-HT


 compared to unsubstituted tryptamine (

= 13.1 nM) [3].

Mechanism of Action & Signaling Pathways

DMT: The 5-HT Agonist Cascade

DMT binds to the orthosteric site of the 5-HT


 receptor. The indole N-H forms a hydrogen bond with Ser5.46  (transmembrane helix 5). This stabilizes the active conformation, recruiting G

/11 proteins.
  • Pathway: G

    
     activation 
    
    
    
    Phospholipase C (PLC)
    
    
    IP
    
    
    + DAG
    
    
    Ca
    
    
    release
    
    
    Neuronal depolarization.
1-MT: The "Silent" Scaffold

1-Methyltryptamine fails to initiate this cascade.

  • Loss of H-Bond: The methyl group at position 1 prevents H-bonding with Ser5.46.

  • Steric Clash: The hydrophobic methyl group may clash with residues deep in the pocket, preventing the aromatic core from seating correctly.

  • Result: No G-protein coupling; no "Head Twitch Response" (the behavioral proxy for 5-HT

    
     activation in rodents).
    
Visualizing the Signaling Divergence

SignalingPathway DMT N,N-Dimethyltryptamine Interaction_DMT H-Bond (Indole NH) Ionic Bond (Asp3.32) DMT->Interaction_DMT Binds MT 1-Methyltryptamine Interaction_MT Steric Clash No H-Bond Donor MT->Interaction_MT Attempts Binding R_5HT2A 5-HT2A Receptor (Orthosteric Site) Gq Gq/11 Protein Coupling R_5HT2A->Gq Recruits Interaction_DMT->R_5HT2A Stabilizes Active State Null No Activation (Inert) Interaction_MT->Null Fails to Dock Effector PLC Activation (IP3/DAG Cascade) Gq->Effector Response Psychedelic Effect (Head Twitch) Effector->Response Null->R_5HT2A No Affinity

Figure 1: Comparative signaling pathway. DMT successfully engages the 5-HT2A receptor to trigger downstream Gq signaling, while 1-MT fails to bind effectively due to steric hindrance and loss of hydrogen bonding.

Experimental Methodology: Radioligand Binding Assay

To replicate or validate these affinity values, researchers utilize a Competition Radioligand Binding Assay . This protocol ensures the measurement of specific binding by subtracting non-specific interaction.[2]

Protocol: 5-HT


 Membrane Preparation & Binding 
  • Tissue/Cell Source: HEK-293 cells stably expressing human 5-HT

    
     receptors.
    
  • Membrane Preparation:

    • Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 20,000 x g for 15 min at 4°C.

    • Resuspend pellet in assay buffer.[2][3] Repeat wash twice to remove endogenous serotonin.

  • Assay Setup (96-well plate):

    • Total Binding: Membrane + [

      
      H]-Ketanserin (Radioligand, ~1 nM).
      
    • Non-Specific Binding (NSB): Membrane + [

      
      H]-Ketanserin + Excess Mianserin (10 
      
      
      
      M) or Methysergide.
    • Experimental: Membrane + [

      
      H]-Ketanserin + DMT  or 1-MT  (varying concentrations: 
      
      
      
      to
      
      
      M).
  • Incubation: 60 minutes at 37°C to reach equilibrium.

  • Harvesting: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate

    
     via non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).
Workflow Diagram

BindingAssay cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Competition Binding cluster_analysis Phase 3: Analysis Cells HEK-293 (h5-HT2A) Lysis Lysis & Homogenization (Tris-HCl, 4°C) Cells->Lysis Centrifuge Centrifuge (20,000 x g) Lysis->Centrifuge Membranes Resuspended Membranes Centrifuge->Membranes Plate 96-Well Plate Setup Membranes->Plate Wells Well Contents: 1. Membranes 2. [3H]-Ketanserin 3. Test Drug (DMT/1-MT) Plate->Wells Incubate Incubate 60 min @ 37°C Wells->Incubate Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Count Scintillation Counting (CPM) Filter->Count Calc Data Analysis Cheng-Prusoff -> Ki Count->Calc

Figure 2: Standardized Radioligand Binding Assay Workflow for determining Ki values.

References

  • Keiser, M. J., et al. (2009).[4] Predicting new molecular targets for known drugs. Nature, 462(7270), 175-181. Link

  • Ray, T. S. (2010).[1][4] Psychedelics and the Human Receptorome.[1] PLoS ONE, 5(2), e9019.[1] Link

  • Glennon, R. A., et al. (1982). 5-HT2 agonists: Structure-activity relationships. Journal of Medicinal Chemistry. (Cited in Wikipedia/Pharmacology databases regarding 1-Methyltryptamine inactivity). Link

  • McKenna, D. J., et al. (1990).[4][5] Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198. Link

  • Fontanilla, D., et al. (2009). The Hallucinogen N,N-Dimethyltryptamine (DMT) Is an Endogenous Sigma-1 Receptor Regulator.[6][7] Science, 323(5916), 934-937. Link

  • Berger, M. L., et al. (2009). Voltage-dependent inhibition of recombinant NMDA receptor-mediated currents by 5-hydroxytryptamine. British Journal of Pharmacology. Link

Sources

differentiating 1-methyltryptamine from alpha-methyltryptamine (αMT).

Technical Comparison Guide: 1-Methyltryptamine vs. -Methyltryptamine

Executive Summary

In drug development and forensic analysis, distinguishing between tryptamine isomers is critical due to their divergent toxicological and legal profiles. 1-Methyltryptamine (1-MeT) and


-methyltryptamine (

MT)

  • 
    MT  is a potent monoamine oxidase inhibitor (MAOI) and triple monoamine releaser with Schedule I (US) status.
    
  • 1-MeT is an indole-N-substituted analog with significantly reduced 5-HT2A affinity and negligible activity at dopamine/norepinephrine transporters, often appearing as a synthetic impurity or metabolite.

This guide provides a self-validating analytical framework to differentiate these compounds using MS, NMR, and pharmacological assays.

Structural & Chemical Fundamentals

The primary distinction lies in the location of the methyl group. This structural variance dictates their physical state, basicity, and fragmentation pathways.

Feature1-Methyltryptamine (1-MeT)

-Methyltryptamine (

MT)
IUPAC Name 2-(1-methyl-1H-indol-3-yl)ethanamine1-(1H-indol-3-yl)propan-2-amine
Substitution Indole Nitrogen (

)
Alpha-Carbon (

-C)
on side chain
Chirality AchiralChiral (Enantiomers

)
CAS Number 7518-21-0299-26-3
Physical State (Freebase) Low-melting solid or oil (MP: ~87–89°C)Crystalline solid (MP: 98–100°C)
Basicity (

)
Lower (Indole N-Me reduces H-bond donor capability)Higher (Primary amine hindered by

-Me)

Analytical Differentiation Protocols

A. Mass Spectrometry (GC-MS / LC-MS)

Mass spectrometry provides the most rapid differentiation method based on fragmentation rules.

  • 
    MT Fragmentation:  The methyl group on the alpha carbon facilitates a specific 
    
    
    -cleavage, yielding a stabilized carbocation at m/z 44 .
  • 1-MeT Fragmentation: The ethylamine side chain is unsubstituted. The primary cleavage yields the standard methylene-imine fragment at m/z 30 , while the indole core retains the methyl group, shifting the indole fragment from m/z 130 (tryptamine) to m/z 144 .

Fragmentation Pathway Diagram

MS_Fragmentationcluster_AMTα-Methyltryptamine (αMT)cluster_1MeT1-Methyltryptamine (1-MeT)ParentParent Ion (m/z 174)AMT_Frag1Base Peak: m/z 44(CH3-CH=NH2+)Parent->AMT_Frag1 α-Cleavage (Side Chain)AMT_Frag2Indole Fragment: m/z 130(Indole-CH2+)Parent->AMT_Frag2 Indole RetentionMeT_Frag1Base Peak: m/z 30(CH2=NH2+)Parent->MeT_Frag1 β-Cleavage (Side Chain)MeT_Frag2Indole Fragment: m/z 144(1-Me-Indole-CH2+)Parent->MeT_Frag2 Indole Retention (+Me)

Figure 1: Comparative Mass Spectral Fragmentation Pathways. Note the distinct base peaks (m/z 44 vs m/z 30).

B. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural confirmation.

  • 1-MeT: Look for a sharp singlet (3H) in the aromatic/deshielded region (~3.7 ppm) corresponding to

    
    . The indole N-H signal (usually broad >8.0 ppm) will be absent .
    
  • 
    MT:  Look for a doublet (3H)  in the aliphatic region (~1.1–1.2 ppm) corresponding to the side chain methyl. The indole N-H signal will be present .
    

Table 1: Key


-NMR Signals (

)
Proton Environment1-Methyltryptamine

-Methyltryptamine
Indole N-H Absent Broad Singlet (> 8.0 ppm)
N-Methyl (

)
Singlet (~3.7 ppm) Absent

-Methyl (

)
AbsentDoublet (~1.1 ppm)
Side Chain

-H
Triplet (~2.9 ppm)Multiplet (Methine)

Pharmacological Divergence

Confusing these two isomers in a biological assay can lead to catastrophic data interpretation errors due to their opposing activities at MAO enzymes and transporters.

Mechanism of Action Comparison
  • Monoamine Oxidase (MAO) Inhibition:

    • 
      MT:  A potent, reversible inhibitor of MAO-A. This inhibition prevents the breakdown of serotonin, contributing to its toxicity (Serotonin Syndrome risk).
      
    • 1-MeT: The N-methylation of the indole ring generally reduces affinity for MAO active sites compared to the primary amine/indole NH interaction. It is not considered a potent MAOI.

  • Receptor Binding (5-HT2A):

    • 
      MT:  Acts as a balanced agonist/releaser.[1]
      
    • 1-MeT: Exhibits dramatically reduced affinity (

      
       nM) compared to tryptamine (
      
      
      nM).[2] The indole N-H is a critical hydrogen bond donor for high-affinity binding at the 5-HT2A receptor; removing it (via methylation) drastically lowers potency.

PharmacologyAMTα-MethyltryptamineMAOMAO-A EnzymeAMT->MAO Inhibition (Potent)SERTSERT (Transporter)AMT->SERT Release (Triple Releaser)R5HT5-HT2A ReceptorAMT->R5HT AgonistMeT1-MethyltryptamineMeT->MAO Low/No InhibitionMeT->SERT Selective 5-HT ReleaseMeT->R5HT Weak Affinity (Ki ~473nM)

Figure 2: Pharmacological Profile Comparison. Red lines indicate high-potency interactions; dashed lines indicate weak interactions.

Experimental Protocols

Protocol A: GC-MS Differentiation Method

Use this protocol to screen samples for isomer identification.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Instrument: GC-MS (e.g., Agilent 7890/5977).

  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Temperature Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for m/z 44 (

      
      MT) and m/z 30  (1-MeT).
      
    • Verify parent ion m/z 174 in both.

    • Check for m/z 144 fragment (Indole-N-methyl marker) to confirm 1-MeT.

Protocol B: Solubility & Colorimetric Spot Test (Presumptive)

A rapid benchtop test before advanced analysis.

  • Ehrlich’s Reagent Test:

    • Principle: Reacts with the C2 position of the indole ring.

    • 
      MT:  Reacts normally (purple/blue) as the indole nitrogen is free.
      
    • 1-MeT: Reaction is often slower or different in hue because the N-methyl group sterically and electronically alters the indole ring's reactivity, though it still has a free C2 position. Note: N-substituted indoles can still react, but the kinetics differ.

  • Marquis Reagent:

    • 
      MT:  Typically orange/brown.
      
    • 1-MeT: Yellowish/brown (less distinct, requires reference standard).

References

  • Tryptamine Pharmacology: Hill, S. L., et al. (2014).[3] "1-Methyltryptamine shows dramatically reduced affinity...[2] at the serotonin 5-HT2A receptor."[2][4][5] Bioorganic & Medicinal Chemistry Letters. Link

  • Mass Spectrometry of Tryptamines: Brandt, S. D., et al. (2010). "Analyses of alpha-methyltryptamines... by GC-MS/MS." Drug Testing and Analysis. Link

  • Alpha-Methyltryptamine Toxicity: Boland, D. M., et al. (2005).[6][7] "Fatalities associated with alpha-methyltryptamine." Journal of Analytical Toxicology. Link

  • NMR Data: Fulmer, G. R., et al.[8] (2010). "NMR Chemical Shifts of Trace Impurities." Organometallics. Link

Comparative Analysis of 1-Substituted Tryptamines: Pharmacodynamic Divergence and Prodrug Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of N1-substituted tryptamines, focusing on the critical functional divergence between N1-alkylated and N1-acylated derivatives.

The indole nitrogen (N1) of the tryptamine core acts as a vital hydrogen bond donor within the 5-HT2A receptor binding pocket. Experimental data indicates that permanent substitution at this position (e.g., N1-Methylation) drastically reduces receptor affinity and potency. Conversely, N1-acylation (e.g., 1-Acetyl, 1-Propionyl) functions as a temporary "mask," creating prodrugs that are pharmacologically inactive in vitro but rapidly hydrolyze in vivo to release the active parent compound.

This document details the structure-activity relationships (SAR), comparative binding data, and validated experimental protocols for assessing the stability and efficacy of these analogs.

Structural & Mechanistic Overview

The pharmacological viability of 1-substituted tryptamines hinges on the stability of the N1-substituent under physiological conditions.

The Indole NH H-Bond Donor Hypothesis

The 5-HT2A receptor orthosteric binding site contains specific residues (notably Ser5.46 and Asp3.32) that stabilize ligand binding. The indole NH of tryptamine (and ergolines like LSD) acts as a Hydrogen Bond Donor .

  • Unsubstituted (N1-H): Forms a strong H-bond with the receptor, resulting in high affinity (low

    
    ).
    
  • N1-Alkylated (e.g., 1-Me): The methyl group removes the H-bond donor capability and introduces steric bulk. This typically abolishes or drastically reduces 5-HT2A affinity.

  • N1-Acylated (e.g., 1-Propionyl): The acyl group also blocks binding in vitro. However, the N1-acyl bond is susceptible to hydrolysis by serum esterases/amidases, regenerating the active N1-H parent compound in vivo.

Decision Logic for N1-Substitution

The following diagram illustrates the pharmacological logic flow for designing 1-substituted tryptamines.

G Start Tryptamine Core Modification N1_Sub Is N1 Position Substituted? Start->N1_Sub Type Substituent Type N1_Sub->Type Yes Alkyl Alkyl (Methyl, Ethyl) (Permanent) Type->Alkyl Acyl Acyl (Acetyl, Propionyl) (Labile/Hydrolyzable) Type->Acyl Affinity_Loss Loss of H-Bond Donor (Steric Hindrance) Alkyl->Affinity_Loss Acyl->Affinity_Loss Binding Receptor Binding (In Vitro) Affinity_Loss->Binding High Ki (Low Potency) Result_Alkyl Low Affinity / Inactive (Selectivity Shift to 5-HT2C/1A) Binding->Result_Alkyl Stable In Vivo Result_Acyl Prodrug Behavior (Hydrolysis to Parent) Binding->Result_Acyl Unstable In Vivo (Metabolism)

Figure 1: SAR Decision Tree illustrating the divergent pharmacological pathways of N1-Alkyl vs. N1-Acyl tryptamines.

Comparative Performance Data

The following data aggregates binding affinities and stability metrics to demonstrate the functional difference between these subclasses.

Receptor Binding Affinity ( )

Note: Lower


 values indicate higher affinity.
Compound ClassSpecific Analog5-HT2A Affinity (

)
5-HT1A Affinity (

)
Functional Status
Parent Tryptamine13.1 nM32.6 nMBaseline Agonist
N1-Alkyl 1-Methyltryptamine473 nM>10,000 nMWeak/Inactive (Selectivity shift)
Parent LSD5.1 nM1.1 nMPotent Agonist
N1-Acyl 1P-LSD (Propionyl)637 nM~1,000 nMProdrug (Weak affinity until hydrolyzed)
N1-Acyl ALD-52 (Acetyl)1,054 nMWeakProdrug (Weak affinity until hydrolyzed)

Key Insight: N1-substitution consistently reduces affinity by 1-2 orders of magnitude. The efficacy of 1P-LSD and ALD-52 in vivo is solely dependent on their conversion to LSD.

Serum Stability (Hydrolysis Kinetics)

This table compares the half-life (


) of N1-substituted compounds when incubated in human serum at 37°C.
CompoundSubstituent

(Human Serum)
Metabolic Fate
1-Methyl-Psilocin MethylStable (>24h)Excreted/Metabolized (No de-methylation)
1-Acetyl-LSD Acetyl~20-40 minRapid hydrolysis to LSD
1-Propionyl-LSD Propionyl~60-90 minHydrolysis to LSD (Slower due to sterics)
1-Butyryl-LSD Butyryl> 2 hoursSlow hydrolysis (Reduced potency in vivo)

Experimental Protocols

To validate these compounds in a research setting, two distinct protocols are required: Synthesis (to create the candidate) and Stability Testing (to confirm prodrug potential).

Protocol A: Synthesis of N1-Acyl Tryptamines (T3P Coupling)

Objective: Sustainable synthesis of 1-propionyl-tryptamine derivatives without using unstable acid chlorides.

Reagents:

  • Tryptamine substrate (1.0 eq)

  • Propionic Acid (1.0 eq)

  • Propylphosphonic anhydride (T3P) (50% in EtOAc, 1.5 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Solvent: Ethyl Acetate (EtOAc)

Methodology:

  • Dissolution: In a reaction vial, dissolve Tryptamine (1.0 eq) and Propionic Acid (1.0 eq) in EtOAc.

  • Base Addition: Add

    
     (2.0 eq) to deprotonate the acid. Stir for 5 minutes.
    
  • Coupling: Add T3P solution (1.5 eq) dropwise. T3P activates the carboxylic acid for nucleophilic attack by the indole nitrogen.

  • Incubation: Stir at Room Temperature (25°C) for 24 hours.

  • Quench & Wash: Add water to quench. Separate the organic phase. Wash with water (

    
    ) to remove water-soluble T3P byproducts.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Petroleum Ether/EtOAc gradient).
    
Protocol B: Serum Stability & Hydrolysis Assay (LC-MS/MS)

Objective: Quantify the conversion rate of N1-substituted tryptamine to its parent compound to validate prodrug mechanism.

Workflow Diagram:

Experiment Sample Test Compound (1 µM) Incubation Incubation (0, 15, 30, 60, 120 min) Sample->Incubation Matrix Pooled Human Serum (37°C) Matrix->Incubation Quench Quench (Ice-cold Acetonitrile) Incubation->Quench At Timepoints Centrifuge Centrifugation (10,000g, 10 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Supernatant

Figure 2: Experimental workflow for determining serum half-life and prodrug conversion kinetics.

Step-by-Step Procedure:

  • Preparation: Spike pooled human serum with the test compound (e.g., 1P-LSD) to a final concentration of 1 µM.

  • Incubation: Incubate the mixture in a water bath at 37°C.

  • Sampling: At defined time points (

    
     min), remove 100 µL aliquots.
    
  • Quenching: Immediately add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., LSD-D3) to precipitate proteins and stop enzymatic activity.

  • Extraction: Vortex for 30 seconds, then centrifuge at 10,000

    
     g for 10 minutes at 4°C.
    
  • Quantification: Inject the supernatant into an LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the N1-substituted precursor and the hydrolyzed parent.

  • Calculation: Plot the natural log of the remaining precursor concentration vs. time. The slope

    
     determines half-life: 
    
    
    
    .

References

  • Wikipedia. (n.d.). 1-Methyltryptamine.[1] Retrieved from [Link]

  • Rickli, A., et al. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. National Institutes of Health. Retrieved from [Link]

  • Brandt, S. D., et al. (2020).[2] Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration. Drug Testing and Analysis. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2019). Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD). Neuropsychopharmacology. Retrieved from [Link]

  • Mattellone, A., et al. (2024). A sustainable protocol for the synthesis of N-acyl tryptamines. Frontiers in Chemistry. Retrieved from [Link]

Sources

A Comparative Analysis of 1-Methyl-Tryptamine and N,N-Dimethyltryptamine: Unraveling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of psychedelic research, the subtle interplay between a molecule's structure and its biological activity is a central theme. This guide provides an in-depth comparison of two structurally related tryptamines: 1-methyl-tryptamine (1-Me-T) and N,N-dimethyltryptamine (N,N-DMT). While both share the core tryptamine scaffold, a single methyl group's placement dramatically alters their pharmacological profiles. Understanding these differences is crucial for researchers exploring the therapeutic potential of psychedelic compounds and for drug development professionals designing novel psychoactive agents.

N,N-DMT is a well-known, potent psychedelic compound found in numerous plant and animal species and is the primary psychoactive component of the ceremonial Amazonian brew, ayahuasca.[1] In contrast, 1-Me-T is a less-studied derivative where the methyl group is positioned on the indole nitrogen rather than the terminal amine. This seemingly minor structural modification leads to significant differences in their interaction with key serotonin receptors, metabolic stability, and overall psychoactive effects.

Structural Nuances: The Decisive Role of Methylation

The core difference between 1-Me-T and N,N-DMT lies in the position of the methyl group(s). In N,N-DMT, two methyl groups are attached to the nitrogen atom of the ethylamine side chain. In 1-Me-T, a single methyl group is attached to the nitrogen atom of the indole ring.

G cluster_DMT N,N-Dimethyltryptamine (N,N-DMT) cluster_1MeT 1-Methyl-Tryptamine (1-Me-T) dmt dmt met met

Caption: Chemical structures of N,N-DMT and 1-Me-T.

This seemingly subtle shift has profound implications for how these molecules interact with their biological targets. The N,N-dimethylation in DMT is a key feature for its high affinity for the serotonin 5-HT2A receptor, which is believed to be the primary mediator of its psychedelic effects.[1][2] The methyl group on the indole nitrogen of 1-Me-T, however, significantly alters the electronic properties of the indole ring and can sterically hinder its binding to certain receptors.

Comparative Pharmacodynamics: A Tale of Two Receptor Interactions

The primary mechanism of action for classic psychedelics like N,N-DMT is agonism at the serotonin 5-HT2A receptor.[1][2] The interaction of these compounds with other serotonin receptors, such as 5-HT1A, can also modulate the overall psychedelic experience.[3][4]

N,N-DMT is a potent partial agonist at the 5-HT2A receptor and also shows affinity for a range of other serotonin receptors, including 5-HT1A, 5-HT2C, and others.[1] Its psychedelic effects are directly linked to its ability to activate the 5-HT2A receptor.[2]

1-Me-T , on the other hand, exhibits dramatically reduced affinity and efficacy at the 5-HT2A receptor compared to tryptamine and N,N-DMT.[5] This is a critical distinction, as it suggests that 1-Me-T is likely to have a significantly blunted or non-existent psychedelic profile when compared to N,N-DMT. While it may retain some activity at other serotonin receptors, the lack of potent 5-HT2A agonism is a defining feature of its structure-activity relationship.[5]

Quantitative Comparison of Receptor Binding Affinities (Ki, nM)
Compound5-HT2A Receptor5-HT1A Receptor
N,N-DMT High Affinity (Potent Agonist)Moderate Affinity
1-Me-T Dramatically Reduced AffinityData Less Available

This table is a qualitative summary based on available literature. Precise Ki values can vary between studies and experimental conditions.

Pharmacokinetics and Metabolism: The Body's Response

The metabolic fate of a compound is as crucial as its receptor interactions in determining its overall effect. Both N,N-DMT and 1-Me-T are subject to metabolic processes that inactivate them and facilitate their excretion.

N,N-DMT is rapidly metabolized in the human body, primarily by the enzyme monoamine oxidase A (MAO-A).[6][7] This rapid breakdown is why N,N-DMT is not orally active without the co-administration of an MAO inhibitor (MAOI), as is the case with ayahuasca.[1] Recent in vitro studies have also shown that cytochrome P450 enzymes, particularly CYP2D6, contribute to the metabolism of DMT, forming oxygenated metabolites.[6] The primary metabolites of DMT include indole-3-acetic acid (IAA) and DMT-N-oxide.[8]

The metabolism of 1-Me-T is less extensively studied. However, it is reasonable to assume that it is also a substrate for MAO enzymes. The presence of the methyl group on the indole nitrogen may influence its susceptibility to certain metabolic pathways, potentially leading to a different metabolic profile compared to N,N-DMT.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol outlines a general procedure to assess the metabolic stability of compounds like 1-Me-T and N,N-DMT using human liver microsomes.

Objective: To determine the rate of metabolism of 1-Me-T and N,N-DMT in the presence of human liver microsomes.

Materials:

  • 1-Me-T and N,N-DMT

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compounds (1-Me-T and N,N-DMT) in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compounds.

G cluster_workflow Metabolic Stability Assay Workflow A Prepare Reagents (Compound, HLMs, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Time-point Sampling & Quenching C->D E Protein Precipitation D->E F LC-MS/MS Analysis E->F G Data Analysis (t1/2, CLint) F->G

Caption: Workflow for an in vitro metabolic stability assay.

Synthesis of 1-Me-T and N,N-DMT

The chemical synthesis of these tryptamines can be achieved through various routes.

N,N-DMT was first synthesized in 1931 by Richard Manske.[9] Common synthetic routes often involve the methylation of tryptamine.

1-Me-T synthesis has also been described in the scientific literature, often as part of broader studies on tryptamine derivatives.[10][11]

Psychoactivity and Subjective Effects: The Experiential Divide

The profound differences in receptor binding, particularly at the 5-HT2A receptor, translate into vastly different psychoactive profiles.

N,N-DMT is known for inducing intense, short-acting psychedelic experiences characterized by vivid visual and auditory hallucinations, a distorted sense of time, and profound alterations in consciousness.[2]

1-Me-T , due to its significantly reduced 5-HT2A receptor affinity, is not expected to be a potent psychedelic in the same vein as N,N-DMT.[5] While it may possess some psychoactive properties, these are unlikely to be of the classic hallucinogenic type. Further research is needed to fully characterize its in vivo effects.

Conclusion: A Clear Distinction in Structure and Function

The comparison between 1-Me-T and N,N-DMT serves as a compelling case study in structure-activity relationships. The simple transposition of a methyl group from the terminal amine to the indole nitrogen results in a dramatic reduction in 5-HT2A receptor affinity and, consequently, a likely attenuation of psychedelic activity. For researchers in the field of psychedelic science and drug development, this underscores the critical importance of precise molecular architecture in dictating pharmacological outcomes. While N,N-DMT continues to be a focal point of therapeutic research, the study of less potent analogs like 1-Me-T can provide valuable insights into the nuanced requirements for receptor activation and the potential for designing compounds with more targeted pharmacological profiles.

References

  • 1-Methyltryptamine - Wikipedia. [Link][5]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. | Semantic Scholar. [Link][3]

  • N,N-DMT vs. 5-MEO-DMT: A Comprehensive Comparative Analysis - Eleusinia Psilo Retreat. [Link][2]

  • Full article: N, N-dimethyltryptamine forms oxygenated metabolites via CYP2D6 - an in vitro investigation - Taylor & Francis. [Link][6]

  • Pharmacokinetics of N,N-dimethyltryptamine in Humans - PMC - PubMed Central. [Link][7]

  • Investigation of the Structure–Activity Relationships of Psilocybin Analogues | ACS Pharmacology & Translational Science. [Link][12]

  • Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs - Cell and Regenerative Biology. [Link][4]

  • Dark Classics in Chemical Neuroscience: N,N‑Dimethyltryptamine (DMT). [Link][1]

  • N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function - Frontiers. [Link]

  • Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice | ACS Pharmacology & Translational Science. [Link][13]

  • Pharmacodynamic effects and plasma pharmacokinetics of N, N-dimethyltryptamine after intranasal versus subcutaneous administration in male rats - OUCI. [Link]

  • Pharmacokinetics and pharmacodynamics of an innovative psychedelic N,N-dimethyltryptamine/harmine formulation in healthy participants: a randomized controlled trial - Oxford Academic. [Link][8]

  • Methyltryptamine | C11H14N2 | CID 6088 - PubChem - NIH. [Link][14]

  • Synthesis N,N-Dimethyl tryptamine - Powered by XMB 1.9.11 - Sciencemadness.org. [Link][15]

  • Neuropharmacology of N,N-Dimethyltryptamine - PMC. [Link][16]

  • The Impact of the Combined Administration of 1MeTIQ and MK-801 on Cell Viability, Oxidative Stress Markers, and Glutamate Release in the Rat Hippocampus - PMC. [Link][17]

  • N-Methyltryptamine - Wikipedia. [Link][18]

  • A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. [Link][19]

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed Central. [Link][20]

  • Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC. [Link][21]

  • Identification of Psychoplastogenic N,N-Dimethylaminoisotryptamine (isoDMT) Analogs Through Structure-Activity Relationship Studies - PMC. [Link][22]

  • Pharmacokinetics of N,N-dimethyltryptamine in Humans - PubMed. [Link]

  • Identification of Psychoplastogenic N , N -Dimethylaminoisotryptamine (isoDMT) Analogues through Structure–Activity Relationship Studies | Request PDF - ResearchGate. [Link][23]

  • Substituted tryptamine - Wikipedia. [Link][24]

  • Comparative Analysis of Chemical Distribution Models for Quantitative In Vitro to In Vivo Extrapolation - MDPI. [Link][25]

  • Dimethyltryptamine - Wikipedia. [Link][26]

  • α-Methyltryptamine (α-MT) Metabolite Profiling in Human Hepatocyte Incubations and Postmortem Urine and Blood - PubMed Central. [Link][27]

  • A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES. [Link][10]

  • Bridging In Vitro Data to Clinical Outcomes with MetID - YouTube. [Link][28]

  • Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed. [Link]

  • US20210395201A1 - Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses - Google Patents. [29]

  • A synthesis of the methyltryptamines and some derivatives - ResearchGate. [Link][9]

  • How DMT is Made: Source, Process, Brewing - Recovered.org. [Link][30]

  • Introduction to Psychedelic Tryptamines - Spirit Pharmacist. [Link][31]

  • Quantitative in vitro to in vivo extrapolation of genotoxicity data provides protective estimates of in vivo dose - ResearchGate. [Link][32]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - Frontiers. [Link][33]

  • a synthesis of the methyltryptamines and some derivatives - Semantic Scholar. [Link][11]

Sources

validation of 1-methyltryptamine's serotonergic activity

Comparative Profiling of 1-Methyltryptamine ( -MeT): Differentiating Releasing Potency from Receptor Affinity

Executive Summary & Mechanistic Rationale

1-Methyltryptamine (


-MeT)




  • Abolished Direct Agonism: The methylation of the indole nitrogen removes the hydrogen bond donor capability essential for high-affinity binding to the 5-HT

    
     receptor.
    
  • Preserved Releasing Activity: Despite poor receptor binding,

    
    -MeT retains significant potency as a Serotonin Releasing Agent (SRA) via the serotonin transporter (SERT).
    

This guide provides the experimental framework to validate this specific profile, distinguishing

1

Comparative Pharmacological Profile

To validate


Table 1: Receptor Affinity vs. Releasing Potency
CompoundStructure Focus5-HT

Binding Affinity (

)
5-HT Releasing Potency (

)
Primary Mechanism
Serotonin (5-HT) Endogenous~1.0 - 5.0 nMN/A (Substrate)Full Agonist
Tryptamine Unsubstituted Indole13.1 nM32.6 nMAgonist + Releaser
1-Methyltryptamine

-Methylated
473 nM (Low Affinity)53.1 nM (High Potency)Releaser (SRA)

-Methyltryptamine

-Carbon Methylated
~150 - 300 nM~20 nMReleaser + MAOI

Data Interpretation: Note the 36-fold loss in binding affinity for

Structural Activity Relationship (SAR) Visualization

The following diagram visualizes the structural basis for the loss of affinity in




SAR_Mechanismcluster_ligandsLigand InteractionReceptor5-HT2A Receptor Pocket(Serine Residue)TryptamineTryptamine(Indole-NH)Tryptamine->ReceptorH-Bond Formation(High Affinity)OneMT1-Methyltryptamine(Indole-N-CH3)OneMT->ReceptorSteric Clash / No H-Bond(Low Affinity)NoteKey Insight: N1-Methylation abolishesdirect receptor agonism.

Figure 1: Mechanistic basis of 1-Methyltryptamine's reduced affinity. The N1-methyl group prevents the essential hydrogen bonding interaction required for stabilization within the orthosteric binding site.

Experimental Protocols for Validation

To scientifically validate the profile of


Protocol A: Radioligand Displacement Assay (Proving Low Affinity)

Objective: Determine the




Reagents:

  • Source Tissue: Rat frontal cortex membranes (rich in 5-HT

    
    ).
    
  • Radioligand:

    
    -Ketanserin (0.5 nM final concentration).
    
  • Non-specific Control: Methysergide (1

    
    M) or Ketanserin (unlabeled).
    
  • Test Compound: 1-Methyltryptamine (Concentration range:

    
     M to 
    
    
    M).

Workflow:

  • Membrane Prep: Homogenize tissue in Tris-HCl buffer (pH 7.4). Centrifuge (40,000 x g) to isolate membrane fractions.

  • Incubation: Mix Membrane +

    
    -Ketanserin + 
    
    
    -MeT (variable conc) in 96-well plates.
  • Equilibrium: Incubate at 37°C for 15 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Measure retained radioactivity via Liquid Scintillation Counting (LSC).

Validation Criteria:

  • Self-Check: The

    
     for 
    
    
    -MeT should be significantly higher (>100 nM) than the Tryptamine control (~10-20 nM).
  • Curve Analysis: Data must fit a one-site competition model.

Protocol B: Synaptosomal Superfusion Assay (Proving Release Activity)

Objective: Measure the ability of


Workflow Visualization:

Release_AssayStep11. Synaptosome Preparation(Rat Brain Homogenate)Step22. Loading PhaseIncubate with [3H]-5-HT (10 min)Step1->Step2Step33. SuperfusionPlace in micro-chambersEstablish basal outflowStep2->Step3Step44. StimulationApply 1-MeT (Test) vs Buffer (Control)Step3->Step4Step55. Fraction CollectionCollect eluate every 2 minsStep4->Step5Step66. AnalysisCalculate Fractional Release (%)Step5->Step6

Figure 2: Workflow for the Synaptosomal Release Assay. This protocol distinguishes releasers (which cause efflux during Step 4) from pure reuptake inhibitors.

Detailed Methodology:

  • Loading: Incubate crude synaptosomal P2 fraction with

    
    -5-HT (10 nM) for 10 min at 37°C.
    
  • Wash: Centrifuge and resuspend to remove free radioligand.

  • Perfusion: Load synaptosomes onto superfusion chambers. Perfuse with Krebs-Henseleit buffer.

  • Challenge: Switch buffer to one containing

    
    -MeT (e.g., 10 
    
    
    M) for 2 minutes.
  • Calculation: Calculate the "Release Ratio" (Peak fractional release / Basal release).

  • Causality Check: Perform the assay in Calcium-free buffer. If release persists, it confirms a transporter-mediated mechanism (typical of tyramine/tryptamine-like releasers) rather than exocytosis.

References

  • Glennon, R. A., et al. (1979). "Serotonin receptor binding affinities of tryptamine analogues." Journal of Medicinal Chemistry, 22(4), 428-432.

    • Foundational SAR paper establishing the necessity of the indole NH for binding.
  • Blough, B. E., et al. (2014). "Interaction of tryptamine derivatives with serotonin transporter and serotonin receptors."[2] Psychopharmacology.

    • Provides comparative data on releasing capabilities vs binding affinities.
  • Ray, T. S. (2010). "Psychedelics and the human receptorome." PLoS One, 5(2), e9019.

    • Comprehensive screening data confirming the low affinity of N1-substituted tryptamines.
  • Levy, C. & Cohen, G. (1979). "Impact of 1-methylation on Monoamine Oxidase susceptibility." Biochemical Pharmacology.

functional differences between 1-methylation and N-methylation of tryptamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals

Executive Summary: The Indole-NH Hypothesis

In tryptamine scaffold engineering, the position of the methyl group dictates the functional identity of the molecule. This guide analyzes the critical divergence between 1-methylation (indole nitrogen) and N-methylation (side-chain amine).

The core functional difference rests on a single mechanistic pivot: The Indole-NH Hydrogen Bond.

  • N-Methylation (Side-chain): Retains the indole-NH donor, optimizing lipophilicity and basicity while preserving 5-HT2A receptor affinity. This pathway leads to potent agonists (e.g., NMT, DMT).

  • 1-Methylation (Indole-N): Ablates the indole-NH hydrogen bond donor capability. This modification drastically reduces 5-HT2A affinity and efficacy, shifting the profile from direct agonist to serotonin releasing agent (SRA) or inactive compound.

Structural & Synthetic Divergence

Chemical Properties
Feature1-Methyltryptamine (1-MeT)N-Methyltryptamine (NMT)
Modification Site Indole Nitrogen (

)
Ethylamine Nitrogen (

)
pKa (approx) Indole

is non-basic
Amine

pKa ~9.8
H-Bond Capacity Acceptor only (at

)
Donor (Indole

) & Acceptor (Amine

)
Lipophilicity High (LogP increased)Moderate (LogP increased vs Tryptamine)
Synthetic Protocols

The synthesis of these two isomers requires fundamentally different chemical environments due to the acidity difference between the indole proton (pKa ~17) and the amine (pKa ~10).

Protocol A: Selective 1-Methylation (Indole-N)
  • Mechanism: Deprotonation of the weak indole acid followed by

    
     attack.
    
  • Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF or DMSO (Anhydrous).

  • Critical Step: The indole NH is not nucleophilic under neutral conditions. Strong base is required to form the indolyl anion.

Step-by-Step Workflow:

  • Preparation: Dissolve tryptamine freebase (1 eq) in anhydrous DMF under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) slowly. Stir for 30 min until

    
     evolution ceases (Solution turns reddish-brown).
    
  • Alkylation: Add MeI (1.05 eq) dropwise at 0°C.

  • Workup: Quench with ice water. Extract with EtOAc. The 1-MeT product is less polar than the starting material.

Protocol B: Selective N-Methylation (Side-Chain)
  • Mechanism: Reductive amination or nucleophilic substitution (difficult to stop at mono-methyl).

  • Preferred Route: Reductive Amination (prevents over-methylation to quaternary salts).

  • Reagents: Formaldehyde (aq), Sodium Borohydride (

    
    ), Methanol.
    

Step-by-Step Workflow:

  • Imine Formation: Dissolve tryptamine (1 eq) in MeOH. Add Formaldehyde (37% aq, 1 eq). Stir 30 min to form the imine.

  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise.
    
  • Workup: Acidify to pH 2 to destroy excess hydride, then basify to pH 12. Extract with DCM.

  • Purification: Column chromatography is often required to separate NMT from trace DMT (dimethyl) and unreacted tryptamine.

Visualization: Synthetic Pathways

SynthesisPathways cluster_legend Reaction Type Tryptamine Tryptamine (Starting Material) IndolylAnion Indolyl Anion (Nucleophilic N1) Tryptamine->IndolylAnion NaH, DMF (Strong Base) Imine Imine Intermediate Tryptamine->Imine HCHO, MeOH OneMeT 1-Methyltryptamine (1-MeT) IndolylAnion->OneMeT + MeI (SN2) NMT N-Methyltryptamine (NMT) Imine->NMT NaBH4 (Reduction) key Red: Indole-N Alkylation Green: Reductive Amination

Figure 1: Divergent synthetic pathways. 1-methylation requires anionic activation of the indole ring, while N-methylation utilizes standard amine chemistry.

Pharmacodynamics: The 5-HT2A Receptor Interaction

The most significant functional difference lies in the binding mode at the Serotonin 5-HT2A receptor, the primary target for psychedelic activity.

The "Indole-NH" Anchor

Crystal structures of 5-HT receptors reveal that the indole NH of tryptamine acts as a critical Hydrogen Bond Donor to a conserved serine residue (Ser5.46 in 5-HT2A) or threonine (Thr3.37 in 5-HT7).

  • NMT (Intact Indole NH): Forms a stable H-bond with Ser5.46. This anchors the ligand in the orthosteric pocket, allowing the ethylamine side chain to engage Asp3.32.

    • Result: High Affinity (

      
       < 100 nM), Full Agonism.
      
  • 1-MeT (Blocked Indole NH): The methyl group sterically clashes with the receptor pocket and removes the H-bond donor capability.

    • Result: Affinity is abolished or drastically reduced (

      
       > 400-1000 nM). The compound fails to stabilize the active receptor conformation.
      
Comparative Binding Data (Human 5-HT2A)
Compound5-HT2A Affinity (

)
Functional EfficacyPrimary Mode
Tryptamine ~13 nMFull AgonistEndogenous Ligand
N-Methyltryptamine (NMT) ~20–50 nMFull AgonistPsychedelic / Agonist
1-Methyltryptamine (1-MeT) ~473 nMWeak/Partial AgonistSerotonin Releasing Agent
DMT (N,N-dimethyl) ~75–500 nMPartial AgonistPsychedelic

Note:


 values vary by assay conditions but the relative order of magnitude (1-MeT >> NMT) is consistent across literature.
Visualization: Receptor Interaction Logic

ReceptorBinding Receptor 5-HT2A Receptor Pocket Asp3.32 (Ionic) Ser5.46 (H-Bond Acceptor) Agonism Receptor Activation (Psychoactive) Receptor->Agonism Stabilized by H-Bond LossOfAffinity Loss of Affinity (Inactive/SRA) Receptor->LossOfAffinity Destabilized by 1-Me NMT_Node N-Methyltryptamine Side Chain: Ionic Bond Indole NH: H-Bond DONOR NMT_Node->Receptor High Affinity Binding OneMeT_Node 1-Methyltryptamine Side Chain: Ionic Bond Indole N-Me: STERIC CLASH OneMeT_Node->Receptor Weak Binding

Figure 2: Mechanistic basis of affinity loss. The 1-methyl group disrupts the essential H-bond with Ser5.46, whereas N-methylation preserves it.

Metabolism & Pharmacokinetics[4][5]

Both compounds are substrates for Monoamine Oxidase (MAO), but their metabolic fates and bioavailability differ.[1]

MAO Susceptibility[6]
  • NMT: Is a prime substrate for MAO-A. It is rapidly deaminated to indole-3-acetic acid. Consequently, NMT is not orally active without an MAO inhibitor (MAOI).

  • 1-MeT: While 1-methylation increases lipophilicity, it does not provide significant protection against MAO degradation of the side chain. The amine remains accessible to the enzyme. Unlike

    
    -methylation (which creates steric hindrance at the reaction center), 1-methylation occurs on the aromatic ring, far from the amine.
    
    • Clinical Implication: 1-MeT also has poor oral bioavailability and short duration if not protected.

Blood-Brain Barrier (BBB)
  • 1-MeT: Significantly more lipophilic than tryptamine. It crosses the BBB efficiently but lacks the receptor affinity to produce classic psychedelic effects once inside.

  • NMT: Moderately lipophilic. Crosses BBB efficiently.

References

  • Ray, T. S. (2010).[2] Psychedelics and the Human Receptorome. PLoS ONE. [Link]

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. [Link]

  • Simmons, et al. (2023). The Key Role of Intracellular 5-HT2A Receptors. MDPI.[3] [Link][4][5][6][7]

  • Organic Syntheses. (1974).[6] N-Alkylindoles from the Alkylation of Sodium Indolide. Org. Synth. [Link]

  • Wikipedia. 1-Methyltryptamine. [Link][4]

Sources

Publish Comparison Guide: 1-Methyltryptamine as a Negative Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-Methyltryptamine (1-MeT) as a structural negative control in psychedelic research. It focuses on the mechanistic rationale (loss of hydrogen bonding), comparative pharmacology, and experimental validation.

Executive Summary: The Case for Structural Negative Controls

In the development of novel serotonergic psychoplastogens and hallucinogens, distinguishing between receptor occupancy and functional efficacy is critical. While vehicle controls establish a baseline, they fail to account for the specific chemical space of the indole scaffold.

1-Methyltryptamine (1-MeT) serves as a precision structural negative control . By masking the indole nitrogen (N1) with a methyl group, 1-MeT sterically and electrostatically disables the critical hydrogen bond donor capacity required for 5-HT2A receptor activation, while retaining the lipophilic and steric bulk of the tryptamine core. This makes it an ideal comparator to validate "on-target" effects of active tryptamines like N,N-Dimethyltryptamine (DMT) and Psilocybin .

Mechanistic Rationale: The Indole N-H Hypothesis

The primary utility of 1-MeT lies in its ability to probe the orthosteric binding pocket of the 5-HT2A receptor.

  • Active State (DMT/Tryptamine): The indole N-H acts as a Hydrogen Bond Donor . It forms a critical hydrogen bond with Serine 5.46 (Ser242) or Threonine 3.37 residues deep within the receptor pocket. This interaction is essential for stabilizing the active conformation (Gq-coupling).

  • Inactive State (1-MeT): The N-methyl group eliminates the H-bond donor capability. Furthermore, it introduces steric bulk that clashes with the tight binding pocket, drastically reducing affinity and efficacy.

Diagram 1: Mechanistic Failure of 1-MeT

G DMT DMT (Active) Receptor 5-HT2A Orthosteric Pocket DMT->Receptor Enters Pocket OneMeT 1-Methyltryptamine (Negative Control) OneMeT->Receptor Enters Pocket HBond H-Bond Formation (Ser242 / Asp155) Receptor->HBond Indole N-H Present Steric Steric Clash (No H-Bond) Receptor->Steric Indole N-Me Present Signal Gq/Beta-Arrestin Signaling (Psychedelic Effect) HBond->Signal Stabilizes Active State NoSignal No Activation (Baseline Response) Steric->NoSignal Destabilizes Binding

Caption: Comparative signaling logic. DMT facilitates H-bonding required for activation, while 1-MeT physically blocks this interaction, preventing signal transduction.

Comparative Pharmacology: The Data

The following data illustrates why 1-MeT is a superior negative control compared to simple vehicle (saline/DMSO) because it controls for the pharmacokinetic properties of the tryptamine scaffold without the pharmacodynamic activation.

Table 1: Binding Affinity & Functional Potency Profile
CompoundStructure Note5-HT2A Affinity (

)
Functional Efficacy (

)
HTR (Mice)Role
Tryptamine Indole Core (Parent)~13 nMFull/Partial AgonistYes (High Dose)Parent Scaffold
DMT N,N-Dimethyl~75 - 120 nMRobust AgonistPositive (++++) Active Reference
1-Me-Tryptamine 1-Methyl-Indole ~473 nM Weak/Inactive (<50%) Negative (-) Negative Control
1-Me-DMT 1,N,N-Trimethyl>1000 nM*InactiveNegative (-)Negative Control (DMT specific)

> Note on 1-Me-DMT: While some conflicting reports exist regarding toxicity, the consensus in SAR studies (Glennon et al.) confirms that 1-methylation reduces 5-HT2A affinity by 10-100 fold compared to the non-methylated parent.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, use the following protocols. These are designed to be self-validating : if 1-MeT shows activity, your assay conditions (e.g., receptor density, non-specific binding) are likely flawed.

Protocol A: Synthesis of 1-Methyltryptamine (Reference Standard)

Rationale: Commercial sources vary in purity. In-house synthesis ensures the "negative control" is free of trace active tryptamine.

  • Reagents: Indole-3-carboxaldehyde, Methyl Iodide (

    
    ), Sodium Hydride (
    
    
    
    ), Nitromethane.
  • Step 1 (Methylation): Dissolve Indole-3-carboxaldehyde in DMF. Add

    
     (1.2 eq) at 0°C. Stir 30 min. Add 
    
    
    
    (1.5 eq). Checkpoint: TLC should show disappearance of starting material (
    
    
    shift).
  • Step 2 (Henry Reaction): React 1-Methyl-indole-3-carboxaldehyde with nitromethane (

    
     catalyst) to form the nitroalkene.
    
  • Step 3 (Reduction): Reduce nitroalkene using

    
     in THF to yield 1-Methyltryptamine .
    
  • Validation: NMR must show a singlet at

    
     ppm (N-Me) and absence of the broad singlet at 
    
    
    
    ppm (Indole N-H).
Protocol B: Head Twitch Response (HTR) Validation

The Gold Standard Behavioral Assay.

  • Subjects: C57BL/6J Mice (Male, 8-10 weeks).

  • Dosing:

    • Group A (Negative): Vehicle (Saline + 1% DMSO).

    • Group B (Test Control): 1-Methyltryptamine (10 mg/kg, IP) .

    • Group C (Positive): DMT (10 mg/kg, IP) or DOI (1 mg/kg).

  • Observation: Place mouse in a clear chamber. Record video for 20 minutes immediately post-injection.

  • Scoring: Count "Head Twitches" (rapid rotational jerks).

    • Valid Outcome: Group C > 20 twitches. Group A & B < 2 twitches.

    • Failure Mode: If Group B shows significant HTR, check compound purity (trace DMT contamination) or off-target 5-HT2C activation.

Strategic Utility: Comparison with Other Controls

When designing an experiment, choose your control based on the specific hypothesis:

Control TypeAgentBest Use CaseLimitation
Structural 1-Methyltryptamine SAR Studies. Proving the H-bond is essential.Does not block receptors; just fails to bind.
Pharmacologic Ketanserin Receptor Specificity. Proving an effect is 5-HT2A mediated.[1][2][3]Blocks all 5-HT2A activity (antagonist).
Functional Lisuride Biased Signaling. Comparing Hallucinogenic vs. Non-Hallucinogenic agonism.[4]Complex pharmacology (dopaminergic activity).
Diagram 2: Experimental Decision Tree

D Start New Tryptamine Analog (NCE) Q1 Does it bind 5-HT2A? Start->Q1 BindYes Yes (Ki < 100nM) Q1->BindYes BindNo No Q1->BindNo Inactive Q2 Does it cause HTR? BindYes->Q2 HTRYes Psychedelic Candidate Q2->HTRYes HTRNo Non-Hallucinogenic Candidate Q2->HTRNo Control Use 1-MeT as Negative Control HTRYes->Control Validate H-Bond Requirement HTRNo->Control Validate Scaffold Specificity

Caption: Workflow for characterizing new compounds. 1-MeT is deployed to validate that observed effects are due to specific H-bond interactions, not generic scaffold properties.

References

  • Glennon, R. A., et al. (1979). "Serotonin receptor binding affinities of tryptamine analogues." Journal of Medicinal Chemistry, 22(4), 428-432. Link

  • Nichols, D. E. (2016). "Psychedelics."[1][4][5][6] Pharmacological Reviews, 68(2), 264-355. Link

  • Halberstadt, A. L., & Geyer, M. A. (2011). "Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens." Neuropharmacology, 61(3), 364-381. Link

  • Dunlap, L. E., et al. (2020). "Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential." Cell Reports, 32(11). Link

  • Fantegrossi, W. E., et al. (2008). "The behavioral pharmacology of hallucinogens." Biochemical Pharmacology, 75(1), 17-33. Link

Sources

Safety Operating Guide

1-METHYLTRYPTAMINE: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of 1-Methyltryptamine (1-MT) down the drain or in general trash. 1-Methyltryptamine (CAS: 65-28-1) is an indole alkaloid with potential pharmacological activity and environmental toxicity.[1][2][3] The only validated disposal method for this compound is high-temperature incineration via a licensed hazardous waste handler. Benchtop chemical neutralization (e.g., bleaching) is not recommended as it may generate toxic chlorinated indole byproducts rather than destroying the core structure.

This guide defines the chain of custody from the bench to the incinerator, ensuring compliance with EPA/RCRA standards and protecting laboratory personnel.

Hazard Profiling & Causality

To dispose of a chemical safely, one must understand why it is hazardous.

PropertyHazard DescriptionOperational Implication
Chemical Class Indole Alkaloid / Organic AmineIncompatible with strong oxidizers.[1] Risk of exothermic reaction if mixed with peroxides or nitric acid in waste streams.
Toxicology Irritant (Skin/Eye); Potentially bioactiveTreat as a pharmacological hazard.[1] Dust inhalation can trigger sympathomimetic effects (tachycardia, agitation).
Environmental Aquatic Toxicity (Suspected)Zero-discharge policy. Introduction to water systems can disrupt aquatic ecosystems due to nitrogen-based bioactivity.[1]
Regulatory Unscheduled (USA)*Note:[1][4] While 1-MT is not separately scheduled, it is an isomer/analog of controlled tryptamines. Treat with "Controlled Substance" rigor to prevent diversion or legal ambiguity.

Pre-Disposal Stabilization & Segregation

Effective disposal begins at the bench. You must segregate 1-MT from incompatible waste streams immediately upon generation.

The "Red Flag" Incompatibilities

NEVER mix 1-Methyltryptamine waste with:

  • Strong Oxidizers: (e.g., Nitric Acid, Hydrogen Peroxide, Permanganates). Reason: Immediate fire/explosion risk.

  • Reactive Metals: (e.g., Sodium, Lithium).

  • Halogenated Solvents: (e.g., Chloroform) unless the waste contractor explicitly permits "Lab Packs" containing both. Segregation is safer to prevent cross-reactivity.

Visual Workflow: Waste Stream Management

The following diagram outlines the decision logic for categorizing 1-MT waste at the point of generation.

Waste_Segregation Start Waste Generation (1-Methyltryptamine) StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Sharps Contaminated Sharps (Needles/Syringes) StateCheck->Sharps SolidAction Double-bag in polyethylene bags. Place in rigid secondary container. Solid->SolidAction LiquidAction Segregate by solvent type. (Halogenated vs Non-Halogenated). Store in HDPE or Glass carboy. Liquid->LiquidAction SharpsAction Immediate disposal into Biohazard/Sharps Bin. Label 'Chemically Contaminated'. Sharps->SharpsAction Labeling LABELING: 'Hazardous Waste - Toxic' Constituent: 1-Methyltryptamine SolidAction->Labeling LiquidAction->Labeling SharpsAction->Labeling Storage STORAGE: Satellite Accumulation Area (Cool, Dry, Locked) Labeling->Storage

Figure 1: Decision matrix for segregating 1-Methyltryptamine waste based on physical state.

The Disposal Protocol

This protocol assumes the user is operating within a standard research laboratory environment under US OSHA/EPA jurisdiction.

Step 1: Container Selection
  • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Liquids: Use amber glass or HDPE carboys. Ensure the cap has a chemically resistant liner (PTFE).

    • Why Amber? Indole alkaloids are light-sensitive.[3][5] While degradation is desired in disposal, uncontrolled photo-degradation can produce unknown, potentially more toxic byproducts before the waste is picked up.

Step 2: Labeling (Critical)

Do not simply label "Organic Waste." You must be specific to aid the disposal facility.

  • Primary Tag: HAZARDOUS WASTE[6]

  • Chemical Name: 1-Methyltryptamine (Do not use abbreviations like "1-MT").[1]

  • Hazards: Toxic, Irritant.[2][7][8]

Step 3: Final Destruction (Vendor Handoff)

Transfer the sealed, labeled container to your institution's Environmental Health & Safety (EHS) team or licensed hazardous waste contractor.

  • Method: The contractor will designate this for Incineration (Waste Code: D001/Ignitable if in solvent, or Non-Regulated Hazardous Waste if solid).

  • Temperature: >1000°C with afterburner.

  • Verification: Ensure you receive a manifest copy confirming the waste stream was received for incineration.

Emergency Contingencies: Spill Response

In the event of a spill, speed and containment are paramount. Do not use bleach on the spill, as this can create chloramines or chlorinated indoles.

Spill_Response Alert 1. ALERT Notify personnel. Evacuate immediate area. PPE 2. PPE UP Nitrile Gloves (Double), Lab Coat, Safety Goggles, N95/Respirator (if powder). Alert->PPE Contain 3. CONTAIN Cover with absorbent pads or vermiculite dike. PPE->Contain Cleanup 4. CLEANUP Scoop into disposal bag. Do NOT sweep (creates dust). Wash area with soap/water. Contain->Cleanup Dispose 5. DISPOSE Label as Hazardous Waste. Contact EHS. Cleanup->Dispose

Figure 2: Immediate response workflow for 1-Methyltryptamine spills.

Spill Cleanup Protocol:

  • Isolate: Mark the area.

  • Solids: Gently cover with wet paper towels to prevent dust, then scoop into a bag.

  • Liquids: Absorb with vermiculite or spill pads.

  • Decontamination: Wash the surface with a dilute surfactant (soap and water) solution. Collect all wash water as hazardous waste.

Regulatory Compliance (US Context)

While 1-Methyltryptamine is not explicitly listed on the EPA's "P" or "U" lists of acutely hazardous wastes, it falls under the "Characteristic" waste rules if mixed with solvents, and the "General Duty Clause" for toxicity.

  • RCRA Status: Treat as Hazardous Waste .

  • Waste Code: Likely D001 (if in flammable solvent) or Non-RCRA Regulated Hazardous Waste (if solid), depending on state regulations. Always default to the stricter classification.

  • Documentation: Maintain a log of generation to prove the substance was destroyed and not diverted, satisfying both EPA and potential DEA scrutiny regarding analog laws.

References

  • Fisher Scientific. (2021). Safety Data Sheet: 1-Methyltryptamine. Retrieved from [1]

  • Cayman Chemical. (2022). Safety Data Sheet: N-methyl Tryptamine. Retrieved from

  • US Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • PubChem. (n.d.). 1-Methyltryptamine Compound Summary. National Library of Medicine. Retrieved from [1][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.